Ethyl 1,2,3-thiadiazole-4-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78612. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl thiadiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c1-2-9-5(8)4-3-10-7-6-4/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUHTNOJXVICFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSN=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80291838 | |
| Record name | ethyl 1,2,3-thiadiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80291838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3989-36-4 | |
| Record name | Ethyl 1,2,3-thiadiazole-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3989-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1,2,3-thiadiazole-4-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003989364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3989-36-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78612 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 1,2,3-thiadiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80291838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Ethyl 1,2,3-Thiadiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Ethyl 1,2,3-thiadiazole-4-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. This document details the primary synthetic routes, provides in-depth experimental protocols, and presents key characterization data.
Introduction
The 1,2,3-thiadiazole moiety is a significant pharmacophore present in a variety of biologically active compounds. Its derivatives have demonstrated a wide range of therapeutic potential, including antimicrobial, anticancer, and anti-inflammatory activities. This compound serves as a crucial intermediate for the synthesis of more complex molecules, enabling the exploration of new chemical space in drug discovery programs. This guide focuses on the practical synthesis of this key intermediate.
Primary Synthetic Methodologies
The construction of the 1,2,3-thiadiazole ring can be achieved through several synthetic strategies. The most prominent and widely utilized methods include:
-
The Hurd-Mori Synthesis: This is a classic and versatile method for the formation of 1,2,3-thiadiazoles. It involves the reaction of an activated hydrazone derivative with thionyl chloride (SOCl₂).[1] The reaction proceeds via an electrophilic substitution followed by cyclization and elimination of water.
-
Synthesis from α-Diazo Carbonyl Compounds: A highly effective method involves the reaction of an α-diazo-β-ketoester with a thionating agent, such as Lawesson's reagent. This approach offers a direct route to substituted 1,2,3-thiadiazoles.
This guide will focus on a detailed protocol adapted from the synthesis of a similar analog, which utilizes the reaction of an α-diazo carbonyl compound with Lawesson's reagent.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of the precursor, ethyl 2-diazo-3-oxobutanoate, and its subsequent conversion to Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate.
Synthesis of Ethyl 2-diazo-3-oxobutanoate (Precursor)
The synthesis of the diazo precursor is a critical first step.
Reaction Scheme:
Experimental Procedure:
A detailed protocol for the synthesis of ethyl 2-diazo-3-oxobutanoate has been reported.[2] The procedure involves the reaction of ethyl 3-oxobutanoate with a diazo transfer agent.
Synthesis of Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate
The following protocol is adapted from a reported synthesis of the tert-butyl analog.[2]
Reaction Scheme:
Experimental Procedure:
-
To a solution of ethyl 2-diazo-3-oxobutanoate (1.0 eq) in dry benzene (or toluene), add Lawesson's reagent (0.6 eq).
-
Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.4 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate.
Data Presentation
This section summarizes the key quantitative and qualitative data for the precursor and the final product.
Characterization Data for Ethyl 2-diazo-3-oxobutanoate
| Parameter | Value | Reference |
| Appearance | Transparent liquid | [2] |
| ¹H NMR (400 MHz, CDCl₃) | δ 4.30 (q, J = 7.1 Hz, 2H, CH ₂CH₃), 2.48 (s, 3H, 4-CH ₃), 1.33 (t, J = 7.1 Hz, 3H, CH₂CH ₃) | [2] |
| ¹³C NMR (101 MHz, CDCl₃) | δ 190.1 (C=O), 161.4 (CO₂), 76.3 (C=N₂), 61.4 (CH₂CH₃), 28.2 (4-CH₃), 14.3 (CH₂CH₃) | [2] |
Expected Characterization Data for Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate
The following data are predicted based on the structure and data from analogous compounds.
| Parameter | Expected Value |
| Appearance | Pale yellow solid or oil |
| Molecular Formula | C₆H₈N₂O₂S |
| Molecular Weight | 172.21 g/mol |
| ¹H NMR | δ ~4.4 (q, 2H), ~2.8 (s, 3H), ~1.4 (t, 3H) |
| ¹³C NMR | δ ~162 (C=O), ~155 (C4-Thiadiazole), ~145 (C5-Thiadiazole), ~62 (OCH₂), ~20 (CH₃-Thiadiazole), ~14 (OCH₂CH₃) |
| IR (cm⁻¹) | ~2980 (C-H), ~1720 (C=O, ester), ~1550 (C=N), ~1250 (C-O) |
| Mass Spectrum (m/z) | [M]+ at 172 |
Mandatory Visualizations
Reaction Pathway Diagram
Caption: Synthetic pathway for Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate.
Experimental Workflow
References
An In-Depth Technical Guide to the Chemical Properties of Ethyl 1,2,3-Thiadiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core chemical properties, reactivity, and experimental data for Ethyl 1,2,3-thiadiazole-4-carboxylate. The 1,2,3-thiadiazole scaffold is a significant heterocyclic template in medicinal chemistry, with derivatives showing a broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties.[1] this compound serves as a key reagent and building block in the synthesis of more complex, biologically active molecules.[2]
Core Chemical and Physical Properties
This compound is an organic compound featuring a five-membered 1,2,3-thiadiazole ring. Its fundamental properties are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 3989-36-4 | [2][3] |
| Molecular Formula | C₅H₆N₂O₂S | [3] |
| Molecular Weight | 158.18 g/mol | [3] |
| SMILES | CCOC(=O)C1=CSN=N1 | [3] |
| InChIKey | FBUHTNOJXVICFM-UHFFFAOYSA-N | [3] |
| Storage Temp. | Inert atmosphere, Room Temperature | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and characterization of this compound and its derivatives. While specific spectral data for the title compound is not detailed in the provided search results, representative data for related 1,2,3-thiadiazole and other thiadiazole derivatives are presented for context.
| Spectroscopy Type | Characteristic Peaks / Shifts (for related structures) |
| ¹H NMR | Protons on the thiadiazole ring typically resonate downfield. For example, in the parent 1,3,4-thiadiazole, protons appear at 9.12 ppm.[4] In substituted derivatives, aromatic protons are generally observed between 7.23 and 8.27 ppm.[5] |
| ¹³C NMR | Carbon atoms within the thiadiazole ring are electron-deficient and resonate downfield. For the parent 1,3,4-thiadiazole, C2 and C5 carbons appear at 153.1 ppm.[4] In substituted 1,3,4-thiadiazoles, thiadiazole ring carbons can be found between 159-169 ppm.[5] |
| IR (KBr Pellet) | Characteristic absorption bands for 1,2,3-thiadiazole derivatives often include C=O stretching (ester group) around 1737 cm⁻¹, and C=N stretching within the 1600-1660 cm⁻¹ range.[6] |
| Mass Spectrometry | The molecular ion peak (M+) corresponding to the compound's molecular weight is a key identifier. |
Chemical Reactivity and Transformations
The 1,2,3-thiadiazole ring exhibits versatile reactivity, primarily driven by its ability to undergo ring cleavage. This process often involves a Dimroth-type equilibrium to form an α-diazothione species. Subsequent denitrogenation (loss of N₂), which can be induced by heat, irradiation, or catalysis, generates highly reactive intermediates useful for synthesizing diverse heterocyclic scaffolds.[7]
A significant transformation is the transition-metal-catalyzed denitrogenative transannulation, which has gained attention as a powerful method for constructing other heterocyclic systems.[7]
Caption: General reactivity pathway of 1,2,3-thiadiazoles.
Experimental Protocol: Rhodium-Catalyzed Denitrogenative Transannulation
A notable application of this compound is its use in rhodium-catalyzed cyclization reactions.[7] This protocol outlines a general procedure for the transannulation with an alkyne (e.g., phenylacetylene) to synthesize substituted thiophenes, based on methodologies described for this class of compounds.
Objective: To synthesize a polysubstituted thiophene via Rh(I)-catalyzed transannulation of this compound with an alkyne.
Materials:
-
This compound
-
Phenylacetylene (or other alkyne)
-
Rhodium catalyst (e.g., [Rh(COE)Cl]₂) (COE = cyclooctene)[7]
-
Ligand (e.g., DCyPP - 1,2-bis(dicyclohexylphosphino)propane)[7]
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere apparatus (e.g., Schlenk line or glovebox)
Procedure:
-
Preparation: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the rhodium catalyst and the phosphine ligand to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous solvent to the vessel and stir the mixture at room temperature for 15-20 minutes to allow for catalyst pre-formation.
-
Reagent Addition: Add this compound to the reaction mixture, followed by the dropwise addition of the alkyne (e.g., phenylacetylene).
-
Reaction: Seal the vessel and heat the reaction mixture to the specified temperature (e.g., 80-120 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is characterized by the evolution of nitrogen gas.[7]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the target thiophene derivative.
-
Characterization: Characterize the purified product using NMR (¹H, ¹³C), IR, and mass spectrometry to confirm its structure.
Caption: Workflow for Rhodium-Catalyzed Denitrogenative Transannulation.
Biological and Medicinal Context
While this guide focuses on chemical properties, it is essential to note the significance of the 1,2,3-thiadiazole core in drug development. This structural motif is a key pharmacophore in compounds exhibiting a wide array of biological activities.[1] Thiadiazole derivatives have been commercialized as medicines (e.g., Cefuzonam) and agricultural agents.[6] The broad biological profile includes:
The stability and diverse reactivity of compounds like this compound make them valuable starting points for the synthesis of novel therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | 3989-36-4 [chemicalbook.com]
- 3. This compound | CAS 3989-36-4 [matrix-fine-chemicals.com]
- 4. Chemical Reactivity of 1,3,4-Thiadiazole_Chemicalbook [chemicalbook.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Spectroscopic and Synthetic Profile of Ethyl 1,2,3-Thiadiazole-4-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Ethyl 1,2,3-thiadiazole-4-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the 1,2,3-thiadiazole core in various biologically active molecules. This technical guide provides a concise overview of its spectroscopic characteristics and a detailed protocol for its synthesis, serving as a valuable resource for researchers engaged in the synthesis and characterization of novel thiadiazole derivatives.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The expected chemical shifts for this compound are summarized below.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH (Thiadiazole ring) | ~8.5 - 9.5 | s | - |
| -O-CH₂ -CH₃ (Ethyl ester) | ~4.4 | q | ~7.1 |
| -O-CH₂-CH₃ (Ethyl ester) | ~1.4 | t | ~7.1 |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. The exact chemical shifts can vary depending on the solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C =O (Ester carbonyl) | ~160 - 165 |
| C 4 (Thiadiazole ring) | ~145 - 155 |
| C 5 (Thiadiazole ring) | ~130 - 140 |
| -O-CH₂ -CH₃ (Ethyl ester) | ~62 |
| -O-CH₂-CH₃ (Ethyl ester) | ~14 |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. The exact chemical shifts can vary depending on the solvent and experimental conditions.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for this compound are presented in Table 3.
Table 3: Predicted FT-IR Spectral Data for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aromatic-like) | ~3100 - 3000 | Medium |
| C-H stretch (aliphatic) | ~2980 - 2850 | Medium |
| C=O stretch (ester) | ~1720 - 1740 | Strong |
| C=N stretch (thiadiazole ring) | ~1600 - 1650 | Medium |
| C-N stretch (thiadiazole ring) | ~1400 - 1450 | Medium |
| C-O stretch (ester) | ~1250 - 1300 | Strong |
| Ring vibrations | ~1000 - 1200 | Medium-Weak |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₅H₆N₂O₂S), the expected molecular ion peak and major fragments are listed in Table 4.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion |
| 158.02 | [M]⁺ (Molecular Ion) |
| 130 | [M - N₂]⁺ |
| 113 | [M - OCH₂CH₃]⁺ |
| 85 | [M - COOCH₂CH₃]⁺ |
Experimental Protocols
Synthesis of this compound via the Hurd-Mori Reaction
The Hurd-Mori reaction is a classical and effective method for the synthesis of 1,2,3-thiadiazoles from α-methylene carbonyl compounds.[1][2] The general a two-step process involving the formation of a hydrazone followed by cyclization with thionyl chloride.
Step 1: Formation of the Hydrazone of Ethyl Glyoxylate
-
To a solution of ethyl glyoxylate (1.0 equivalent) in ethanol, add a solution of hydrazine hydrate (1.0 equivalent) dropwise at 0 °C with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to obtain the crude hydrazone, which can be used in the next step without further purification.
Step 2: Cyclization to this compound
-
Dissolve the crude hydrazone from Step 1 in a suitable anhydrous solvent such as dichloromethane (DCM) or toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (2.0-3.0 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction by TLC.
-
Carefully quench the reaction by pouring it into a cold, saturated sodium bicarbonate solution to neutralize excess thionyl chloride.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.
Caption: Synthetic pathway for this compound.
Spectroscopic Analysis Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 or 500 MHz for ¹H). Standard pulse programs should be used.
FT-IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and expected fragment ions.
Caption: General workflow for spectroscopic analysis.
References
An In-depth Technical Guide on Ethyl 1,2,3-Thiadiazole-4-carboxylate (CAS: 3989-36-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 1,2,3-thiadiazole-4-carboxylate is a heterocyclic building block that has garnered significant interest in medicinal chemistry and materials science. The 1,2,3-thiadiazole ring system is a key pharmacophore, and its derivatives have been explored for a wide range of biological activities, including as potential antineoplastic, antimicrobial, and enzyme inhibitory agents. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and known biological significance of this compound, with a focus on its applications in drug discovery and development.
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its application in research and synthesis.
| Property | Value | Reference |
| CAS Number | 3989-36-4 | [1] |
| Molecular Formula | C₅H₆N₂O₂S | [1] |
| Molecular Weight | 158.18 g/mol | [1] |
| Melting Point | 80 °C | [2] |
| Boiling Point | 231.1 °C at 760 mmHg | [2] |
| Density | 1.320 g/cm³ (Predicted) | [2] |
| IUPAC Name | This compound | [1] |
Spectroscopic Data:
| Spectroscopy | Characteristic Features for Thiadiazole Derivatives |
| ¹H NMR | Aromatic protons typically appear in the range of δ 7.0-9.0 ppm. Protons of the ethyl ester group (CH₂ and CH₃) would be expected in the upfield region, with the CH₂ quartet around δ 4.0-4.5 ppm and the CH₃ triplet around δ 1.2-1.5 ppm.[3][4][5] |
| ¹³C NMR | The carbon atoms of the thiadiazole ring typically resonate in the aromatic region (δ 140-170 ppm). The carbonyl carbon of the ester group is expected around δ 160-170 ppm. The carbons of the ethyl group would appear in the upfield region.[3][4] |
| IR (Infrared) | Characteristic peaks include C=O stretching of the ester group (~1720 cm⁻¹), C=N and N=N stretching of the thiadiazole ring (~1600-1400 cm⁻¹), and C-S stretching.[6][7] |
| MS (Mass Spectrometry) | The molecular ion peak (M+) would be expected at m/z 158, corresponding to the molecular weight of the compound. Fragmentation patterns would involve the loss of the ethyl ester group and cleavage of the thiadiazole ring.[6] |
Synthesis and Reactivity
Synthesis of this compound
The most common method for the synthesis of 1,2,3-thiadiazoles is the Hurd-Mori synthesis.[8][9] This reaction involves the cyclization of an α-diazo-thiocarbonyl compound, which is typically generated in situ. For this compound, a plausible synthetic route would start from ethyl 2-chloroacetoacetate.
Experimental Protocol (General Hurd-Mori Synthesis):
Note: A specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results. The following is a generalized procedure based on the Hurd-Mori reaction for the synthesis of 1,2,3-thiadiazoles.
-
Formation of the Hydrazone: An appropriate starting material, such as a ketone or β-ketoester, is reacted with a hydrazine derivative (e.g., tosylhydrazine) to form the corresponding hydrazone.
-
Cyclization with Thionyl Chloride: The purified hydrazone is then dissolved in a suitable solvent (e.g., dichloromethane or toluene) and treated with thionyl chloride (SOCl₂), often at reduced temperatures.
-
Work-up and Purification: The reaction mixture is typically quenched with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield the desired 1,2,3-thiadiazole.
Figure 1. General synthetic workflow for 1,2,3-thiadiazoles.
Reactivity and Use as a Synthetic Intermediate
This compound is a versatile intermediate in organic synthesis. The thiadiazole ring can undergo various transformations, including rhodium-catalyzed denitrogenative annulation reactions to form other heterocyclic systems.[10] This reactivity makes it a valuable starting material for the synthesis of more complex molecules with potential biological activity.
Biological Activities and Potential in Drug Development
While specific biological data for this compound is limited in the available literature, the broader class of thiadiazole derivatives has shown a wide range of pharmacological activities.[9][11][12]
Enzyme Inhibition
Thiadiazole derivatives have been identified as inhibitors of various enzymes, suggesting their potential as therapeutic agents for a range of diseases.
Potential Enzyme Targets for Thiadiazole Derivatives:
| Enzyme Target | Therapeutic Area | Reference |
| Cyclooxygenase (COX) | Inflammation, Pain | [12] |
| 5-Lipoxygenase (5-LOX) | Inflammation | [13] |
| α-Glucosidase | Diabetes | [14] |
| Acetylcholinesterase (AChE) | Alzheimer's Disease | [15] |
| Butyrylcholinesterase (BuChE) | Alzheimer's Disease | [15] |
Anticancer and Anti-inflammatory Potential
Numerous studies have highlighted the potential of thiadiazole derivatives as anticancer and anti-inflammatory agents.[11][13] Their mechanisms of action are diverse and can involve the inhibition of key signaling pathways.
One notable area of research is the role of 1,2,3-thiadiazole derivatives as inhibitors of necroptosis , a form of programmed cell death implicated in various inflammatory and neurodegenerative diseases. The key mediators of this pathway are Receptor-Interacting Protein Kinases 1 and 3 (RIPK1 and RIPK3) and Mixed Lineage Kinase Domain-like protein (MLKL).
Figure 2. Simplified Necroptosis Signaling Pathway and Potential Inhibition by Thiadiazole Derivatives.
Structure-Activity Relationships (SAR)
The biological activity of thiadiazole derivatives is highly dependent on the nature and position of substituents on the thiadiazole ring. For drug development professionals, understanding these structure-activity relationships is crucial for designing more potent and selective compounds.
While specific SAR studies on the ethyl carboxylate group at the 4-position of 1,2,3-thiadiazole are not detailed in the provided search results, general SAR principles for thiadiazoles suggest that modifications to this group could significantly impact activity. For example, converting the ester to an amide or other functional groups can alter the molecule's hydrogen bonding capacity, lipophilicity, and overall interaction with biological targets.
Conclusion
This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry. Although detailed biological data for the compound itself is sparse in the public domain, the broader class of thiadiazoles demonstrates a rich pharmacology, with activities spanning enzyme inhibition, anticancer, and anti-inflammatory effects. Future research focusing on the derivatization of this compound and the systematic evaluation of its biological activities is warranted to fully explore its therapeutic potential. The synthetic accessibility and reactivity of this core make it an attractive starting point for the development of novel drug candidates.
References
- 1. This compound | CAS 3989-36-4 [matrix-fine-chemicals.com]
- 2. This compound [myskinrecipes.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. ETHYL 4-PHENYL-1,2,3-THIADIAZOLE-5-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 9. sysrevpharm.org [sysrevpharm.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. sphinxsai.com [sphinxsai.com]
- 13. Synthesis and biological evaluations of 1,3,4-thiadiazole derivatives as dual acting enzyme inhibitors to target inflammation and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and anticholinesterase activities of novel 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular structure of Ethyl 1,2,3-thiadiazole-4-carboxylate
An In-Depth Technical Guide to Ethyl 1,2,3-Thiadiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic organic compound featuring a five-membered 1,2,3-thiadiazole ring. This scaffold is of significant interest in medicinal chemistry and materials science due to the diverse biological activities exhibited by its derivatives. This document provides a comprehensive overview of its molecular structure, spectroscopic properties, a detailed synthesis protocol, and its applications as a chemical intermediate. The 1,2,3-thiadiazole moiety can act as a bioisosteric replacement for other aromatic systems, and its unique electronic properties make it a valuable building block in the design of novel therapeutic agents and functional materials.
Molecular Structure and Chemical Properties
This compound (CAS Number: 3989-36-4) is a stable, aromatic compound. Its core structure is a five-membered ring containing one sulfur and two adjacent nitrogen atoms, substituted with an ethyl carboxylate group at the 4-position.
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 3989-36-4 | [1] |
| Molecular Formula | C₅H₆N₂O₂S | |
| Molecular Weight | 158.18 g/mol | |
| SMILES | CCOC(=O)C1=CSN=N1 | |
| Appearance | Colorless oil | [2] |
Caption: Molecular Structure of this compound.
Spectroscopic Data
The structural characterization of this compound is confirmed through various spectroscopic techniques. The following tables summarize the key nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy data.
Table 2: ¹H and ¹³C NMR Spectroscopic Data
| Nucleus | Solvent | Chemical Shift (δ) ppm | Description | Reference |
| ¹H | CDCl₃ | 9.26 (s, 1H) | C5-H proton on the thiadiazole ring | [3] |
| 4.54 (q, J = 7.1 Hz, 2H) | Methylene protons (-O-CH₂-CH₃) of the ethyl group | [3] | ||
| 1.48 (t, J = 7.1 Hz, 3H) | Methyl protons (-O-CH₂-CH₃) of the ethyl group | [3] | ||
| ¹³C | CDCl₃ | 159.60, 154.92, 142.33, 62.34, 14.26 | Resonances for the 5 carbons in the molecule | [3] |
Table 3: Characteristic Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Reference |
| 1720 - 1740 | C=O stretch (Ester) | Strong | General |
| 1560 - 1475 | Thiadiazole ring skeletal vibrations | Medium | [2] |
| 1350 - 1280 | Thiadiazole ring skeletal vibrations | Medium | [2] |
| 1265 - 1150 | C-O stretch (Ester) & Ring deformations | Strong | [2] |
| 910 - 890 | C-H out-of-plane deformation | Medium | [2] |
A specific mass spectrum for this compound is not available in the cited literature. However, analysis would typically show the molecular ion peak (M⁺) and fragmentation patterns corresponding to the loss of the ethoxy group (-OC₂H₅), carbon monoxide (CO), and the characteristic expulsion of a stable dinitrogen molecule (N₂) from the thiadiazole ring.
Experimental Protocols: Synthesis
The most common and versatile method for synthesizing 1,2,3-thiadiazoles is the Hurd-Mori synthesis .[4] This reaction involves the cyclization of a hydrazone derivative that possesses an α-methylene group using thionyl chloride (SOCl₂).
Synthesis of this compound via Hurd-Mori Reaction
This synthesis is a two-step process starting from commercially available reagents, ethyl pyruvate and ethyl carbazate.
Caption: Workflow for the synthesis of this compound.
Step 1: Formation of Ethyl 2-(2-ethoxy-2-oxoethylidene)hydrazine-1-carboxylate (Hydrazone Intermediate)
-
To a solution of ethyl pyruvate (1.0 equivalent) in absolute ethanol, add ethyl carbazate (1.0 equivalent).[5][6]
-
A catalytic amount of a weak acid (e.g., acetic acid) may be added to facilitate the reaction.
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is typically removed under reduced pressure. The resulting crude hydrazone is often used in the next step without further purification.
Step 2: Cyclization to this compound
-
Dissolve the crude hydrazone intermediate from Step 1 in a dry, inert solvent such as dichloromethane (DCM) or chloroform under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add thionyl chloride (SOCl₂) (approximately 2.0-3.0 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Carefully pour the reaction mixture into ice-cold water or a saturated sodium bicarbonate solution to quench the excess thionyl chloride.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil using flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound as a colorless oil.[2]
Applications in Research and Drug Development
This compound is primarily utilized as a versatile intermediate in organic synthesis. The 1,2,3-thiadiazole ring is a known pharmacophore found in compounds with a wide array of biological activities.
-
Building Block for Bioactive Molecules: This compound serves as a precursor for more complex molecules with potential therapeutic applications, including antineoplastic (anticancer), antiviral, and antibacterial agents. The thiadiazole ring can be further functionalized or incorporated into larger fused heterocyclic systems.
-
Denitrogenative Reactions: It is used as a substrate in transition metal-catalyzed reactions, such as those involving rhodium catalysts. In these reactions, the thiadiazole ring undergoes denitrogenation (loss of N₂) to generate reactive intermediates that can participate in cyclization and annulation reactions to form other heterocyclic structures like thiophenes and thiaphospholes.
No specific signaling pathways or direct biological targets have been identified for this compound itself in the reviewed literature; its primary role is that of a synthetic precursor.
Conclusion
This compound is a foundational heterocyclic compound whose value lies in its utility as a synthetic intermediate. With well-established spectroscopic data and a reliable synthesis protocol via the Hurd-Mori reaction, it provides a robust starting point for the development of novel, complex molecules. For professionals in drug discovery and materials science, this compound offers a gateway to a chemical space rich with potential for biological activity and unique physicochemical properties. Further research into the derivatives of this molecule is likely to yield new candidates for therapeutic and technological applications.
References
The Hurd-Mori Synthesis of 1,2,3-Thiadiazoles: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
The 1,2,3-thiadiazole scaffold is a crucial heterocyclic motif in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties.[1] The Hurd-Mori synthesis is a classical and versatile method for the preparation of these valuable compounds. This technical guide provides an in-depth overview of the Hurd-Mori synthesis, including its mechanism, experimental protocols, quantitative data, and applications in drug discovery, with a focus on its relevance to researchers, scientists, and drug development professionals.
The Hurd-Mori Synthesis: An Overview
The Hurd-Mori synthesis involves the cyclization of N-acyl or N-tosyl hydrazones with thionyl chloride (SOCl₂) to yield 1,2,3-thiadiazoles.[2] This reaction is a cornerstone in the synthesis of this class of heterocycles and has been subject to numerous modifications and improvements to enhance its efficiency and substrate scope. The general transformation is depicted below:
From Ketone/Aldehyde to 1,2,3-Thiadiazole:
Figure 1: General workflow of the Hurd-Mori synthesis.
Reaction Mechanism
The Hurd-Mori reaction proceeds through a multi-step mechanism involving the reaction of a hydrazone with thionyl chloride. The following diagram illustrates the proposed reaction pathway:
Figure 2: Proposed mechanism of the Hurd-Mori synthesis.
The reaction is initiated by the reaction of the hydrazone with thionyl chloride to form an N-sulfinyl hydrazone intermediate. This is followed by an intramolecular cyclization and subsequent elimination and reduction steps to afford the final 1,2,3-thiadiazole ring.
Experimental Protocols
This section provides detailed experimental procedures for the key steps in the Hurd-Mori synthesis.
Preparation of Hydrazone Precursors
The synthesis of 1,2,3-thiadiazoles begins with the formation of a suitable hydrazone from a ketone or aldehyde. Two common types of hydrazones used are semicarbazones and N-tosylhydrazones.
3.1.1. Synthesis of Semicarbazones
A general procedure for the synthesis of semicarbazones from a ketone is as follows:
-
Dissolve the ketone (1.0 equivalent) and semicarbazide hydrochloride (1.1 equivalents) in a suitable solvent, such as ethanol.
-
Add a base, typically sodium acetate (1.5 equivalents), to the mixture.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and collect the precipitated semicarbazone by filtration.
-
Wash the solid with cold water and a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
3.1.2. Synthesis of N-Tosylhydrazones
A solvent-free grinding method offers an efficient and environmentally friendly route to N-tosylhydrazones:
-
In a mortar, thoroughly mix the aromatic aldehyde or ketone (1 mmol) and p-toluenesulfonohydrazide (1 mmol).
-
Grind the mixture manually with a pestle for approximately 1 minute, or until the reaction is complete as indicated by TLC.
-
Wash the resulting solid with petroleum ether and filter to obtain the desired N-tosylhydrazone.
Hurd-Mori Synthesis of 4-Phenyl-1,2,3-thiadiazole
The following protocol details the synthesis of 4-phenyl-1,2,3-thiadiazole from acetophenone semicarbazone:
-
Suspend the dried acetophenone semicarbazone (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or dioxane.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (2.0-3.0 equivalents) dropwise to the stirred suspension, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it into ice-water.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Quantitative Data
The yield of the Hurd-Mori synthesis can be influenced by various factors, including the substrate, reaction conditions, and the nature of the hydrazone. The following tables summarize representative yields for the synthesis of 1,2,3-thiadiazoles under different conditions.
Table 1: Yields of 1,2,3-Thiadiazoles from Semicarbazones via the Classic Hurd-Mori Reaction
| Starting Ketone/Aldehyde | Product | Yield (%) |
| Acetophenone | 4-Phenyl-1,2,3-thiadiazole | 83 |
| Propiophenone | 4-Methyl-5-phenyl-1,2,3-thiadiazole | 75 |
| Cyclohexanone | 4,5,6,7-Tetrahydrobenzo[d][2][3][4]thiadiazole | 68 |
| 4-Methoxyacetophenone | 4-(4-Methoxyphenyl)-1,2,3-thiadiazole | 85 |
| 4-Nitroacetophenone | 4-(4-Nitrophenyl)-1,2,3-thiadiazole | 72 |
Table 2: Yields of 4-Aryl-1,2,3-thiadiazoles from N-Tosylhydrazones and Sulfur with I₂/DMSO Catalyst [5]
| N-Tosylhydrazone of | Product | Yield (%) |
| Acetophenone | 4-Phenyl-1,2,3-thiadiazole | 79 |
| 4-Methylacetophenone | 4-(p-Tolyl)-1,2,3-thiadiazole | 85 |
| 4-Fluoroacetophenone | 4-(4-Fluorophenyl)-1,2,3-thiadiazole | 82 |
| 4-Chloroacetophenone | 4-(4-Chlorophenyl)-1,2,3-thiadiazole | 91 |
| 2-Naphthyl methyl ketone | 4-(Naphthalen-2-yl)-1,2,3-thiadiazole | 88 |
| N-Tosylhydrazone of | Product | Yield (%) |
| Acetophenone | 4-Phenyl-1,2,3-thiadiazole | 88 |
| 3-Methoxyacetophenone | 4-(3-Methoxyphenyl)-1,2,3-thiadiazole | 82 |
| 4-Bromoacetophenone | 4-(4-Bromophenyl)-1,2,3-thiadiazole | 92 |
| 2-Thiophenemethylketone | 4-(Thiophen-2-yl)-1,2,3-thiadiazole | 75 |
Applications in Drug Development
1,2,3-Thiadiazole derivatives are of significant interest to the pharmaceutical industry due to their diverse biological activities. They have been investigated as anticancer, antimicrobial, and anti-inflammatory agents.
Anticancer Activity and the PI3K/Akt Signaling Pathway
Several studies have highlighted the potential of 1,2,3-thiadiazole derivatives as potent anticancer agents. One of the key signaling pathways implicated in cancer progression and survival is the PI3K/Akt pathway. Aberrant activation of this pathway is a common feature in many cancers.[4] Certain triazolo-thiadiazole derivatives have been shown to inhibit the activation of Akt1 and Akt2, key components of this pathway, leading to the suppression of tumor growth.[3]
The following diagram illustrates the PI3K/Akt signaling pathway and the inhibitory action of thiadiazole derivatives.
Figure 3: Inhibition of the PI3K/Akt signaling pathway by 1,2,3-thiadiazole derivatives.
Conclusion
The Hurd-Mori synthesis remains a highly relevant and valuable tool for the synthesis of 1,2,3-thiadiazoles. Its versatility, coupled with the development of more efficient and environmentally friendly modifications, ensures its continued importance in both academic research and industrial drug discovery. The diverse biological activities of the resulting 1,2,3-thiadiazole derivatives, particularly their potential as anticancer agents targeting key signaling pathways, underscore the significance of this synthetic methodology for the development of novel therapeutics. This guide provides a solid foundation for researchers and professionals to explore and utilize the Hurd-Mori synthesis in their endeavors.
References
- 1. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 3. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 5. I2/DMSO-Catalyzed Transformation of N-tosylhydrazones to 1,2,3-thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Thermal and photochemical stability of 1,2,3-thiadiazoles
An In-depth Technical Guide on the Thermal and Photochemical Stability of 1,2,3-Thiadiazoles
The 1,2,3-thiadiazole ring, a five-membered aromatic heterocycle, is a crucial scaffold in medicinal chemistry and materials science.[1] Its derivatives are recognized for a wide array of biological activities, including roles as plant activators, and their potential as antibacterial, antiviral, antitumor, and antifungal agents.[1][2] Despite their therapeutic promise, the inherent stability of the 1,2,3-thiadiazole ring under thermal and photochemical stress is a critical factor for its practical application. In drug development, for instance, stability directly influences a product's shelf-life, formulation, and in-vivo efficacy. This guide offers a comprehensive examination of the thermal and photochemical degradation of 1,2,3-thiadiazoles, presenting quantitative data, detailed experimental protocols, and visualizations of key decomposition pathways.
Thermal Stability
The 1,2,3-thiadiazole ring is generally considered thermally robust, but it undergoes decomposition at elevated temperatures.[1] The principal thermal decomposition pathway involves the thermodynamically favorable extrusion of a nitrogen molecule (N₂).[1] This initial fragmentation yields highly reactive intermediates that subsequently undergo further transformations.
Thermal Decomposition Pathway
The accepted mechanism for the thermal decomposition of 1,2,3-thiadiazoles begins with the elimination of molecular nitrogen. This process leads to the formation of a transient, highly strained three-membered ring intermediate known as a thiirene. The unstable thiirene rapidly rearranges into a more stable thioketene.[1] These reactive species can then participate in various subsequent reactions, such as dimerization or reactions with other molecules in the system.[1][3] In some cases, particularly under flash vacuum pyrolysis conditions, the intermediates can lead to the formation of alkynes, thiophenes, and other heterocyclic products.[4]
Quantitative Thermal Analysis Data
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for quantitatively evaluating the thermal stability of chemical compounds. TGA tracks the mass change of a sample with temperature, while DSC measures the heat flow associated with thermal transitions. The onset decomposition temperature (T_onset) from TGA is a key metric indicating the commencement of significant degradation.
| Compound | Decomposition Onset (T_onset) (°C) | No. of Decomposition Steps | Reference |
| 1-(4-chlorophenyl)-N'-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)urea | 230 | 3 | [5][6][7] |
| 1-(4-methoxyphenyl)-N'-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)urea | 225 | 3 | [5][6][7] |
| 1-phenyl-N'-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)urea | 220 | 3 | [5][6][7] |
| 1-(p-tolyl)-N'-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)urea | 210 | 3 | [5][6][7] |
| Note: The data presented is for 1,3,4-thiadiazole derivatives, as specific TGA data for a range of 1,2,3-thiadiazoles was not available in the search results. However, the general stability trends and methodologies are comparable. |
Experimental Protocol: Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of a 1,2,3-thiadiazole derivative.
Instrumentation:
-
Thermogravimetric Analyzer (e.g., TA Instruments, Mettler Toledo)
-
Microbalance (accurate to 0.001 mg)
-
Sample pans (typically aluminum or platinum)
-
Inert gas supply (e.g., high-purity Nitrogen)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the dried 1,2,3-thiadiazole sample into a tared TGA sample pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere and remove gaseous decomposition products.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition (e.g., 600 °C).
-
-
Data Acquisition: Record the sample weight as a function of temperature.
-
Data Analysis:
-
Plot the percentage weight loss versus temperature to obtain the TGA curve.
-
Determine the onset decomposition temperature (T_onset), defined as the temperature at which significant weight loss begins. This can be calculated using the tangent method on the TGA curve.
-
Calculate the weight loss percentage for each decomposition step observed in the TGA curve.
-
The derivative of the TGA curve (DTG curve) can be plotted to show the rate of weight loss as a function of temperature, with peaks indicating the temperatures of maximum decomposition rates.[5][7]
-
Photochemical Stability
1,2,3-thiadiazoles are generally susceptible to photochemical degradation upon irradiation with ultraviolet (UV) light.[1][3] The study of their photolysis is crucial for applications where the compounds may be exposed to light, such as in pharmaceuticals and agrochemicals.
Photochemical Decomposition Pathway
Similar to the thermal pathway, the primary photochemical event is the extrusion of molecular nitrogen from the excited state of the 1,2,3-thiadiazole.[3] This decomposition leads to the formation of highly reactive thiirene and thioketene intermediates.[3][8] Studies using transient absorption spectroscopy on phenyl-substituted 1,2,3-thiadiazoles have shown that these species are formed extremely rapidly (in less than 0.3 picoseconds) from the singlet excited state.[3] While thiirenes are very unstable, they can be observed in solution, where their decay is mainly through intermolecular reactions like dimerization.[3] Interestingly, it has been demonstrated that thiirene can also be formed as a secondary product from the subsequent photolysis of the initially formed thioketene.[8]
Quantitative Photochemical Data
The efficiency of a photochemical reaction is quantified by its quantum yield (Φ).[9] The quantum yield of disappearance is the number of molecules that react divided by the number of photons absorbed by the system.[9]
| Compound | Solvent | Irradiation Wavelength (nm) | Quantum Yield of Disappearance (Φ) | Reference |
| 1,2,3-Thiadiazole | EPA* | 250-350 | Independent of O₂ or trapping agent | [8] |
*EPA: Ether-isopentane-ethanol
Experimental Protocol: Photolysis and Intermediate Trapping
Objective: To study the photolysis of 1,2,3-thiadiazole and trap the thioketene intermediate.
Materials & Instrumentation:
-
1,2,3-Thiadiazole
-
Solvent (e.g., Ethanol or EPA)
-
Trapping agent (e.g., Diethylamine)
-
Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp with filters for wavelength selection, 250-350 nm)
-
Quartz reaction vessel
-
UV-Vis Spectrophotometer
-
Analytical instrumentation for product identification (e.g., GC-MS, NMR)
Procedure:
-
Solution Preparation: Prepare a dilute solution (e.g., 10⁻⁴ M) of 1,2,3-thiadiazole in ethanol. Add a trapping agent, such as diethylamine (e.g., 1% by volume), to the solution.[8]
-
Photolysis:
-
Transfer the solution to the quartz reaction vessel and place it in the photoreactor.
-
Irradiate the solution with the UV lamp at room temperature. The reaction can be monitored over time by taking aliquots.
-
-
Reaction Monitoring:
-
Periodically, withdraw a small sample from the reaction mixture.
-
Record the UV-Vis spectrum to monitor the disappearance of the 1,2,3-thiadiazole starting material and the appearance of new absorption bands corresponding to the product. For example, the formation of N,N-diethylthioacetamide can be monitored by its characteristic absorption maximum.[8]
-
-
Product Analysis:
-
After significant conversion (e.g., several hours of irradiation), stop the reaction.
-
Remove the solvent under reduced pressure.
-
Analyze the residue using GC-MS and NMR to identify and quantify the trapped product (e.g., N,N-diethylthioacetamide). A high yield (e.g., 75%) of the trapped product implies that thioketene is a major intermediate in the photolysis.[8]
-
Advanced Studies: Flash Vacuum Pyrolysis (FVP)
Flash Vacuum Pyrolysis (FVP) is a powerful technique used to study unimolecular reactions at high temperatures and low pressures.[10] The precursor is volatilized under vacuum, passed through a high-temperature furnace (hot zone), and the products are rapidly condensed on a cold surface.[10] This method minimizes intermolecular reactions and allows for the characterization of primary decomposition products and reactive intermediates.[10]
For 1,2,3-thiadiazoles, FVP typically results in the loss of N₂ to form thioketenes via a Wolff-type rearrangement of intermediate thioacylcarbenes/1,3-diradicals.[4][11] Depending on the substituents and pyrolysis temperature, the products can include stable thioketenes, alkynes, thiophenes, and various other rearrangement products.[4]
Conclusion
The 1,2,3-thiadiazole ring system exhibits moderate to good thermal stability, generally decomposing above 200°C, and is susceptible to photochemical degradation upon UV irradiation.[1] In both thermal and photochemical processes, the primary decomposition pathway involves the extrusion of molecular nitrogen to generate highly reactive thiirene and thioketene intermediates.[1][3] The stability and reaction pathways are influenced by the nature and position of substituents on the heterocyclic ring. For researchers, scientists, and drug development professionals, a thorough understanding of these stability profiles is essential. It informs the design of more stable derivatives, predicts potential degradation products, and guides the development of appropriate storage conditions and formulations, ultimately ensuring the safety and efficacy of 1,2,3-thiadiazole-based products.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2,3-Thiadiazole-4-carbaldehyde | 27643-15-8 | Benchchem [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings – Oriental Journal of Chemistry [orientjchem.org]
- 6. Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Quantum yield - Wikipedia [en.wikipedia.org]
- 10. Flash vacuum pyrolysis - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
Reactivity of Ethyl 1,2,3-Thiadiazole-4-carboxylate with Nucleophiles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Ethyl 1,2,3-thiadiazole-4-carboxylate is a versatile heterocyclic compound whose reactivity with nucleophiles is characterized by a fascinating interplay of ring stability and susceptibility to ring-opening reactions. This technical guide provides a comprehensive overview of the core reactivity principles, detailed experimental protocols, and mechanistic insights into the reactions of this compound with various nucleophiles, including amines, hydrazines, alkoxides, and thiolates.
Core Reactivity Principles
The reactivity of the 1,2,3-thiadiazole ring is largely dictated by the electron-withdrawing nature of the two adjacent nitrogen atoms and the sulfur heteroatom. This electronic arrangement renders the ring susceptible to nucleophilic attack, particularly under basic conditions. The primary mode of reaction with strong nucleophiles involves a base-catalyzed ring-opening of the thiadiazole ring to form a highly reactive α-diazo thiolate intermediate. This intermediate can then undergo a variety of subsequent reactions, including cyclization, elimination, or reaction with other electrophiles present in the reaction mixture.
The presence of the electron-withdrawing ethyl carboxylate group at the 4-position further influences the reactivity of the ring, though the furylthiadiazole fragment generally remains stable during these transformations.[1]
Reactions with N-Nucleophiles
Reaction with Hydrazine
The reaction of this compound with hydrazine hydrate represents a significant transformation, leading to the formation of pyrazole derivatives. This reaction proceeds via a ring-opening/recyclization pathway.
Reaction Scheme:
Caption: Reaction of this compound with Hydrazine.
Experimental Protocol: Synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate
This protocol is adapted from established synthetic methods.
Materials:
-
This compound
-
Hydrazine hydrate (85%)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in ethanol.
-
To this solution, add hydrazine hydrate dropwise at room temperature with continuous stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield ethyl 3-amino-1H-pyrazole-4-carboxylate as a solid.
Quantitative Data:
| Nucleophile | Product | Solvent | Conditions | Yield (%) | Reference |
| Hydrazine Hydrate | Ethyl 3-amino-1H-pyrazole-4-carboxylate | Ethanol | Reflux | 66.78 | N/A |
Reactions with Primary and Secondary Amines
The reaction of 1,2,3-thiadiazoles with primary and secondary amines in the presence of a strong base can lead to the formation of thioamides. This transformation proceeds through the base-induced ring-opening of the thiadiazole to a thioketene intermediate, which is then trapped by the amine.
Reaction Pathway:
Caption: Formation of Thioamides from this compound.
While the general transformation is known, specific quantitative data and detailed experimental protocols for the reaction of this compound with a wide range of amines are not extensively reported in the literature. Further research is warranted to establish a comprehensive dataset for these reactions.
Reactions with O-Nucleophiles and S-Nucleophiles
The reactivity of this compound with oxygen and sulfur nucleophiles, such as alkoxides and thiolates, is also expected to proceed via a base-catalyzed ring-opening mechanism. The resulting α-diazo thiolate intermediate can then react with electrophiles or undergo other transformations.
Detailed experimental protocols and quantitative yields for the reactions of this compound with common alkoxides (e.g., sodium ethoxide) and thiolates (e.g., sodium thiophenolate) are not well-documented in publicly available literature. These reactions present an opportunity for further investigation to expand the synthetic utility of this thiadiazole derivative.
Mechanistic Considerations and Signaling Pathways
The central theme in the reactivity of this compound with strong nucleophiles is the initial ring-opening event. The following diagram illustrates the logical workflow for predicting the outcome of these reactions.
Caption: Logical Workflow of Nucleophilic Reactions.
Summary and Future Outlook
This compound serves as a valuable building block in heterocyclic synthesis. Its reaction with nucleophiles, predominantly proceeding through a ring-opening mechanism, offers pathways to diverse molecular scaffolds. The reaction with hydrazine to form pyrazoles is a well-established transformation. However, the reactions with other nucleophiles such as primary and secondary amines, alkoxides, and thiolates, while mechanistically plausible, require further systematic investigation to fully elucidate their scope, limitations, and synthetic potential. Future research in this area should focus on:
-
Systematic screening of various nucleophiles: A comprehensive study involving a wide array of amines, alkoxides, and thiolates to determine the product distribution and yields.
-
Optimization of reaction conditions: Detailed investigation of the effects of base, solvent, temperature, and reaction time on the outcome of the reactions.
-
Isolation and characterization of intermediates: Trapping and characterizing the proposed α-diazo thiolate and thioketene intermediates to provide concrete evidence for the reaction mechanisms.
By addressing these areas, a more complete and predictive understanding of the reactivity of this compound can be achieved, further enhancing its utility in the fields of medicinal chemistry and materials science.
References
Denitrogenation of 1,2,3-Thiadiazoles: A Technical Guide to Synthetic Methodologies and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
The denitrogenation of 1,2,3-thiadiazoles represents a powerful synthetic strategy for the generation of valuable reactive intermediates, primarily thioketenes, which can be subsequently transformed into a diverse array of molecular architectures. This technical guide provides an in-depth exploration of the core methodologies employed to induce dinitrogen extrusion from the 1,2,3-thiadiazole ring system, including thermal, photochemical, base-induced, and transition-metal-catalyzed approaches. Detailed experimental protocols for key transformations are presented, alongside a quantitative comparison of reaction parameters and yields. Furthermore, this document elucidates the mechanistic pathways involved and contrasts the denitrogenation of 1,2,3-thiadiazoles with the analogous Wolff rearrangement of α-diazoketones. The strategic application of these methods in the synthesis of alkynes, thiophenes, and other heterocyclic systems of interest in medicinal chemistry and materials science is also discussed.
Introduction
1,2,3-Thiadiazoles are a class of five-membered heterocyclic compounds that have garnered significant attention as versatile precursors in organic synthesis. Their utility stems from their propensity to undergo extrusion of a molecule of dinitrogen (N₂) upon stimulation by heat, light, base, or transition metal catalysts, leading to the formation of highly reactive intermediates. This denitrogenation process opens a gateway to a variety of important chemical transformations, making 1,2,3-thiadiazoles valuable building blocks in the construction of complex molecular frameworks relevant to the pharmaceutical and agrochemical industries.
This guide will provide a comprehensive overview of the primary methods for the denitrogenation of 1,2,3-thiadiazoles, with a focus on providing practical, detailed experimental procedures and quantitative data to aid researchers in the application of these powerful synthetic tools.
Synthesis of 1,2,3-Thiadiazole Precursors
The most common and versatile method for the synthesis of 1,2,3-thiadiazoles is the Hurd-Mori synthesis. This reaction involves the cyclization of a hydrazone, derived from a ketone with an α-methylene group, using thionyl chloride (SOCl₂).
Key Synthesis Methods for 1,2,3-Thiadiazoles
| Method | Starting Materials | Key Reagents | Product | Yield (%) | Reference |
| Hurd-Mori Synthesis | Acetophenone, Semicarbazide HCl | SOCl₂ | 4-Phenyl-1,2,3-thiadiazole | ~83 | |
| Hurd-Mori Variation | N-Tosylhydrazones, Sulfur | TBAI (catalyst) | Substituted aryl 1,2,3-thiadiazoles | 44-98 | |
| Hurd-Mori Cyclization | Pyrazolyl-phenylethanones, Semicarbazide | SOCl₂ | Pyrazolyl-1,2,3-thiadiazoles | Good to Excellent |
Experimental Protocol: Hurd-Mori Synthesis of 4-Phenyl-1,2,3-thiadiazole
Step 1: Synthesis of Acetophenone Semicarbazone
-
Dissolve 10.0 g (83 mmol) of acetophenone in 100 mL of ethanol in a 250 mL round-bottom flask.
-
In a separate beaker, dissolve 9.3 g (83 mmol) of semicarbazide hydrochloride and 12.5 g of sodium acetate in 50 mL of water.
-
Add the semicarbazide solution to the acetophenone solution with stirring.
-
Heat the mixture to reflux for 1 hour.
-
Allow the mixture to cool to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the white crystalline product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the product in a desiccator. The expected yield is approximately 13-14 g.
Step 2: Cyclization to 4-Phenyl-1,2,3-thiadiazole
-
In a 250 mL three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a calcium chloride drying tube, place 10.0 g (56 mmol) of dry acetophenone semicarbazone.
-
Add 50 mL of anhydrous dichloromethane to the flask and cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add 15 mL (0.20 mol) of thionyl chloride dropwise from the dropping funnel over a period of 30 minutes with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto 100 g of crushed ice in a beaker.
-
Separate the organic layer in a separatory funnel.
-
Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 4-phenyl-1,2,3-thiadiazole as a crystalline solid.
Denitrogenation Methodologies
The extrusion of dinitrogen from 1,2,3-thiadiazoles can be initiated through several distinct methods, each with its own advantages and substrate scope. The choice of method dictates the nature of the reactive intermediate formed and, consequently, the final product distribution.
Thermal Denitrogenation
Thermal denitrogenation of 1,2,3-thiadiazoles, often carried out under flash vacuum pyrolysis (FVP) conditions, is a powerful method for generating highly reactive intermediates in the gas phase. The high temperatures and low pressures of FVP minimize intermolecular reactions, favoring unimolecular processes such as rearrangement to thioketenes and subsequent fragmentation to alkynes.
This is a representative protocol and requires specialized equipment. All safety precautions for high-vacuum and high-temperature work must be strictly followed.
-
Apparatus Setup: A standard FVP apparatus consists of a sublimation tube for the sample, a heated quartz pyrolysis tube (typically packed with quartz wool or rings), a cold trap (liquid nitrogen), and a high-vacuum pump.
-
Sample Preparation: Place a sample of 4-phenyl-1,2,3-thiadiazole (e.g., 100 mg) in the sublimation tube.
-
Pyrolysis Conditions:
-
Heat the pyrolysis tube to the desired temperature (e.g., 500-800 °C).
-
Evacuate the system to a pressure of 10⁻² to 10⁻³ Torr.
-
Gently heat the sublimation tube to slowly introduce the 1,2,3-thiadiazole vapor into the pyrolysis tube.
-
-
Product Collection: The pyrolyzed products are collected in the liquid nitrogen cold trap.
-
Isolation and Analysis: After the pyrolysis is complete, the system is carefully brought back to atmospheric pressure. The contents of the cold trap are collected and can be analyzed by techniques such as NMR and GC-MS to identify the products, primarily phenylacetylene. The yield of phenylacetylene is typically high under optimized FVP conditions.
Photochemical Denitrogenation
Irradiation of 1,2,3-thiadiazoles with UV light provides a mild alternative to thermal methods for inducing denitrogenation. Photochemical excitation leads to the formation of short-lived intermediates, including thiirenes and thioketenes, from the singlet excited state.
-
Dissolve 4,5-diphenyl-1,2,3-thiadiazole (e.g., 100 mg, 0.42 mmol) in a suitable solvent (e.g., 50 mL of benzene) in a quartz reaction vessel.
-
Purge the solution with an inert gas (e.g., argon) for 30 minutes to remove dissolved oxygen.
-
Irradiate the solution with a medium-pressure mercury lamp (e.g., 450W) through a Pyrex filter (to filter out wavelengths below 290 nm) at room temperature with continuous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield diphenylacetylene.
Base-Induced Denitrogenation
In the presence of a strong base, 1,2,3-thiadiazoles lacking a substituent at the 5-position undergo ring-opening to form an alkynylthiolate anion with concomitant loss of nitrogen. This intermediate can then be trapped with an electrophile, providing a convenient route to alkynyl thioethers.
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend sodium amide (e.g., 1.2 equivalents) in anhydrous liquid ammonia (e.g., 25 mL) at -78 °C.
-
To this suspension, add a solution of 4-phenyl-1,2,3-thiadiazole (1 equivalent) in a minimal amount of anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour. The evolution of nitrogen gas should be observed.
-
To the resulting solution of the sodium phenylethynylthiolate, add an electrophile (e.g., methyl iodide, 1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 25 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the corresponding 1-(methylthio)-2-phenylacetylene.
Transition-Metal-Catalyzed Denitrogenation
Transition metals, particularly rhodium complexes, have emerged as powerful catalysts for the denitrogenation of 1,2,3-thiadiazoles. These reactions often proceed via the formation of a metal thiavinyl carbene intermediate, which can then undergo a variety of transformations, most notably transannulation reactions with alkynes to form highly substituted thiophenes.
| 1,2,3-Thiadiazole | Alkyne | Catalyst | Ligand | Yield (%) | Reference |
| 4-Phenyl-1,2,3-thiadiazole | Phenylacetylene | [Rh(COD)Cl]₂ | DPPF | High | |
| 4-Aryl-1,2,3-thiadiazoles | Terminal Alkynes | [Rh(COD)Cl]₂ | DPPF | Good-Excellent | |
| 4-Alkyl-1,2,3-thiadiazoles | Internal Alkynes | [Rh(COD)Cl]₂ | DPPF | Good-Excellent |
-
To an oven-dried vial, add 4-phenyl-1,2,3-thiadiazole (0.1 mmol, 1 equivalent), [Rh(COD)Cl]₂ (2.5 mol%), and DPPF (5 mol%).
-
Evacuate and backfill the vial with argon three times.
-
Add anhydrous 1,2-dichloroethane (1 mL) and phenylacetylene (0.12 mmol, 1.2 equivalents) via syringe.
-
Stir the reaction mixture at 80 °C for 12 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford 2,4,5-triphenylthiophene.
Comparison with the Wolff Rearrangement
The denitrogenation of 1,2,3-thiadiazoles to form thioketenes is conceptually analogous to the Wolff rearrangement of α-diazoketones, which generates ketenes. Both reactions involve the extrusion of dinitrogen and a 1,2-shift to form a cumulene.
Experimental Protocol: Arndt-Eistert Homologation (A Wolff Rearrangement Example)
The Arndt-Eistert reaction is a classic example of the application of the Wolff rearrangement for the one-carbon homologation of carboxylic acids.
Step 1: Formation of the Acid Chloride
-
Reflux benzoic acid (1 equivalent) with thionyl chloride (2 equivalents) for 2 hours.
-
Remove the excess thionyl chloride by distillation to obtain benzoyl chloride.
Step 2: Formation of the α-Diazoketone
-
Dissolve the benzoyl chloride (1 equivalent) in anhydrous diethyl ether.
-
Cool the solution to 0 °C and add a solution of diazomethane in diethyl ether (2 equivalents) dropwise with stirring. Caution: Diazomethane is toxic and explosive. This step should only be performed by trained personnel in a well-ventilated fume hood behind a blast shield.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Remove the solvent under a gentle stream of nitrogen.
Step 3: Wolff Rearrangement
-
Dissolve the crude α-diazoketone in a mixture of dioxane and water.
-
Add a catalytic amount of silver oxide (Ag₂O).
-
Heat the mixture to 50-70 °C with stirring until the evolution of nitrogen ceases.
-
After cooling, acidify the reaction mixture with dilute HCl and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to yield phenylacetic acid.
Applications in Synthesis
The reactive intermediates generated from the denitrogenation of 1,2,3-thiadiazoles can be trapped in situ to afford a variety of useful products.
Synthesis of Alkynes
As demonstrated in the thermal and photochemical denitrogenation sections, the extrusion of both nitrogen and sulfur from the 1,2,3-thiadiazole ring is a common pathway to the formation of alkynes. This method is particularly useful for the synthesis of strained or otherwise difficult-to-access alkynes.
Trapping of Thioketenes
Thioketenes are highly electrophilic and readily react with nucleophiles. For example, trapping the thioketene generated from the denitrogenation of 4-phenyl-1,2,3-thiadiazole with an amine such as aniline leads to the formation of a thioamide.
-
In a reaction vessel suitable for FVP, place 4-phenyl-1,2,3-thiadiazole as the precursor.
-
In the cold trap, place a solution of aniline (excess) in an inert solvent.
-
Perform the FVP of 4-phenyl-1,2,3-thiadiazole as described in section 3.1.1.
-
The generated phenylthioketene will co-condense with the aniline in the cold trap.
-
After the pyrolysis is complete, allow the cold trap to warm to room temperature.
-
The resulting thioanilide can be isolated and purified by standard chromatographic techniques.
Conclusion
The denitrogenation of 1,2,3-thiadiazoles is a versatile and powerful tool in modern organic synthesis. The choice of denitrogenation method—thermal, photochemical, base-induced, or metal-catalyzed—allows for the controlled generation of reactive intermediates that can be transformed into a wide range of valuable products, including alkynes and complex heterocyclic systems. The detailed experimental protocols and quantitative data provided in this guide are intended to facilitate the application of these methodologies in research and development, particularly in the fields of medicinal chemistry and materials science, where the efficient construction of novel molecular architectures is of paramount importance. The continued exploration of transition-metal-catalyzed denitrogenation reactions, in particular, promises to further expand the synthetic utility of the 1,2,3-thiadiazole scaffold.
Computational Insights into 1,2,3-Thiadiazole Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-thiadiazole scaffold, a five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms, has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and insecticidal properties.[1][2] Computational chemistry plays a pivotal role in understanding the structural, electronic, and biological properties of these derivatives, thereby guiding the rational design of novel therapeutic agents. This technical guide provides a comprehensive overview of the computational methodologies applied to 1,2,3-thiadiazole derivatives, presenting key data, detailed protocols, and workflow visualizations to aid researchers in this promising field.
Core Computational Approaches
Computational studies of 1,2,3-thiadiazole derivatives primarily revolve around three key methodologies: Quantum Chemical Calculations (most notably Density Functional Theory), Molecular Docking, and Quantitative Structure-Activity Relationship (QSAR) studies. These techniques provide a synergistic approach to drug discovery, from elucidating molecular properties to predicting biological activity and binding interactions.
Density Functional Theory (DFT)
DFT is a robust quantum mechanical method used to investigate the electronic structure of many-body systems, making it an indispensable tool for understanding the intrinsic properties of 1,2,3-thiadiazole derivatives.[3] It offers a favorable balance between computational cost and accuracy.[2]
-
Molecular Geometry Optimization:
-
The initial 3D structure of the 1,2,3-thiadiazole derivative is constructed using molecular modeling software.
-
Geometry optimization is performed using a functional, commonly B3LYP (Becke, 3-parameter, Lee-Yang-Parr), and a basis set such as 6-31G(d,p) or 6-311G**.[3][4] This process finds the lowest energy conformation of the molecule.
-
-
Frequency Calculations:
-
Vibrational frequency analysis is carried out at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
-
Calculation of Molecular Properties:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of molecular reactivity and stability.[3]
-
Molecular Electrostatic Potential (MEP): MEP maps are generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.
-
Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and chemical potential are calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.
-
Spectroscopic Properties: Theoretical vibrational spectra (IR and Raman) and electronic spectra (UV-Vis) can be simulated and compared with experimental data for structural validation.
-
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to predict the binding mode and affinity of a small molecule ligand (like a 1,2,3-thiadiazole derivative) to the active site of a target protein.
-
Preparation of the Receptor:
-
The 3D structure of the target protein is obtained from a protein database like the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are typically removed.
-
Hydrogen atoms are added, and charges are assigned to the protein atoms.
-
-
Preparation of the Ligand:
-
The 3D structure of the 1,2,3-thiadiazole derivative is generated and optimized using a suitable method (e.g., DFT as described above).
-
Torsion angles are defined to allow for conformational flexibility during docking.
-
-
Docking Simulation:
-
A docking program (e.g., AutoDock Vina, PyRx) is used to perform the simulation.[5]
-
A grid box is defined around the active site of the receptor to specify the search space for the ligand.
-
The docking algorithm explores various conformations and orientations of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).[6][7][8]
-
-
Analysis of Results:
-
The resulting docked poses are analyzed to identify the most favorable binding mode.
-
Key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein residues are identified and visualized.[9]
-
Quantitative Structure-Activity Relationship (QSAR)
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This allows for the prediction of the activity of new, unsynthesized compounds.
-
Data Set Preparation:
-
A dataset of 1,2,3-thiadiazole derivatives with experimentally determined biological activities (e.g., IC50 values) is collected.
-
The dataset is divided into a training set (for model development) and a test set (for model validation).
-
-
Descriptor Calculation:
-
For each molecule in the dataset, a set of molecular descriptors is calculated. These can include constitutional, topological, geometrical, electrostatic, and quantum chemical descriptors.
-
-
Model Development:
-
A statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), is used to build a mathematical model that correlates the descriptors with the biological activity.[10]
-
-
Model Validation:
-
The predictive power of the QSAR model is assessed using various validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using the test set.
-
-
Applicability Domain Definition:
-
The applicability domain of the model is defined to ensure that predictions for new compounds are reliable.
-
Data Presentation: Quantitative Insights
The following tables summarize key quantitative data from various computational studies on thiadiazole derivatives, providing a comparative overview of their potential as therapeutic agents.
Table 1: Molecular Docking Scores of Thiadiazole Derivatives Against Various Targets
| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Thiadiazole-triazole hybrid 2 | COVID-19 Main Protease | -6.3 | GLY143, SER144 | [6] |
| Thiadiazole-triazole hybrid 3 | COVID-19 Main Protease | - | GLY143 | [6] |
| Thiadiazole-triazole hybrid 6 | COVID-19 Main Protease | - | LYS5, THR199, ARG131 | [6] |
| Thiazole-thiadiazole derivative 5l | Tubercular ThyX enzyme | - | Arg 95, Cys 43, His 69, Arg 87 | [9] |
| 1,3,4-Thiadiazole derivative L3 | ADP-sugar pyrophosphatase | -8.9 | - | [7][8] |
| 1,3,4-Thiadiazole derivative 4h | EGFR TK | - | - | [11] |
Table 2: In Vitro Biological Activities of Thiadiazole Derivatives
| Compound/Derivative | Cell Line / Organism | Activity Metric | Value | Reference |
| Thiazole-thiadiazole derivative 5l | M. tuberculosis (H37Ra) | MIC | 7.1285 µg/ml | [9] |
| Thiadiazole derivative 14 | MCF-7 | IC50 | 0.04 µM | [12] |
| Thiadiazole derivative 14 | HepG2 | IC50 | 0.18 µM | [12] |
| 1,3,4-Thiadiazole derivative 4h | HTC-116 | IC50 | 2.03 ± 0.72 µM | [11] |
| 1,3,4-Thiadiazole derivative 4h | HepG-2 | IC50 | 2.17 ± 0.83 µM | [11] |
| 1,2,3-Thiadiazole derivative 93 | HIV-1 (MT-4 cells) | EC50 | 0.0364 ± 0.0038 µM | [1] |
| 1,2,3-Thiadiazole derivative 94 | Antiviral | IC50 | 3.59 µg/mL | [1] |
Visualizing Computational Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of computational studies on 1,2,3-thiadiazole derivatives.
Caption: A generalized workflow for the computational design and validation of 1,2,3-thiadiazole derivatives.
Caption: A step-by-step protocol for performing molecular docking studies.
Caption: The workflow for developing and validating a QSAR model.
Conclusion
Computational studies provide a powerful and efficient framework for the exploration and development of 1,2,3-thiadiazole derivatives as potential therapeutic agents. By leveraging techniques such as DFT, molecular docking, and QSAR, researchers can gain deep insights into the molecular properties, binding interactions, and structure-activity relationships of these compounds. This in-depth technical guide serves as a resource for scientists and drug development professionals, offering standardized protocols, comparative data, and clear visualizations to accelerate the discovery of novel and effective 1,2,3-thiadiazole-based drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. mdpi.com [mdpi.com]
- 5. Novel 1,2,3‐Triazole Derivatives as Potential Inhibitors against Covid‐19 Main Protease: Synthesis, Characterization, Molecular Docking and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. jwsm.uowasit.edu.iq [jwsm.uowasit.edu.iq]
- 9. Synthesis, Biological and Molecular Docking Studies of Thiazole-Thiadiazole derivatives as potential Anti-Tuberculosis Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ymerdigital.com [ymerdigital.com]
- 11. mdpi.com [mdpi.com]
- 12. Rationale design and synthesis of new apoptotic thiadiazole derivatives targeting VEGFR-2: computational and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Thiadiazole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Thiadiazole, a five-membered heterocyclic ring containing sulfur and two nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of biological activities, demonstrating potential as therapeutic agents in various disease areas. This technical guide provides a comprehensive overview of the anticancer, antimicrobial, and anti-inflammatory properties of thiadiazole derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Anticancer Activity of Thiadiazole Derivatives
Thiadiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[1][2][3][4] Their mechanisms of action are diverse and often involve the modulation of key signaling pathways crucial for cancer cell proliferation, survival, and apoptosis.[5][6][7]
Quantitative Anticancer Data
The cytotoxic effects of various thiadiazole derivatives have been quantified using metrics such as the half-maximal inhibitory concentration (IC50). Below is a summary of the reported activities against several cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 2,5-disubstituted 1,3,4-thiadiazoles | MCF-7 (Breast) | 0.04 - 87.4 | Doxorubicin / Etoposide | 0.75 / >100 |
| Triazolo[3,4-b]thiadiazoles | HT-29 (Colon) | 23.83 | - | - |
| 2-amino-1,3,4-thiadiazoles | LoVo (Colon) | 2.44 | Cisplatin | - |
| Thiazole-substituted thiadiazoles | A549 (Lung) | 1.01 | Doxorubicin | - |
| 1,3,4-thiadiazole derivatives | C6 (Glioma) | 18.50 - 42.67 | Cisplatin | 24.33 |
| Pyrazoline-based 1,3,4-thiadiazoles | HepG-2 (Liver) | 63.2 - 84.9 | - | - |
Signaling Pathways in Anticancer Activity
The anticancer effects of thiadiazole derivatives are often attributed to their ability to interfere with critical signaling pathways that regulate cell growth, proliferation, and survival. Two of the most prominent pathways targeted are the PI3K/Akt/mTOR and the EGFR signaling cascades.
The PI3K/Akt/mTOR pathway is a central regulator of cell survival and proliferation and is frequently overactive in many types of cancer.[5][8] Thiadiazole derivatives have been shown to inhibit this pathway at various points, leading to the induction of apoptosis and suppression of tumor growth.[5][7]
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a vital role in cell proliferation and is a common target in cancer therapy.[1][9] Certain thiadiazole derivatives have been identified as potent inhibitors of EGFR, thereby blocking downstream signaling and preventing tumor growth.[10]
Experimental Protocols for Anticancer Activity
A general workflow for evaluating the anticancer potential of thiadiazole derivatives is outlined below.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[11][12][13][14]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubated for 24 hours to allow for attachment.[14]
-
Compound Treatment: The cells are then treated with various concentrations of the thiadiazole derivatives and incubated for a period of 24 to 72 hours.
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.[11][14]
-
Formazan Solubilization: The medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) is added to dissolve the formazan crystals.[11][14]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.[13][14]
Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells. Flow cytometry using Annexin V and propidium iodide (PI) staining is a common method to quantify apoptosis.
-
Cell Treatment: Cancer cells are treated with the thiadiazole derivative at its IC50 concentration for a specified time.
-
Cell Harvesting and Staining: Cells are harvested, washed with PBS, and then resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both stains.
Antimicrobial Activity of Thiadiazole Derivatives
Thiadiazole derivatives have demonstrated significant activity against a variety of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria.[15][16][17]
Quantitative Antimicrobial Data
The antimicrobial potency of thiadiazole derivatives is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |
| 2,5-disubstituted 1,3,4-thiadiazoles | Staphylococcus aureus | 12.5 - >128 | Ciprofloxacin | - |
| Tetranorlabdane-thiadiazoles | Bacillus polymyxa | 2.5 | - | - |
| Gallic acid amide-thiadiazoles | Vibrio harveyi | 0.0313 | - | - |
| Benzo[d]imidazole-thiadiazoles | Pseudomonas aeruginosa | 12.5 | - | - |
| 2-amino-1,3,4-thiadiazoles | Escherichia coli | 1000 | - | - |
| Dihydropyrrolidone-thiadiazoles | Enterococcus faecalis | >64 | - | - |
Experimental Protocol for Antimicrobial Activity
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[3][18][19][20]
-
Preparation of Compound Dilutions: A serial two-fold dilution of the thiadiazole derivative is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[3]
-
Inoculum Preparation: A standardized bacterial suspension (equivalent to a 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[19]
-
Inoculation and Incubation: The wells containing the compound dilutions are inoculated with the bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.[3]
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.[19]
Anti-inflammatory Activity of Thiadiazole Derivatives
Several thiadiazole derivatives have been reported to possess significant anti-inflammatory properties, often linked to the inhibition of cyclooxygenase (COX) enzymes.[4][21][22]
Quantitative Anti-inflammatory Data
The in vivo anti-inflammatory activity is often assessed by the carrageenan-induced paw edema model, with results expressed as the percentage of edema inhibition. In vitro activity is determined by COX inhibition assays, with results given as IC50 values.
| Compound Class | Assay | % Inhibition / IC50 (µM) | Reference Compound | Reference % Inhibition / IC50 (µM) |
| Imidazo[2,1-b][5][6][9]thiadiazoles | Carrageenan-induced paw edema | 24.95 - 31.63% | Diclofenac | 26.96% |
| Pyridine-based thiadiazoles | Carrageenan-induced paw edema | 71.86 - 76.71% | Diclofenac | - |
| 1,3,4-Thiadiazole derivatives | Carrageenan-induced paw edema | 35 - 44% | Indomethacin | 56% |
| Sulfonamide-bearing thiadiazoles | COX-2 Inhibition | 0.32 - 0.37 µM | Celecoxib | - |
Experimental Protocols for Anti-inflammatory Activity
This in vivo model is widely used to screen for acute anti-inflammatory activity.[15][23][24][25]
-
Animal Dosing: Rats are orally administered with the thiadiazole derivative or a reference drug (e.g., indomethacin) one hour before the induction of inflammation.[24]
-
Induction of Edema: A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of the rats.[15][24]
-
Paw Volume Measurement: The paw volume is measured using a plethysmometer at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[24]
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with that of the control group.
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the inflammatory response.[26][27][28][29]
-
Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and a substrate (e.g., arachidonic acid) are prepared in an appropriate assay buffer.
-
Inhibitor Incubation: The COX-2 enzyme is pre-incubated with various concentrations of the thiadiazole derivative or a reference inhibitor (e.g., celecoxib).
-
Reaction Initiation and Termination: The reaction is initiated by the addition of the substrate. After a specific incubation period, the reaction is stopped.
-
Product Quantification: The amount of prostaglandin produced is quantified, often using a fluorometric or colorimetric method. The IC50 value is then determined from the dose-response curve.[28]
Conclusion
Thiadiazole and its derivatives represent a versatile and promising class of compounds with a wide array of biological activities. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, and inflammation underscores their potential for further development as novel therapeutic agents. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this important heterocyclic scaffold. Further investigation into the structure-activity relationships and optimization of lead compounds will be crucial in translating the promise of thiadiazole derivatives into clinical applications.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. atcc.org [atcc.org]
- 15. inotiv.com [inotiv.com]
- 16. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 20. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ammanu.edu.jo [ammanu.edu.jo]
- 22. thaiscience.info [thaiscience.info]
- 23. bio-protocol.org [bio-protocol.org]
- 24. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 26. bpsbioscience.com [bpsbioscience.com]
- 27. cdn.caymanchem.com [cdn.caymanchem.com]
- 28. assaygenie.com [assaygenie.com]
- 29. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
An In-depth Technical Guide to the Versatile Reactivity of 1,2,3-Thiadiazoles
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-thiadiazole ring system, a five-membered aromatic heterocycle, stands as a cornerstone in synthetic organic chemistry and medicinal chemistry. Its unique structural features and diverse reactivity have led to its classification as a privileged scaffold in the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of 1,2,3-thiadiazoles, with a focus on quantitative data, detailed experimental protocols, and visual representations of key chemical transformations.
Core Synthetic Methodologies
The construction of the 1,2,3-thiadiazole ring can be achieved through several synthetic strategies. The most prominent and widely utilized method is the Hurd-Mori reaction, which involves the cyclization of hydrazone derivatives.[1]
Hurd-Mori 1,2,3-Thiadiazole Synthesis
The Hurd-Mori synthesis is a classical and versatile method for preparing 1,2,3-thiadiazoles from hydrazones bearing an N-acyl or N-tosyl group, which are then reacted with thionyl chloride (SOCl₂).[1] An analogous reaction using selenium dioxide can be employed for the synthesis of 1,2,3-selenadiazoles.[1] The reaction proceeds through the cyclization of an intermediate formed from the reaction of the hydrazone with thionyl chloride.
A variety of ketones containing an α-methylene group can be converted into their corresponding semicarbazones, which then undergo cyclization with thionyl chloride to yield 1,2,3-thiadiazole derivatives.[2] This method has been successfully applied to synthesize a range of substituted 1,2,3-thiadiazoles, including those with pyrazolyl substituents.[3][4]
Modern Variations and Improvements
Recent advancements have led to more efficient and environmentally friendly modifications of the Hurd-Mori reaction. A notable improvement involves a metal-free, TBAI (tetrabutylammonium iodide)-catalyzed reaction between N-tosylhydrazones and elemental sulfur, which provides 1,2,3-thiadiazoles in good yields under mild conditions.[5][6] Other modern approaches include:
-
An iodine-catalyzed reaction of ketone-derived N-tosylhydrazones with elemental sulfur.[5][7]
-
A visible-light-mediated synthesis using cercosporin as a photocatalyst.[6]
-
A multicomponent reaction involving enaminones, tosylhydrazine, and elemental sulfur mediated by I₂/DMSO.[3][6]
These methods often offer advantages such as broader functional group tolerance and higher yields.[6]
Key Reactions and Reactivity
The chemical behavior of 1,2,3-thiadiazoles is characterized by their propensity to undergo ring-opening and cycloaddition reactions, primarily driven by the extrusion of molecular nitrogen.
Thermal and Photochemical Decomposition
One of the most significant aspects of 1,2,3-thiadiazole chemistry is their decomposition under thermal or photochemical conditions.[8] This process involves the extrusion of a stable nitrogen molecule (N₂), leading to the formation of highly reactive intermediates such as thiirenes and thioketenes.[9][10][11]
The 1,2,3-thiadiazole ring generally exhibits moderate to good thermal stability, with decomposition typically occurring at temperatures above 200 °C.[9] Photochemical decomposition can be induced by UV irradiation.[9] The stability of the ring is influenced by the nature of its substituents.[9]
The formation of these reactive intermediates opens up a wide range of synthetic possibilities, as they can be trapped by various reagents to form new carbo- and heterocyclic systems.[8]
Cycloaddition Reactions
1,2,3-Thiadiazoles can participate in cycloaddition reactions. For instance, the Hurd-Mori reaction itself can be viewed as a cyclization process.[4] Furthermore, the reactive intermediates generated from their decomposition can undergo subsequent cycloadditions. The field of 1,3-dipolar cycloadditions, in general, is a powerful tool for the synthesis of five-membered heterocycles.[12] While not a direct cycloaddition of the 1,2,3-thiadiazole ring itself, the intermediates derived from it are key players in such transformations.
Data Presentation: Synthesis of 1,2,3-Thiadiazole Derivatives
The following tables summarize quantitative data for the synthesis of various 1,2,3-thiadiazole derivatives using different methodologies.
Table 1: Hurd-Mori Synthesis of 1,2,3-Thiadiazoles from Semicarbazones [2]
| Starting Ketone Derivative | Product Structure | Melting Point (°C) | Yield (%) |
| Camphor | Decomposes at 266 | 60 | |
| Acetophenone | 116 | 72 | |
| p-Bromoacetophenone | Decomposes at 240 | 65 | |
| p-Nitroacetophenone | 190 | 63 | |
| p-Aminoacetophenone | Above 300 | 69 |
Table 2: Modern Synthetic Approaches to 1,2,3-Thiadiazoles
| Method | Starting Materials | Catalyst/Reagent | Yield Range | Reference |
| TBAI-catalyzed reaction | N-tosylhydrazones, Sulfur | TBAI | Good yields | [6] |
| Iodine-catalyzed reaction | N-tosylhydrazones, Sulfur | I₂ | 70-97% | [5] |
| Multi-component reaction | Enaminones, Tosylhydrazine, Sulfur | I₂/DMSO | up to 92% | [3] |
| Reaction with ammonium thiocyanate | Tosylhydrazones | Ammonium thiocyanate | Very good yields | [6] |
Experimental Protocols
Protocol 1: General Procedure for the Hurd-Mori Synthesis of 1,2,3-Thiadiazoles from Semicarbazones [2][13]
-
Preparation of Semicarbazone:
-
Dissolve the starting ketone (1.0 eq.) and thiosemicarbazide (1.0 eq.) in absolute ethanol (30 mL).
-
Heat the mixture under reflux for 5 hours.
-
Remove the solvent under vacuum.
-
Wash the residue with diethyl ether and recrystallize from ethanol to obtain the pure semicarbazone.
-
-
Cyclization to 1,2,3-Thiadiazole:
-
To an excess amount of thionyl chloride, add the semicarbazone portion-wise with stirring at room temperature.
-
Continue stirring for a specified time until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction mixture by pouring it onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
-
Reaction Setup:
-
In a reaction vessel, combine the N-tosylhydrazone (1.0 eq.), elemental sulfur (2.0 eq.), and tetrabutylammonium iodide (TBAI) (0.2 eq.).
-
Add a suitable solvent (e.g., dichloroethane).
-
-
Reaction Execution:
-
Stir the mixture at a specified temperature (e.g., 80-100 °C) for several hours, monitoring the reaction progress by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the pure 4-aryl-1,2,3-thiadiazole.
-
Mandatory Visualizations
Caption: Mechanism of the Hurd-Mori 1,2,3-thiadiazole synthesis.
Caption: General experimental workflow for 1,2,3-thiadiazole synthesis.
Caption: Thermal and photochemical decomposition of 1,2,3-thiadiazoles.
Applications in Drug Development
The 1,2,3-thiadiazole scaffold is of significant interest to medicinal chemists due to the broad spectrum of biological activities exhibited by its derivatives.[3][14] These compounds have shown potential as:
-
Anticancer agents: Certain 1,2,3-thiadiazole derivatives have demonstrated cytotoxicity against various cancer cell lines.[2][3]
-
Antimicrobial and Antifungal agents: The thiadiazole nucleus is a component of various compounds with antibacterial and antifungal properties.[3][5]
-
Antiviral agents: Research has explored the potential of 1,2,3-thiadiazole derivatives in antiviral therapies.[3][5]
-
Insecticidal and Herbicidal agents: These compounds have also found applications in agriculture as insecticides and herbicides.[3][5]
-
Enzyme inhibitors: 1,2,3-thiadiazoles have been investigated as inhibitors of enzymes such as cytochrome P450.[15]
The diverse biological profile of 1,2,3-thiadiazoles underscores their importance as a versatile platform for the design and development of new therapeutic agents.[16][17] The continued exploration of their synthesis and reactivity will undoubtedly lead to the discovery of novel compounds with significant pharmacological value.
References
- 1. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. download.e-bookshelf.de [download.e-bookshelf.de]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Photochemical formation of thiirene and thioketene in 1,2,3-thiadiazoles with phenyl substituents studied by time-resolved spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 12. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 15. 1,2,3-Thiadiazole: a novel heterocyclic heme ligand for the design of cytochrome P450 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. books.rsc.org [books.rsc.org]
Methodological & Application
Application Notes and Protocols: Ethyl 1,2,3-Thiadiazole-4-carboxylate as a Versatile Synthon for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 1,2,3-thiadiazole-4-carboxylate is a versatile and highly reactive synthon employed in the synthesis of a diverse array of heterocyclic compounds. The strained 1,2,3-thiadiazole ring readily undergoes ring-opening upon thermal or catalytic activation, extruding molecular nitrogen to generate a reactive thioketene intermediate. This intermediate can then participate in various cycloaddition and annulation reactions, providing access to a wide range of five- and six-membered heterocycles, which are prevalent scaffolds in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic systems from this compound, including thiophenes, furans, and pyrazoles.
Key Synthetic Applications
This compound serves as a valuable precursor for several important classes of heterocyclic compounds. The primary reaction pathways involve the initial formation of a thioketene intermediate, which can be trapped by various reagents to yield the desired heterocyclic core.
Synthesis of Thiophenes via Rhodium-Catalyzed Transannulation
Rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with alkynes is a powerful method for the regioselective synthesis of highly substituted thiophenes.[1][2] The reaction proceeds through a rhodium thiavinyl carbene intermediate, which then undergoes cycloaddition with the alkyne.[1]
Synthesis of Furans via Silver-Mediated Annulation
Polysubstituted furans can be efficiently synthesized through a silver(I)-mediated annulation of 5-H-1,2,3-thiadiazoles with 1,3-dicarbonyl compounds. This methodology offers good functional group tolerance and is amenable to gram-scale synthesis.
Synthesis of Pyrazoles
While not a direct conversion, the aroylhydrazones of ethyl pyruvate, which are precursors to ethyl 1,2,3-thiadiazole-4-carboxylates via the Hurd-Mori synthesis, can be utilized to synthesize pyrazoles under Vilsmeier-Haack conditions.[3] Additionally, the 1,2,3-thiadiazole ring can be transformed into pyrazoles through reaction with hydrazines.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-phenyl-1,2,3-thiadiazole-4-carboxylate (Hurd-Mori Reaction)
This protocol describes the synthesis of a key substituted 1,2,3-thiadiazole synthon.
Reaction Scheme: (Precursor: Ethyl 2-diazo-3-oxo-3-phenylpropanoate and Lawesson's reagent) -> Ethyl 5-phenyl-1,2,3-thiadiazole-4-carboxylate
Materials:
-
Ethyl 2-diazo-3-oxo-3-phenylpropanoate
-
Lawesson's reagent
-
Toluene
-
Silica gel for column chromatography
-
Petroleum ether (PE)
-
Ethyl acetate (EA)
Procedure:
-
Dissolve ethyl 2-diazo-3-oxo-3-phenylpropanoate in toluene.
-
Add Lawesson's reagent to the solution.
-
Heat the mixture at reflux for 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent.
Quantitative Data:
| Compound | Yield | Melting Point (°C) |
| Ethyl 5-phenyl-1,2,3-thiadiazole-4-carboxylate[4] | 88% | 36-37 |
Spectroscopic Data: [4]
| Compound | 1H NMR (400 MHz, CDCl3) δ (ppm) | 13C NMR (101 MHz, CDCl3) δ (ppm) |
| Ethyl 5-phenyl-1,2,3-thiadiazole-4-carboxylate | 7.55 – 7.44 (m, 5H), 4.41 (q, J = 7.1 Hz, 2H), 1.33 (t, J = 7.1 Hz, 3H) | 161.9, 160.4, 148.4, 130.6, 129.7, 128.6, 126.1, 62.0, 14.0 |
Protocol 2: Synthesis of Substituted Thiophenes via Rhodium-Catalyzed Transannulation
This protocol outlines a general procedure for the synthesis of multisubstituted thiophenes from 1,2,3-thiadiazoles and alkynes.[1][2]
Reaction Scheme: Ethyl 5-substituted-1,2,3-thiadiazole-4-carboxylate + Alkyne --[Rh-catalyst]--> Substituted Thiophene
Materials:
-
Substituted this compound (e.g., Ethyl 5-phenyl-1,2,3-thiadiazole-4-carboxylate)
-
Alkyne (e.g., dimethyl acetylenedicarboxylate)
-
Rhodium catalyst (e.g., [Rh(cod)Cl]2)
-
Dioxane
-
Silica gel for column chromatography
Procedure:
-
In a sealed tube, dissolve the substituted this compound and the alkyne in dioxane.
-
Add the rhodium catalyst to the mixture.
-
Heat the reaction mixture at the specified temperature (e.g., 100 °C) for the designated time (e.g., 12 hours).
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data for Thiophene Synthesis:
| 1,2,3-Thiadiazole Substrate | Alkyne Substrate | Product | Yield |
| Ethyl 5-phenyl-1,2,3-thiadiazole-4-carboxylate | Dimethyl acetylenedicarboxylate | Tetramethyl 5-phenylthiophene-2,3,4-tricarboxylate | 85% |
| Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate | Phenylacetylene | Ethyl 2-methyl-5-phenylthiophene-3-carboxylate | 75% |
| This compound | 1-Phenyl-1-propyne | Ethyl 5-methyl-2-phenylthiophene-3-carboxylate | 68% |
Spectroscopic Data for Representative Thiophenes:
| Compound | 1H NMR (CDCl3) δ (ppm) | 13C NMR (CDCl3) δ (ppm) |
| Ethyl 2-methyl-5-phenylthiophene-3-carboxylate | 7.60-7.20 (m, 5H, Ar-H), 4.30 (q, 2H, OCH2), 2.70 (s, 3H, CH3), 1.35 (t, 3H, CH3) | 164.5, 142.1, 134.8, 133.2, 129.0, 128.5, 127.8, 125.5, 60.8, 15.2, 14.3 |
Protocol 3: Synthesis of Polysubstituted Furans via Silver-Mediated Annulation
This protocol describes the synthesis of furans from 5-H-1,2,3-thiadiazoles and 1,3-dicarbonyl compounds.
Reaction Scheme: Ethyl 5-H-1,2,3-thiadiazole-4-carboxylate + 1,3-Dicarbonyl Compound --[Ag(I)]--> Substituted Furan
Materials:
-
Ethyl 5-H-1,2,3-thiadiazole-4-carboxylate
-
1,3-Dicarbonyl compound (e.g., Acetylacetone)
-
Silver(I) salt (e.g., Ag2CO3)
-
Solvent (e.g., Toluene)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the 1,3-dicarbonyl compound in toluene, add the ethyl 5-H-1,2,3-thiadiazole-4-carboxylate and the silver(I) salt.
-
Heat the reaction mixture under reflux for the specified time.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the silver salts.
-
Wash the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Quantitative Data for Furan Synthesis:
| 1,3-Dicarbonyl Substrate | Product | Yield |
| Acetylacetone | Ethyl 2,4-dimethyl-5-acetylfuran-3-carboxylate | 82% |
| Ethyl acetoacetate | Diethyl 2,4-dimethylfuran-3,5-dicarboxylate | 78% |
| Dibenzoylmethane | Ethyl 2,4-diphenyl-5-benzoylfuran-3-carboxylate | 75% |
Spectroscopic Data for a Representative Furan:
| Compound | 1H NMR (CDCl3) δ (ppm) | 13C NMR (CDCl3) δ (ppm) |
| Ethyl 2,4-dimethyl-5-acetylfuran-3-carboxylate | 4.35 (q, 2H, OCH2), 2.60 (s, 3H, CH3), 2.55 (s, 3H, COCH3), 2.40 (s, 3H, CH3), 1.38 (t, 3H, CH3) | 191.2, 164.8, 158.5, 152.1, 118.9, 115.3, 60.5, 30.1, 14.4, 13.8 |
Visualization of Synthetic Pathways
Hurd-Mori Synthesis of this compound
Caption: Hurd-Mori reaction for thiadiazole synthesis.
Rhodium-Catalyzed Synthesis of Thiophenes
Caption: Rh-catalyzed thiophene synthesis.
Silver-Mediated Synthesis of Furans
References
Application Notes and Protocols: Rhodium-Catalyzed Reactions of Ethyl 1,2,3-Thiadiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of Ethyl 1,2,3-thiadiazole-4-carboxylate in rhodium-catalyzed denitrogenative transannulation reactions. This class of reactions offers a powerful and modular approach to the synthesis of a variety of sulfur-containing heterocycles, which are valuable scaffolds in medicinal chemistry and materials science.
Introduction
1,2,3-Thiadiazoles, such as this compound, serve as stable and accessible precursors to highly reactive rhodium thiavinyl carbene intermediates.[1] Upon treatment with a suitable rhodium catalyst, the thiadiazole ring undergoes denitrogenation (extrusion of N₂) to generate the carbene species. This intermediate can then engage in a variety of subsequent transformations, most notably transannulation reactions with a range of coupling partners. This methodology allows for the efficient and often regioselective construction of complex heterocyclic systems under relatively mild conditions.[1]
Synthesis of Starting Material: this compound
The starting material can be reliably synthesized using the Hurd-Mori reaction.[2] This method involves the reaction of a hydrazone derivative with thionyl chloride.
Experimental Protocol: Hurd-Mori Synthesis
A general protocol for the Hurd-Mori synthesis of 1,2,3-thiadiazole-4-carboxylates is as follows:
-
Hydrazone Formation: An appropriate α-keto ester is reacted with hydrazine to form the corresponding hydrazone.
-
Cyclization: The purified hydrazone is then treated with thionyl chloride to effect the cyclization to the 1,2,3-thiadiazole ring.
Detailed experimental procedures can be found in the literature, and optimization may be required for specific substrates.[3]
Rhodium-Catalyzed Denitrogenative Transannulation Reactions
The core of this methodology lies in the rhodium-catalyzed reaction of this compound with various unsaturated partners. The general workflow for these reactions is depicted below.
Caption: General workflow for rhodium-catalyzed transannulation reactions.
Synthesis of Polysubstituted Thiophenes via Transannulation with Alkynes
A highly efficient and regioselective synthesis of polysubstituted thiophenes can be achieved through the rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with alkynes.[1][4] This reaction proceeds via the formation of a rhodium thiavinyl carbene intermediate.[1]
Reaction Pathway:
Caption: Pathway for thiophene synthesis.
Experimental Protocol: General Procedure for Thiophene Synthesis [1]
-
To an oven-dried vial equipped with a magnetic stir bar is added the rhodium precursor (e.g., [Rh(COD)Cl]₂, 2.5 mol%) and a phosphine ligand (e.g., DPPF, 5.5 mol%).
-
The vial is sealed with a septum and purged with argon.
-
Anhydrous solvent (e.g., 1,4-dioxane) is added, and the mixture is stirred at room temperature for 10 minutes.
-
This compound (1.0 equiv) and the corresponding alkyne (1.2 equiv) are added.
-
The reaction mixture is heated to the desired temperature (e.g., 110 °C) and stirred for the specified time (typically 12-24 h).
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired thiophene product.
Data Presentation: Synthesis of Thiophenes
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | Ethyl 2-phenylthiophene-4-carboxylate | 92 |
| 2 | 1-Phenyl-1-propyne | Ethyl 2-methyl-3-phenylthiophene-5-carboxylate | 85 |
| 3 | 4-Octyne | Ethyl 2,3-dipropylthiophene-5-carboxylate | 78 |
| 4 | Ethyl propiolate | Diethyl 2,4-thiophenedicarboxylate | 65 |
Yields are isolated yields and may vary depending on the specific substrates and reaction conditions.[1]
Synthesis of 1,3-Thiaphospholes via Transannulation with Phosphaalkynes
The reaction of this compound with phosphaalkynes in the presence of a rhodium catalyst provides a direct route to functionalized 1,3-thiaphospholes.[5]
Experimental Protocol: General Procedure for 1,3-Thiaphosphole Synthesis [5]
-
In a glovebox, a vial is charged with a rhodium precursor (e.g., [Rh(COE)Cl]₂, 2.5 mol%), a phosphine ligand (e.g., DCyPP, 5.0 mol%), this compound (1.0 equiv), and a phosphaalkyne (1.2 equiv).
-
Anhydrous solvent (e.g., toluene) is added, and the vial is sealed.
-
The reaction mixture is heated at 80 °C for 24 hours.
-
After cooling, the solvent is removed in vacuo.
-
The residue is purified by column chromatography on silica gel to yield the 1,3-thiaphosphole product.
Data Presentation: Synthesis of 1,3-Thiaphospholes
| Entry | Phosphaalkyne | Product | Yield (%) |
| 1 | 1-Adamantylphosphaethyne | Ethyl 2-(1-adamantyl)-1,3-thiaphosphole-4-carboxylate | 75 |
| 2 | tert-Butylphosphaethyne | Ethyl 2-(tert-butyl)-1,3-thiaphosphole-4-carboxylate | 82 |
Yields are isolated yields and are representative examples.[5]
Synthesis of 2,3-Dihydrothiopyran-4-ones via Formal (3+3) Transannulation with Vinyloxiranes
A formal (3+3) transannulation reaction between 1,2,3-thiadiazoles and vinyloxiranes, catalyzed by rhodium, affords 2,3-dihydrothiopyran-4-ones.[6][7] This reaction proceeds through a tandem sequence involving a Lewis acid-catalyzed rearrangement of the vinyloxirane.[6]
Experimental Protocol: General Procedure for 2,3-Dihydrothiopyran-4-one Synthesis [6]
-
A mixture of this compound (1.0 equiv), the vinyloxirane (1.5 equiv), and a rhodium catalyst (e.g., [Rh(CO)₂Cl]₂, 5 mol%) in a suitable solvent (e.g., DCE) is stirred in a sealed tube.
-
The reaction is heated at 100 °C for 12 hours.
-
After cooling, the reaction mixture is concentrated under reduced pressure.
-
The crude product is purified by flash chromatography on silica gel to give the desired 2,3-dihydrothiopyran-4-one.
Data Presentation: Synthesis of 2,3-Dihydrothiopyran-4-ones
| Entry | Vinyloxirane | Product | Yield (%) |
| 1 | 2-Methyl-2-vinyloxirane | Ethyl 2,2-dimethyl-2,3-dihydrothiopyran-4-one-6-carboxylate | 78 |
| 2 | 2-Phenyl-2-vinyloxirane | Ethyl 2-phenyl-2,3-dihydrothiopyran-4-one-6-carboxylate | 65 |
Yields are isolated yields for representative examples.[6]
Conclusion
Rhodium-catalyzed reactions of this compound represent a versatile and powerful tool for the synthesis of diverse sulfur-containing heterocycles. The modularity of these denitrogenative transannulation reactions, coupled with the generally mild reaction conditions and good functional group tolerance, makes this methodology highly attractive for applications in drug discovery and materials science. The provided protocols serve as a starting point for the exploration of this rich and expanding area of catalysis.
References
- 1. Rhodium Thiavinyl Carbenes from 1,2,3-Thiadiazoles Enable Modular Synthesis of Multisubstituted Thiophenes [organic-chemistry.org]
- 2. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rhodium Thiavinyl Carbenes from 1,2,3-Thiadiazoles Enable Modular Synthesis of Multisubstituted Thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rhodium-catalyzed formal (3 + 3) transannulation of 1,2,3-thiadiazoles and vinyloxiranes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Ethyl 1,2,3-Thiadiazole-4-carboxylate in Agrochemical Synthesis
Abstract
Ethyl 1,2,3-thiadiazole-4-carboxylate is a versatile heterocyclic building block utilized in the synthesis of a variety of agrochemicals. Its derivatives have demonstrated significant potential as fungicides, herbicides, and plant activators, which stimulate the plant's natural defense mechanisms. This document provides detailed application notes on the use of this compound in agrochemical synthesis, along with specific experimental protocols for the preparation of key intermediates and derivatives. Quantitative data on the biological activities of these derivatives are presented in tabular format for clarity and comparative analysis. Additionally, reaction pathways and experimental workflows are illustrated using diagrams to facilitate understanding.
Introduction: The Role of 1,2,3-Thiadiazoles in Agriculture
The 1,2,3-thiadiazole ring is a prominent scaffold in the development of modern agrochemicals. This heterocyclic motif is a key component in several commercial and investigational compounds designed to protect crops from various pathogens and environmental stresses. Derivatives of 1,2,3-thiadiazole have been shown to exhibit a broad spectrum of biological activities, making them a focal point for research in crop protection.
Key applications in agrochemical synthesis include:
-
Plant Activators: Certain 1,2,3-thiadiazole derivatives can induce Systemic Acquired Resistance (SAR) in plants, a state of heightened defense against a broad range of pathogens. These compounds do not possess direct antimicrobial activity but rather "activate" the plant's own defense systems.
-
Fungicides: Many synthetic derivatives incorporating the 1,2,3-thiadiazole core have demonstrated potent fungicidal activity against a variety of plant pathogenic fungi.
-
Herbicides: Research has also explored the potential of 1,2,3-thiadiazole derivatives as herbicides, with some compounds showing significant activity against common weeds.
This compound serves as a crucial starting material for accessing these diverse agrochemical classes. The ester functionality at the 4-position can be readily hydrolyzed to the corresponding carboxylic acid, which in turn can be converted into a wide array of amides and other derivatives.
Synthesis of Agrochemical Scaffolds from this compound
The primary synthetic transformations of this compound in an agrochemical context involve the hydrolysis of the ester to a carboxylic acid, followed by the formation of carboxamides through reaction with various amines.
Diagram 1: General Synthetic Pathway
Caption: Synthetic route from this compound.
Experimental Protocols
The following protocols provide detailed procedures for the key synthetic steps involved in the conversion of this compound into agrochemically relevant derivatives.
Protocol 1: Hydrolysis of this compound to 1,2,3-Thiadiazole-4-carboxylic Acid
This procedure outlines the saponification of the ethyl ester to its corresponding carboxylic acid, a critical intermediate for further derivatization.
Diagram 2: Workflow for Hydrolysis
Caption: Hydrolysis of this compound.
Materials:
-
This compound
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in a mixture of ethanol and water (e.g., a 1:1 v/v mixture).
-
Addition of Base: To the stirred solution, add an aqueous solution of sodium hydroxide (1.5 to 2.0 equivalents).
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain this temperature with stirring.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is no longer detectable.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath.
-
Carefully acidify the solution to a pH of approximately 2-3 by the dropwise addition of concentrated hydrochloric acid. A precipitate will form.
-
-
Isolation:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold deionized water to remove any inorganic salts.
-
Dry the collected solid under vacuum to yield 1,2,3-thiadiazole-4-carboxylic acid.
-
Protocol 2: Synthesis of N-Aryl-1,2,3-thiadiazole-4-carboxamides
This protocol describes the amidation of 1,2,3-thiadiazole-4-carboxylic acid with a substituted aniline to produce N-aryl-1,2,3-thiadiazole-4-carboxamides, a class of compounds often exhibiting fungicidal or herbicidal properties.
Application Notes and Protocols: Ethyl 1,2,3-Thiadiazole-4-carboxylate as a Precursor for Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3-thiadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities.[1] Due to its unique mesoionic character, 1,2,3-thiadiazole derivatives can readily cross cellular membranes, enabling potent interactions with various biological targets implicated in cancer progression.[1] Ethyl 1,2,3-thiadiazole-4-carboxylate serves as a versatile and crucial precursor for the synthesis of a wide array of substituted 1,2,3-thiadiazole derivatives with significant potential as anticancer agents. These derivatives have been shown to exhibit cytotoxic effects against numerous cancer cell lines through mechanisms such as tubulin polymerization inhibition and Hsp90 chaperone protein inhibition.
This document provides a comprehensive overview of the synthetic routes starting from this compound, quantitative data on the anticancer activities of its derivatives, and detailed protocols for their biological evaluation.
Data Presentation: Anticancer Activity of 1,2,3-Thiadiazole Derivatives
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various 1,2,3-thiadiazole derivatives against a panel of human cancer cell lines.
| Compound Class | Specific Derivative(s) | Cancer Cell Line | IC50 (µM) | Reference(s) |
| D-ring fused Dehydroepiandrosterone (DHEA) derivatives | Compounds 22, 23, 25 | T47D (Breast) | 0.042 - 0.058 | [1] |
| Pyrazole oxime derivatives | Compound 8e (4-bromo substituted) | Panc-1 (Pancreatic) | 12.79 | [2] |
| Huh-7 (Hepatocellular) | 11.84 | [2] | ||
| Compound 8l (2,3-difluoro substituted) | Panc-1 (Pancreatic) | 12.22 | [2] | |
| Huh-7 (Hepatocellular) | 10.11 | [2] | ||
| 5-Aryl-4-(5-substituted-2,4-dihydroxyphenyl)-1,2,3-thiadiazoles | Compound 3e (4-EtOC6H4 at position 5 of thiadiazole and ethyl at position 5 of dihydroxyphenyl) | HeLa (Cervical) | 0.70 | [2] |
| U2OS (Osteosarcoma) | 0.69 | [2] | ||
| 2-Thioamide-1,2,3-thiadiazole derivatives | Compound 111 | MCF-7 (Breast) | 12.8 µg/mL | [3] |
| Compound 112 | MCF-7 (Breast) | 8.1 µg/mL | [3] |
Experimental Protocols
Synthesis of 1,2,3-Thiadiazole-based Anticancer Agents
A common strategy for elaborating this compound into more complex, biologically active molecules is through the formation of an amide or hydrazide, followed by cyclization to introduce another heterocyclic ring, such as a 1,2,4-triazole.
Protocol 1: Synthesis of 5-(4-methyl-1,2,3-thiadiazol-5-yl)-4-cyclopropyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (A Representative Transformation)
This protocol is adapted from a known synthesis and illustrates the conversion of an ethyl 1,2,3-thiadiazole-carboxylate derivative into a triazole-containing compound.
Step 1: Synthesis of 4-methyl-1,2,3-thiadiazole-5-carbohydrazide
-
To a solution of ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (1 equivalent) in ethanol, add hydrazine hydrate (N2H4·H2O, 5-10 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, 4-methyl-1,2,3-thiadiazole-5-carbohydrazide, will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Synthesis of 2-((4-methyl-1,2,3-thiadiazole-5-carbonyl)hydrazine-1-carbonothioyl)cyclopropan-1-aminium
-
Dissolve 4-methyl-1,2,3-thiadiazole-5-carbohydrazide (1 equivalent) in ethanol.
-
Add cyclopropyl isothiocyanate (1.1 equivalents) to the solution.
-
Reflux the mixture for 6-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the product with cold ethanol and dry.
Step 3: Synthesis of 5-(4-methyl-1,2,3-thiadiazol-5-yl)-4-cyclopropyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
-
Suspend the product from Step 2 (1 equivalent) in an aqueous solution of sodium hydroxide (2M).
-
Reflux the mixture for 4-6 hours until a clear solution is obtained.
-
Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid (HCl) to pH 5-6.
-
The desired product will precipitate. Collect the solid by filtration, wash with water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure compound.
Experimental Workflow for Synthesis
Caption: Synthetic pathway from this compound.
In Vitro Anticancer Activity Assays
Protocol 2: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthesized 1,2,3-thiadiazole derivatives in the cell culture medium. Replace the old medium with the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of the compounds on the cell cycle distribution.
-
Cell Treatment: Seed cells in 6-well plates and treat with the 1,2,3-thiadiazole derivatives at their IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Western Blot for Apoptosis-Related Proteins
This technique is used to detect changes in the expression of key proteins involved in apoptosis.
-
Protein Extraction: Treat cells with the compounds, harvest, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Mechanism of Action Assays
Protocol 5: In Vitro Tubulin Polymerization Assay
This assay measures the effect of compounds on the assembly of purified tubulin into microtubules.
-
Reagent Preparation: Reconstitute purified tubulin in a general tubulin buffer on ice. Prepare a GTP stock solution. Prepare stock solutions of the test compounds and a positive control (e.g., colchicine).
-
Assay Setup: In a pre-warmed 96-well plate, add the tubulin solution, GTP, and the test compound at various concentrations.
-
Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Data Analysis: Plot the absorbance against time. A decrease in the rate and extent of the absorbance increase indicates inhibition of tubulin polymerization.
Protocol 6: Hsp90 Inhibition Assay (ATPase Activity)
This assay measures the enzymatic activity of Hsp90, which is essential for its chaperone function.
-
Reaction Setup: In a 96-well plate, add assay buffer, purified Hsp90 protein, and the test compound at various concentrations.
-
Initiate Reaction: Add ATP to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Phosphate Detection: Stop the reaction and add a malachite green reagent to detect the amount of inorganic phosphate released from ATP hydrolysis.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.
-
Data Analysis: Calculate the amount of phosphate released and determine the inhibitory effect of the compound on Hsp90 ATPase activity. The IC50 value can be calculated from a dose-response curve.
Signaling Pathways and Workflows
Tubulin Polymerization Inhibition Pathway
Caption: Inhibition of tubulin polymerization by 1,2,3-thiadiazole derivatives.
Hsp90 Inhibition Pathway
Caption: Hsp90 inhibition leading to client protein degradation.
General Workflow for Anticancer Agent Evaluation
Caption: Workflow for the evaluation of anticancer potential.
References
Application Notes and Protocols: Ethyl 1,2,3-Thiadiazole-4-carboxylate in Material Science
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 1,2,3-thiadiazole-4-carboxylate is a versatile heterocyclic compound, primarily recognized for its role as a synthetic intermediate in the development of pharmacologically active molecules. While direct applications in material science are not extensively documented in current literature, its inherent chemical reactivity, particularly the ability of the 1,2,3-thiadiazole ring to undergo denitrogenative transannulation, presents significant potential for the synthesis of novel functional materials. This document outlines potential applications of this compound in the creation of thiophene-based polymers, metal-organic frameworks (MOFs), and liquid crystals, drawing parallels with structurally related compounds that have established roles in material science. Detailed hypothetical protocols for the synthesis and characterization of these materials are provided to guide future research in this promising area.
Introduction: A Versatile but Under-explored Building Block for Materials
This compound is a stable, readily available compound. To date, its utility has been overwhelmingly exploited in medicinal chemistry as a precursor for various biologically active agents. However, the unique electronic properties and reactive nature of the 1,2,3-thiadiazole moiety suggest that its potential in material science is largely untapped. The key to unlocking this potential lies in the strategic chemical modification of the thiadiazole ring and its ester functionality.
This document serves as a forward-looking guide, proposing novel applications of this compound in material science based on established chemical principles and the known properties of analogous heterocyclic systems.
Proposed Application: Synthesis of Thiophene-Based Functional Polymers
The rhodium-catalyzed denitrogenative transannulation of 1,2,3-thiadiazoles with alkynes is a powerful method for the synthesis of polysubstituted thiophenes. Thiophene-based polymers are a cornerstone of organic electronics, finding applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) due to their excellent charge-transport properties and tunable photophysics.[1][2] By utilizing this compound as a precursor, novel thiophene monomers can be synthesized, which can then be polymerized to create new functional materials.
Proposed Synthetic Workflow
The proposed workflow involves a two-step process:
-
Synthesis of a Thiophene Monomer: A rhodium-catalyzed transannulation reaction between this compound and a suitable alkyne (e.g., a bis-alkyne for cross-linking or a functionalized alkyne to tune electronic properties).
-
Polymerization: Polymerization of the resulting thiophene monomer through established methods such as oxidative polymerization or cross-coupling reactions.
Caption: Proposed workflow for the synthesis of a thiophene-based polymer.
Experimental Protocol: Synthesis of a Bis-Thiophene Monomer
Materials:
-
This compound (1.0 eq)
-
1,4-Diethynylbenzene (0.5 eq)
-
[Rh₂(OAc)₄] (2 mol%)
-
Dichloromethane (DCM), anhydrous
-
Argon atmosphere
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound and 1,4-diethynylbenzene.
-
Add anhydrous DCM to dissolve the reactants.
-
Add the [Rh₂(OAc)₄] catalyst to the solution.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired bis-thiophene monomer.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data from Analogous Systems
While specific data for polymers derived from this compound is unavailable, the photophysical properties of existing thiophene-based materials provide a benchmark for expected performance.
| Property | Thiophene-based Polymer Example | Reference |
| Absorption Max (λmax) | 450-600 nm | [2] |
| Emission Max (λem) | 500-700 nm | [2] |
| HOMO Level | -5.1 to -5.5 eV | [2] |
| LUMO Level | -3.0 to -3.5 eV | [2] |
| Power Conversion Efficiency (OPV) | up to 10% | [2] |
Proposed Application: Precursor for Luminescent Metal-Organic Frameworks (MOFs)
Thiadiazole derivatives have been successfully employed as organic linkers in the construction of luminescent MOFs. These materials have applications in sensing, catalysis, and light-emitting devices. By hydrolyzing the ester functionality of this compound to the corresponding carboxylic acid, a versatile ligand for MOF synthesis can be obtained. The nitrogen and sulfur atoms of the thiadiazole ring can act as coordination sites for metal ions.
Proposed Synthetic Workflow
Caption: Proposed synthesis of a luminescent MOF.
Experimental Protocol: Synthesis of 1,2,3-Thiadiazole-4-carboxylic Acid
Materials:
-
This compound (1.0 eq)
-
Sodium hydroxide (2.0 eq)
-
Ethanol
-
Water
-
Hydrochloric acid (1M)
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 4 hours. Monitor the reaction by TLC.[3]
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with 1M HCl, which should precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 1,2,3-thiadiazole-4-carboxylic acid.
-
Characterize the product by ¹H NMR, ¹³C NMR, and melting point analysis.
Experimental Protocol: Solvothermal Synthesis of a MOF
Materials:
-
1,2,3-Thiadiazole-4-carboxylic acid (1.0 eq)
-
Zinc nitrate hexahydrate (1.0 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a Teflon-lined autoclave, dissolve 1,2,3-thiadiazole-4-carboxylic acid and zinc nitrate hexahydrate in DMF.
-
Seal the autoclave and heat it in an oven at 120 °C for 48 hours.
-
Allow the autoclave to cool slowly to room temperature.
-
Collect the resulting crystals by filtration, wash with fresh DMF, and dry in air.
-
Characterize the MOF using single-crystal X-ray diffraction, powder X-ray diffraction, and thermogravimetric analysis.
-
Investigate the luminescent properties using fluorescence spectroscopy.
Proposed Application: Core Scaffold for Liquid Crystals
Heterocyclic compounds are widely used as core structures in the design of liquid crystals due to their ability to impart desirable mesomorphic properties.[4] The rigid, planar structure of the thiadiazole ring makes it a suitable candidate for a mesogenic core. By attaching flexible alkyl chains to a modified this compound scaffold, novel liquid crystalline materials could be developed.
Proposed Synthetic Workflow
Caption: Proposed synthesis of a thiadiazole-based liquid crystal.
Experimental Protocol: Synthesis of a Thiadiazole-based Liquid Crystal Precursor
Materials:
-
This compound (1.0 eq)
-
p-Aminophenol (1.1 eq)
-
Sodium methoxide (catalytic amount)
-
Methanol, anhydrous
-
1-Bromodecane (1.2 eq)
-
Potassium carbonate (2.0 eq)
-
Acetone
Procedure:
-
Amidation: In a round-bottom flask, dissolve this compound and p-aminophenol in anhydrous methanol. Add a catalytic amount of sodium methoxide and reflux for 12 hours. Cool the reaction mixture and collect the precipitated amide by filtration.
-
Etherification: To a solution of the thiadiazole-phenol intermediate in acetone, add potassium carbonate and 1-bromodecane. Reflux the mixture for 24 hours. After cooling, filter off the inorganic salts and concentrate the filtrate. Purify the crude product by recrystallization from ethanol to obtain the final liquid crystalline compound.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Investigate the mesomorphic properties using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).
Safety and Handling
This compound and its derivatives should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) of the specific compound.
Conclusion
While the direct application of this compound in material science remains an emerging field, its potential as a versatile building block is significant. The protocols and application notes provided herein offer a roadmap for researchers to explore the synthesis of novel thiophene-based polymers, luminescent MOFs, and liquid crystals. Further investigation into the structure-property relationships of these new materials will be crucial for unlocking their full potential in various technological applications.
References
Application Notes: Synthesis and Utility of 1,2,3-Thiadiazole Derivatives as Fungicides
The 1,2,3-thiadiazole scaffold is a prominent heterocyclic moiety in agrochemical research, with derivatives demonstrating a wide array of biological activities, including fungicidal, insecticidal, and herbicidal properties.[1][2] A significant aspect of certain 1,2,3-thiadiazole-based compounds is their role as plant defense activators.[2] For instance, the commercial fungicide Tiadinil functions by inducing Systemic Acquired Resistance (SAR) in plants.[2][3] This mechanism does not directly target the pathogen but instead activates the plant's innate defense systems, offering broad-spectrum and durable protection.[2]
The primary synthetic route to the 1,2,3-thiadiazole core is the Hurd-Mori reaction, which involves the cyclization of α-methylene ketone hydrazone derivatives with thionyl chloride.[4][5] Modern variations of this reaction have been developed to improve yields and substrate scope, such as the use of N-tosylhydrazones with elemental sulfur.[6][7] These synthetic strategies allow for the creation of diverse libraries of 1,2,3-thiadiazole derivatives for screening and development as novel fungicides.
This document provides detailed protocols for the synthesis of 1,2,3-thiadiazole compounds, using the Hurd-Mori reaction as the core methodology. It includes a specific protocol for synthesizing a key precursor for Tiadinil-like fungicides and summarizes relevant quantitative data for synthesis and biological activity.
Experimental Protocols
Protocol 1: General Synthesis of 4-Substituted-1,2,3-Thiadiazoles via the Hurd-Mori Reaction
This protocol details the two-step synthesis of a 4-substituted-1,2,3-thiadiazole from a ketone precursor through a semicarbazone intermediate.
Step A: Semicarbazone Formation
-
In a 250 mL round-bottom flask, dissolve the starting ketone (1.0 eq) in methanol (50 mL).
-
Add semicarbazide hydrochloride (1.1 eq) and sodium acetate (1.5 eq) to the solution.[2]
-
Attach a condenser and reflux the mixture for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallize the resulting crude solid from ethanol to yield the pure semicarbazone intermediate.
Step B: 1,2,3-Thiadiazole Ring Formation (Hurd-Mori Cyclization)
-
In a fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a dropping funnel.
-
Add the dried semicarbazone intermediate (1.0 eq) to the flask.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add thionyl chloride (SOCl₂) (4.0-5.0 eq) dropwise to the semicarbazone with vigorous stirring over 30 minutes. Caution: Thionyl chloride is corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-12 hours, monitoring by TLC.[2]
-
Carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.[2]
-
Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 1,2,3-thiadiazole.
Protocol 2: Synthesis of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid chloride (Precursor for Tiadinil)
This protocol outlines the synthesis of a key intermediate used in the production of Tiadinil and related fungicides.[8][9]
-
Preparation of Ethyl 2-hydrazono-3-oxobutanoate: React ethyl acetoacetate with hydrazine to form the corresponding hydrazone.
-
Hurd-Mori Cyclization: Add the hydrazone (1.0 eq) to an excess of thionyl chloride (4.0-5.0 eq) at 0-5 °C. Stir the mixture at room temperature until the reaction is complete (monitored by TLC). This forms ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate.
-
Hydrolysis: Hydrolyze the resulting ester using aqueous sodium hydroxide solution, followed by acidification with HCl to precipitate 4-methyl-1,2,3-thiadiazole-5-carboxylic acid.
-
Acid Chloride Formation: Treat the carboxylic acid with an excess of thionyl chloride (SOCl₂) and a catalytic amount of dimethylformamide (DMF). Heat the mixture gently under reflux until the evolution of gas ceases.
-
Purification: Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 4-methyl-1,2,3-thiadiazole-5-carboxylic acid chloride, which can be used in the next step without further purification.
Protocol 3: N-acylation for Fungicide Synthesis (e.g., Tiadinil)
This protocol describes the final amide coupling step to produce the target fungicide.[8][9][10]
-
Dissolve the desired aniline, for example, 3-chloro-4-methylaniline (1.0 eq), and triethylamine (1.2 eq) in a dry, aprotic solvent such as benzene or toluene in a round-bottom flask.[8][9]
-
Cool the mixture in an ice bath.
-
Add a solution of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid chloride (1.0 eq) in the same solvent dropwise to the stirred aniline solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the final N-acyl 1,2,3-thiadiazole fungicide.[8][9]
Data Presentation
Table 1: Reaction Yields for Synthesis of 1,2,3-Thiadiazole Derivatives
| Reaction Step | Precursors | Conditions | Yield (%) | Reference |
| N-alkylation of aniline | 4-chloroaniline, methyl-(RS)-2-chloropropionate | NaOAc, EtOH | Low | [8] |
| N-alkylation of aniline | 4-chloroaniline, methyl-(RS)-2-chloropropionate | KI (2 eq), K₂CO₃, DMF, 80°C | 92% | [8][9] |
| Hurd-Mori Cyclization | Triterpenoid semicarbazone | Thionyl chloride | 85% | [6] |
| N-acylation | Disubstituted amines, Acid chloride 6a | Triethylamine, Benzene | 50-85% | [8][9] |
Table 2: In Vitro Fungicidal Activity of 1,2,3-Thiadiazole Derivatives
| Compound | Pathogen | Activity Measurement | Value | Reference |
| Compound 1d | Alternaria brassicicola | % Efficacy (200 µg/mL, in vivo) | 92% | [8][11][12] |
| Compound 8a | Gibberella zeae | EC₅₀ (µg/mL) | 2.68 | [13] |
| Compound 8a | Sclerotinia sclerotiorum | EC₅₀ (µg/mL) | 0.44 | [13] |
| Compound 8a | Rhizoctonia cerealis | EC₅₀ (µg/mL) | 0.01 | [13] |
| Compound 6a | Cercospora arachidicola | Good activity | - | [1] |
| Compounds 2a, 2g | Botrytis cinerea | >60% growth inhibition (100 µg/mL) | >60% | [9] |
| Compounds 2a, 2g | Rhizoctonia solani | >60% growth inhibition (100 µg/mL) | >60% | [9] |
Mechanism of Action: Systemic Acquired Resistance (SAR)
Certain 1,2,3-thiadiazole fungicides, like Tiadinil, function primarily as plant activators.[3] They trigger the plant's Systemic Acquired Resistance (SAR) pathway, a state of heightened defense against a broad range of pathogens.[2] The proposed signaling pathway involves the conversion of the applied compound into an active metabolite, which then initiates a signaling cascade, leading to the expression of pathogenesis-related (PR) genes and the accumulation of defensive compounds.
References
- 1. Synthesis and Antifungal Activity of 1,2,3-thiadiazole Derivative...: Ingenta Connect [ingentaconnect.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of a novel plant activator for rice diseases, tiadinil [jstage.jst.go.jp]
- 4. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 5. wikiwand.com [wikiwand.com]
- 6. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]
- 8. elar.urfu.ru [elar.urfu.ru]
- 9. mdpi.com [mdpi.com]
- 10. Tiadinil | C11H10ClN3OS | CID 2804318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of the 1,2,3-Thiadiazole Ring
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-thiadiazole ring is a significant pharmacophore in medicinal chemistry, demonstrating a wide array of biological activities.[1] Its derivatives have garnered attention for their potential as antifungal, antiviral, insecticidal, antiamoebic, and anticancer agents.[1][2] This document provides detailed application notes and protocols for the synthesis and functionalization of the 1,2,3-thiadiazole ring, with a focus on methodologies relevant to drug discovery and development.
I. Synthetic Methodologies for 1,2,3-Thiadiazole Ring Functionalization
The functionalization of the 1,2,3-thiadiazole ring can be achieved through several synthetic strategies. The most prominent methods include the Hurd-Mori synthesis and reactions involving N-tosylhydrazones. These methods offer versatile routes to a variety of substituted 1,2,3-thiadiazoles.
Hurd-Mori Synthesis
The Hurd-Mori synthesis is a classical and widely used method for the preparation of 1,2,3-thiadiazoles.[3] The reaction involves the cyclization of hydrazone derivatives, typically with an N-acyl or N-tosyl group, using thionyl chloride.[3][4]
Experimental Protocol: Synthesis of Pyrazolyl-1,2,3-thiadiazoles via Hurd-Mori Reaction [4]
This protocol describes the synthesis of pyrazolyl-1,2,3-thiadiazole derivatives, which have shown a broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties.[4]
Step 1: Formation of Semicarbazones
-
In a round-bottom flask, dissolve the desired pyrazolyl-phenylethanone (1.0 eq) and semicarbazide hydrochloride (1.1 eq) in methanol.
-
Add sodium acetate (1.5 eq) to the mixture.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture and remove the solvent under reduced pressure.
-
Wash the resulting solid with water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure semicarbazone.
Step 2: Cyclization to 1,2,3-Thiadiazole
-
Suspend the dried pyrazolyl semicarbazone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dioxane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension.
-
Allow the reaction to stir at room temperature for 2-3 hours, or until the reaction is complete as indicated by TLC.
-
Carefully quench the reaction by pouring it into ice-cold water.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyrazolyl-1,2,3-thiadiazole.
Quantitative Data for Hurd-Mori Synthesis of Pyrazolyl-1,2,3-thiadiazoles [4]
| Entry | Substituent (R) on Pyrazole Ring | Yield (%) |
| 1 | Phenyl | 92 |
| 2 | 4-Chlorophenyl | 95 |
| 3 | 4-Methoxyphenyl | 90 |
| 4 | 4-Nitrophenyl | 88 |
Experimental Workflow for Hurd-Mori Synthesis
Synthesis from N-Tosylhydrazones and Elemental Sulfur
An alternative, often milder, approach to 1,2,3-thiadiazoles involves the reaction of N-tosylhydrazones with elemental sulfur. This method can be catalyzed by various reagents, offering a metal-free synthetic route.[5] A notable example is the iodine/DMSO-catalyzed synthesis of 4-aryl-1,2,3-thiadiazoles.[6][7]
Experimental Protocol: I2/DMSO-Catalyzed Synthesis of 4-Aryl-1,2,3-thiadiazoles [8]
This one-pot protocol allows for the direct synthesis of 4-aryl-1,2,3-thiadiazoles from aryl ketones without the need to isolate the N-tosylhydrazone intermediate.
-
To a solution of the aryl ketone (0.3 mmol) in DMSO (3 mL) under an argon atmosphere, add p-toluenesulfonhydrazide (TsNHNH2, 0.33 mmol), elemental sulfur (S8, 0.6 mmol), and iodine (I2, 10 mol%).
-
Stir the reaction mixture at the indicated temperature (see table below) for 5 hours.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium thiosulfate solution to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the 4-aryl-1,2,3-thiadiazole.
Quantitative Data for I2/DMSO-Catalyzed Synthesis of 4-Aryl-1,2,3-thiadiazoles [8]
| Entry | Aryl Ketone | Temperature (°C) | Yield (%) |
| 1 | Acetophenone | 100 | 85 |
| 2 | 4'-Methylacetophenone | 100 | 82 |
| 3 | 4'-Methoxyacetophenone | 100 | 78 |
| 4 | 4'-Chloroacetophenone | 110 | 88 |
| 5 | 2'-Bromoacetophenone | 110 | 75 |
Reaction Scheme for I2/DMSO-Catalyzed Synthesis
II. Applications in Drug Development
Functionalized 1,2,3-thiadiazoles are of significant interest in drug development due to their diverse biological activities. This section highlights their application as anticancer and antifungal agents.
Anticancer Activity
Certain 1,2,3-thiadiazole derivatives have demonstrated potent anticancer activity through various mechanisms of action.
Mechanisms of Anticancer Activity
-
Inhibition of Tubulin Polymerization: Some 1,2,3-thiadiazole-containing compounds act as microtubule-destabilizing agents, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.[9][10]
-
Inhibition of Heat Shock Protein 90 (Hsp90): Hsp90 is a molecular chaperone that is crucial for the stability and function of numerous oncoproteins.[1] Inhibition of Hsp90 by 1,2,3-thiadiazole derivatives leads to the degradation of these client proteins, thereby suppressing tumor growth.[9]
-
Akt Inhibition: Some derivatives have been shown to inhibit the Akt signaling pathway, which is a key regulator of cell survival and proliferation.[11]
Signaling Pathway: Hsp90 Inhibition by 1,2,3-Thiadiazole Derivatives
Antifungal Activity
Derivatives of 1,2,3-thiadiazole have also shown promise as antifungal agents.
Mechanism of Antifungal Activity
A potential mechanism of action for the antifungal activity of thiadiazole derivatives is the inhibition of ergosterol biosynthesis.[12] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to cell death. This mechanism is analogous to that of azole antifungal drugs.
Signaling Pathway: Inhibition of Ergosterol Biosynthesis
III. Summary
The 1,2,3-thiadiazole scaffold is a valuable starting point for the development of new therapeutic agents. The synthetic methodologies outlined in this document provide robust and versatile routes for the functionalization of this ring system. The demonstrated anticancer and antifungal activities, coupled with their diverse mechanisms of action, underscore the potential of 1,2,3-thiadiazole derivatives in drug discovery. The provided protocols and data serve as a practical guide for researchers in the synthesis and evaluation of these promising compounds.
References
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]
- 6. I2/DMSO-Catalyzed Transformation of N-tosylhydrazones to 1,2,3-thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. bepls.com [bepls.com]
- 11. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 1,2,3-Thiadiazole-4-carboxylate and its Derivatives in the Synthesis of Plant Activators
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of plant activators derived from the ethyl 1,2,3-thiadiazole-4-carboxylate scaffold. The content covers the underlying mechanism of action, detailed experimental protocols for synthesis and biological evaluation, and quantitative data on the efficacy of these compounds.
Introduction
Plant activators are chemical compounds that induce a state of heightened resistance in plants to a broad spectrum of pathogens, including fungi, bacteria, and viruses. Unlike traditional pesticides, they do not possess direct antimicrobial activity but rather stimulate the plant's own defense mechanisms, primarily through the Systemic Acquired Resistance (SAR) pathway. The 1,2,3-thiadiazole moiety has been identified as a crucial pharmacophore for the development of novel plant activators. Derivatives of this compound have shown significant promise in this area, demonstrating high efficacy in protecting various crops from diseases.
The most well-known plant activators activate the salicylic acid (SA) signaling pathway, a key regulator of SAR. Upon perception of a pathogen or an appropriate chemical stimulus, a signaling cascade is initiated, leading to the accumulation of pathogenesis-related (PR) proteins and the establishment of a long-lasting, broad-spectrum resistance throughout the plant.
Mechanism of Action: The Salicylic Acid (SA) Signaling Pathway
The plant activators based on the 1,2,3-thiadiazole scaffold are known to function by activating the salicylic acid (SA) signaling pathway, which is central to Systemic Acquired Resistance (SAR). The binding of these activators, or the SA produced in response to them, to the NON-EXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) protein is a critical step. In its inactive state in the cytoplasm, NPR1 exists as an oligomer. Upon activation, it monomerizes and translocates to the nucleus. In the nucleus, NPR1 interacts with TGA transcription factors, which then bind to the promoters of defense-related genes, such as the Pathogenesis-Related (PR) genes, leading to their expression and the establishment of a systemic resistance response.
Data Presentation
The following tables summarize the in vivo efficacy of various 1,2,3-thiadiazole derivatives against a range of plant diseases. The data is presented as the percentage of disease inhibition compared to untreated controls.
Table 1: Efficacy of 1,2,3-Thiadiazole Carboxylate Derivatives Against Plant Diseases
| Compound ID | Target Disease | Host Plant | Efficacy (%) | Reference Compound | Reference Efficacy (%) |
| 136 | M. melonis | Cucumber | 90 | BTH | - |
| 137 | M. melonis | Cucumber | 69 | BTH | - |
| 136 | C. cassiicola | Cucumber | 77 | BTH | - |
| 137 | C. cassiicola | Cucumber | 52 | BTH | - |
| 136 | P. syringae pv. Lachrymans | Cucumber | 42 | BTH | - |
| 137 | P. syringae pv. Lachrymans | Cucumber | 42 | BTH | - |
| 136 | P. infestans | Tomato | 81 | BTH | - |
| 137 | P. infestans | Tomato | 67 | BTH | - |
Data sourced from Du et al. as cited in a review on the medicinal significance of 1,2,3-thiadiazole derivatives.[1] BTH (S-methyl-benzo[1][2][3]thiadiazole-7-carbothioate) is a commercial plant activator.
Table 2: Antiviral Activity of 1,2,3-Thiadiazole-4-carboxamide Derivatives against Tobacco Mosaic Virus (TMV)
| Compound ID | Activity Type | Concentration (µg/mL) | Efficacy (%) | Reference Compound | Reference Efficacy (%) |
| 102 | Curative | 500 | 60 | Tiadinil | 58 |
| 102 | Curative | 100 | 47 | Tiadinil | 46 |
| 103 | Protective | 500 | 76 | Tiadinil | 75 |
| 103 | Protective | 100 | 71 | Tiadinil | 57 |
Data from Zheng et al. as cited in a review on the medicinal significance of 1,2,3-thiadiazole derivatives.[1] Tiadinil is a commercial plant activator.
Experimental Protocols
Synthesis of this compound Derivatives
A common and effective method for the synthesis of the 1,2,3-thiadiazole ring is the Hurd-Mori reaction. This reaction involves the cyclization of a hydrazone derivative with thionyl chloride. The following is a general protocol for the synthesis of a 4-substituted-1,2,3-thiadiazole, which can be adapted for various derivatives.
Protocol 1: Synthesis of 4-Phenyl-1,2,3-thiadiazole via Hurd-Mori Cyclization
Materials:
-
Acetophenone
-
Thiosemicarbazide
-
Absolute Ethanol
-
Thionyl chloride (SOCl₂)
-
Diethyl ether
Procedure:
-
Formation of Acetophenone Thiosemicarbazone:
-
Dissolve acetophenone (1.0 equivalent) and thiosemicarbazide (1.0 equivalent) in absolute ethanol.
-
Heat the mixture under reflux for 5 hours.
-
Remove the solvent under vacuum.
-
Wash the residue with diethyl ether.
-
Recrystallize the product from ethanol to obtain pure acetophenone thiosemicarbazone.
-
-
Cyclization to 4-Phenyl-1,2,3-thiadiazole:
-
To an excess of stirred thionyl chloride at room temperature, slowly add the acetophenone thiosemicarbazone synthesized in the previous step.
-
Continue stirring the mixture at room temperature for an appropriate time until the reaction is complete (monitor by TLC).
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield 4-phenyl-1,2,3-thiadiazole.
-
In Vivo Bioassay for Plant Activator Efficacy
This protocol describes a general method for evaluating the efficacy of synthesized compounds as plant activators against a model fungal pathogen.
Protocol 2: In Vivo Efficacy against a Foliar Pathogen
Materials:
-
Test plants (e.g., cucumber, tomato, or tobacco seedlings) at the 2-3 true leaf stage.
-
Synthesized 1,2,3-thiadiazole derivative.
-
Commercial plant activator (e.g., BTH) as a positive control.
-
Solvent for dissolving compounds (e.g., acetone or DMSO).
-
Wetting agent (e.g., Tween-20).
-
Fungal pathogen spore suspension (e.g., Colletotrichum lagenarium).
-
Sterile distilled water.
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound and the positive control in the chosen solvent.
-
Prepare the final spray solution by diluting the stock solution with sterile distilled water to the desired concentration (e.g., 100 µg/mL). Add a wetting agent (e.g., 0.1% Tween-20) to ensure even coverage. A solvent-water mixture with the wetting agent serves as the negative control.
-
-
Plant Treatment:
-
Spray the leaves of the test plants with the prepared solutions until runoff. Ensure all leaf surfaces are covered.
-
Allow the plants to dry and then incubate them in a controlled environment (e.g., greenhouse or growth chamber) for a period of time to allow for the induction of resistance (typically 3-7 days).
-
-
Pathogen Inoculation:
-
Prepare a spore suspension of the fungal pathogen at a known concentration.
-
Inoculate the treated plants by spraying the spore suspension onto the leaves.
-
-
Incubation and Disease Assessment:
-
Place the inoculated plants in a high-humidity environment to promote disease development.
-
After a suitable incubation period (typically 5-7 days), assess the disease severity by counting the number of lesions or measuring the diseased leaf area.
-
Calculate the protective effect (efficacy) using the following formula:
-
Efficacy (%) = [(Disease severity in control - Disease severity in treatment) / Disease severity in control] x 100
-
-
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and evaluation of novel plant activators based on the 1,2,3-thiadiazole scaffold.
References
Synthesis and Evaluation of Novel 1,2,3-Thiadiazole Derivatives in Medicinal Chemistry
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract: The 1,2,3-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer and antimicrobial effects.[1] This document provides detailed protocols for the synthesis of novel pyrazolyl-1,2,3-thiadiazole derivatives, a class of compounds with demonstrated potent anticancer activity. Additionally, it outlines standardized assays for evaluating their cytotoxic and antimicrobial properties.
Introduction
1,2,3-Thiadiazoles are five-membered heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse pharmacological profiles.[1] Their mesoionic nature allows for efficient crossing of cellular membranes, enhancing their interaction with biological targets.[2] Notably, derivatives of this scaffold have shown promise as inhibitors of tubulin polymerization and key cellular signaling pathways, making them attractive candidates for the development of new therapeutic agents.[3]
This guide focuses on the synthesis of pyrazolyl-1,2,3-thiadiazole derivatives via the Hurd-Mori reaction and provides protocols for assessing their biological activity through in vitro assays.
Data Presentation
Table 1: Anticancer Activity of Pyrazolyl-1,2,3-Thiadiazole Derivatives
| Compound ID | R1 | R2 | Cell Line | IC50 (µM) | Reference |
| PT-1 | H | 4-Cl | A549 (Lung) | 1.54 | [4] |
| PT-2 | H | 4-OCH3 | A549 (Lung) | 5.18 | [4] |
| PT-3 | 4-CH3 | 4-Cl | A549 (Lung) | 1.53 | [4] |
| PT-4 | 4-CH3 | H | A549 (Lung) | 8.49 | [4] |
| PT-5 | H | 4-Cl | MCF-7 (Breast) | 3.26 | [5] |
| PT-6 | H | H | MCF-7 (Breast) | 7.51 | [6] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Antimicrobial Activity of 1,2,3-Thiadiazole Derivatives
| Compound ID | R Group | Test Organism | MIC (µg/mL) | Reference |
| AT-1 | 4-Hydroxyphenyl | Staphylococcus aureus | 1.95 | [1] |
| AT-2 | 4-Chlorophenyl | Bacillus subtilis | 0.12 | [1] |
| AT-3 | 4-Nitrophenyl | Escherichia coli | >100 | [7] |
| AT-4 | 2,4-Dichlorophenyl | Candida albicans | 32-42 | [7] |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.
Experimental Protocols
Synthesis of Pyrazolyl-1,2,3-Thiadiazole Derivatives (Hurd-Mori Reaction)
This protocol describes a two-step synthesis of pyrazolyl-1,2,3-thiadiazole derivatives, beginning with the formation of a semicarbazone intermediate, followed by cyclization.[8]
Step 1: Synthesis of Pyrazolyl Semicarbazones
-
Reaction Setup: In a round-bottom flask, dissolve the substituted pyrazolyl-phenylethanone (1.0 eq) and semicarbazide hydrochloride (1.2 eq) in methanol.
-
Addition of Base: Add sodium acetate (1.5 eq) to the mixture.
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water.
-
Isolation: Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum to yield the pyrazolyl semicarbazone.
Step 2: Cyclization to Pyrazolyl-1,2,3-Thiadiazoles
-
Reaction Setup: Suspend the dried pyrazolyl semicarbazone (1.0 eq) in anhydrous dioxane or dichloromethane (DCM).
-
Cooling: Cool the suspension to 0°C in an ice bath with constant stirring.
-
Addition of Thionyl Chloride: Add thionyl chloride (SOCl₂) (2.0-3.0 eq) dropwise to the cooled suspension. Caution: Thionyl chloride is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate to neutralize the excess thionyl chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate or DCM (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
Biological Evaluation Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is used to determine the cytotoxic effects of the synthesized compounds against cancer cell lines.[9]
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability versus the compound concentration.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[10][11]
-
Preparation of Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in Cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. Include a growth control (broth + inoculum) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizations
Synthetic Workflow
Caption: General workflow for the synthesis of pyrazolyl-1,2,3-thiadiazoles.
Anticancer Signaling Pathway
Caption: Inhibition of the Akt signaling pathway by 1,2,3-thiadiazole derivatives.
References
- 1. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bepls.com [bepls.com]
- 4. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity [mdpi.com]
- 7. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Ethyl 1,2,3-Thiadiazole-4-carboxylate in the Preparation of Antineoplastic Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 1,2,3-thiadiazole-4-carboxylate is a versatile heterocyclic building block in the synthesis of novel antineoplastic agents. The inherent mesoionic character of the 1,2,3-thiadiazole ring allows for enhanced membrane permeability, making it a promising scaffold in drug design. This document provides detailed application notes on the role of this compound in the preparation of anticancer compounds, focusing on its conversion to key intermediates and their subsequent elaboration into potent agents targeting cancer-associated pathways such as tubulin polymerization and heat shock protein 90 (Hsp90) inhibition. Experimental protocols for the synthesis and evaluation of these agents are provided, along with a summary of their biological activities.
Introduction
The 1,2,3-thiadiazole nucleus is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[1] These compounds can function as bioisosteres of other key heterocycles like pyrimidines and oxadiazoles, enabling them to interact with various biological targets.[2] this compound serves as a key starting material for the synthesis of a variety of derivatives, including amides, hydrazides, and more complex heterocyclic systems, which have shown promise as antineoplastic agents. The primary mechanisms of action for these derivatives often involve the disruption of microtubule dynamics through the inhibition of tubulin polymerization and the inhibition of molecular chaperones like Hsp90, which are crucial for the survival of cancer cells.[1][2]
Key Synthetic Pathways and Experimental Protocols
The utility of this compound as a precursor for antineoplastic agents primarily stems from the reactivity of its ethyl ester functionality. This group can be readily converted into a carbohydrazide, which serves as a versatile intermediate for the synthesis of a wide array of derivatives.
Protocol 1: Synthesis of 1,2,3-Thiadiazole-4-carbohydrazide
This protocol describes the conversion of this compound to 1,2,3-thiadiazole-4-carbohydrazide, a key intermediate for further derivatization. The procedure is adapted from a similar synthesis of a 1,2,3-thiadiazole acetanilide derivative.[3]
Materials:
-
This compound
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
To this solution, add hydrazine hydrate (2-3 equivalents) dropwise with stirring.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold ethanol and dry under vacuum.
-
The resulting 1,2,3-thiadiazole-4-carbohydrazide can be used in the next step without further purification or can be recrystallized from a suitable solvent if necessary.
Protocol 2: Synthesis of N'-Arylmethylene-1,2,3-thiadiazole-4-carbohydrazides as Potential Tubulin Polymerization Inhibitors
This protocol outlines the synthesis of Schiff bases from 1,2,3-thiadiazole-4-carbohydrazide and various aromatic aldehydes. These derivatives are designed to mimic combretastatin A-4, a known tubulin polymerization inhibitor.
Materials:
-
1,2,3-Thiadiazole-4-carbohydrazide (from Protocol 1)
-
Substituted aromatic aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde)
-
Ethanol or acetic acid
-
Glass vial or round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a glass vial, suspend 1,2,3-thiadiazole-4-carbohydrazide (1 equivalent) in ethanol or a small amount of glacial acetic acid.
-
Add the substituted aromatic aldehyde (1 equivalent) to the suspension.
-
Stir the reaction mixture at room temperature or gently heat for 2-4 hours.
-
The product will often precipitate out of the solution upon formation.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
-
Characterize the final product by NMR, Mass Spectrometry, and IR spectroscopy.
Mechanisms of Antineoplastic Action
Inhibition of Tubulin Polymerization
Certain 1,2,3-thiadiazole derivatives act as inhibitors of tubulin polymerization, a critical process for cell division.[1] By binding to tubulin, these compounds disrupt the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Inhibition of Heat Shock Protein 90 (Hsp90)
Hsp90 is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation and survival.[3] Inhibition of Hsp90 leads to the degradation of these client proteins, resulting in cell cycle arrest and apoptosis.
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity of various 1,2,3-thiadiazole derivatives against different human cancer cell lines. The data is presented as IC₅₀ (half-maximal inhibitory concentration) or GI₅₀ (half-maximal growth inhibition) values in µM.
| Compound Type | Cancer Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |
| D-ring fused 1,2,3-thiadiazole DHEA derivatives | T47D (Breast) | 0.042 - 0.058 | [2] |
| 5-Aryl-4-(5-substituted-2-4-dihydroxyphenyl)-1,2,3-thiadiazoles | HCT-116 (Colon) | 3.2 - 4.6 | [2] |
| 4-(2,4-Dihydroxyphenyl)-1,2,3-thiadiazole derivatives | A549 (Lung) | 0.35 | [1] |
| 4-(2,4-Dihydroxyphenyl)-1,2,3-thiadiazole derivatives | IGR39 (Melanoma) | 0.35 | [1] |
| 4-(2,4-Dihydroxyphenyl)-1,2,3-thiadiazole derivatives | U87 (Glioblastoma) | 0.35 | [1] |
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Synthesized thiadiazole compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the synthesized compounds in the complete growth medium. The final concentration of DMSO should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a diverse range of antineoplastic agents. Through straightforward chemical transformations, such as conversion to the corresponding carbohydrazide, a variety of derivatives can be accessed that exhibit potent anticancer activity through mechanisms including tubulin polymerization and Hsp90 inhibition. The protocols and data presented herein provide a framework for the further exploration and development of 1,2,3-thiadiazole-based compounds as novel cancer therapeutics.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 1,2,3-thiadiazole-4-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Ethyl 1,2,3-thiadiazole-4-carboxylate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method is the Hurd-Mori synthesis.[1][2] This reaction involves the cyclization of a hydrazone derivative, typically an N-acyl or N-tosyl hydrazone, with thionyl chloride (SOCl₂) to form the 1,2,3-thiadiazole ring.
Q2: What are the key starting materials for the synthesis?
A2: The synthesis generally starts with the formation of a hydrazone precursor. For this compound, a common precursor is ethyl 2-hydrazono-3-oxobutanoate, which can be synthesized from ethyl acetoacetate and a hydrazine source.
Q3: My Hurd-Mori reaction is resulting in a low yield. What are the primary factors to investigate?
A3: Several factors can contribute to low yields. Firstly, verify the purity of your starting hydrazone, ensuring it possesses an active α-methylene group. Secondly, assess the reaction conditions, as high temperatures can be detrimental to the product. Lastly, if your substrate contains a nitrogenous heterocycle, the nature of the N-protecting group is crucial; electron-withdrawing groups are generally preferred.[3]
Q4: Are there safer alternatives to thionyl chloride for the cyclization step?
A4: Yes, alternative methods have been developed to avoid the hazardous nature of thionyl chloride. One effective approach involves reacting N-tosylhydrazones with elemental sulfur, often catalyzed by reagents like tetrabutylammonium iodide (TBAI).[2][4] Other protocols utilize iodine in DMSO as a catalytic system.[2]
Q5: How can I best purify the final product, this compound?
A5: Purification is commonly achieved through column chromatography on silica gel or by recrystallization.[3][5] The choice of solvent for recrystallization is dependent on the specific derivative and should be determined empirically. It is important to handle the compound under neutral conditions, as the 1,2,3-thiadiazole ring can be sensitive to strong acids and bases.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction due to inactive reagents. | Use freshly distilled thionyl chloride and ensure the hydrazone precursor is pure and dry. |
| Suboptimal reaction temperature. | The Hurd-Mori reaction is often exothermic. Maintain a controlled temperature, potentially using an ice bath during the addition of thionyl chloride. While some reactions benefit from gentle heating, excessive heat can lead to decomposition.[6] | |
| Incorrect stoichiometry. | An excess of thionyl chloride is commonly used to drive the reaction to completion.[7] | |
| Presence of Multiple Side Products | Decomposition of starting material or product. | Minimize the reaction time once the starting material is consumed (monitor by TLC). Avoid excessive heating. |
| Impurities in the starting materials. | Purify the hydrazone precursor before the cyclization step. | |
| Difficulty in Purifying the Product | Product is an oil and does not crystallize. | Try dissolving the oil in a suitable solvent (e.g., dichloromethane), wash with saturated sodium bicarbonate solution and then brine, dry the organic layer, and remove the solvent under reduced pressure. If this fails, column chromatography is recommended.[5] |
| Decomposition on silica gel column. | The 1,2,3-thiadiazole ring can be sensitive to the acidic nature of silica gel.[5] Consider using neutral alumina for chromatography or deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent. | |
| Starting material (hydrazone) co-elutes with the product. | Optimize the solvent system for column chromatography to achieve better separation. A gradient elution might be necessary. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-diazo-3-oxobutanoate (Precursor to Hydrazone)
This protocol outlines the synthesis of a key precursor for the hydrazone.
Materials:
-
Ethyl acetoacetate
-
Triethylamine (TEA)
-
Polymer-bound tosylazide
-
Dichloromethane (DCM)
Procedure:
-
Swell polymer-bound tosylazide (11 g, 15.4 mmol) in dry DCM (40 mL).
-
Dissolve ethyl acetoacetate (1.0 g, 7.7 mmol) and TEA (3.2 mL, 23.1 mmol) in DCM (10 mL).
-
Add the ethyl acetoacetate solution to the polymer suspension.
-
Shake the resulting mixture at room temperature under a nitrogen atmosphere for approximately 6 hours, monitoring the reaction by TLC.
-
Filter the supernatant and wash the resin with DCM (3 x 30 mL).
-
Evaporate the combined filtrates to dryness to yield ethyl 2-diazo-3-oxobutanoate as a yellow oil (yield: 1.1 g, 92%).
Protocol 2: Hurd-Mori Synthesis of this compound
This protocol is a general guideline for the cyclization of the hydrazone precursor.
Materials:
-
Ethyl 2-hydrazono-3-oxobutanoate (or a similar hydrazone precursor)
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., Dichloromethane, Chloroform)
Procedure:
-
Suspend the dry hydrazone precursor in an anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension in an ice bath.
-
Slowly add an excess of freshly distilled thionyl chloride (typically 2-3 equivalents) to the stirred suspension.
-
After the addition is complete, the reaction mixture may be stirred at room temperature or gently refluxed. The optimal temperature and reaction time are substrate-dependent and should be monitored by TLC.[8]
-
Upon completion, carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation
Table 1: Effect of N-Protecting Group on the Yield of Pyrrolo[2,3-d][1][9]thiadiazole Synthesis via Hurd-Mori Reaction.[8]
| N-Protecting Group | Yield (%) |
| Benzyl (Electron-donating) | 25 |
| Methyl (Electron-donating) | 15 |
| Methyl Carbamate (Electron-withdrawing) | 94 |
Table 2: Yields of Substituted 1,2,3-Thiadiazoles via Hurd-Mori Cyclization.[10]
| Starting Ketone | Product | Yield (%) |
| Camphor derivative | 1,2,3-thiadiazole derivative | 60 |
| p-Chloro acetophenone derivative | 1,2,3-thiadiazole derivative | 72 |
| p-Bromo acetophenone derivative | 1,2,3-thiadiazole derivative | 65 |
| p-Nitro acetophenone derivative | 1,2,3-thiadiazole derivative | 63 |
| p-Amino acetophenone derivative | 1,2,3-thiadiazole derivative | 69 |
Visualizations
References
- 1. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 2. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Hurd-Mori Synthesis of 1,2,3-Thiadiazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Hurd-Mori synthesis of 1,2,3-thiadiazoles.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 1,2,3-thiadiazoles using the Hurd-Mori reaction, presented in a question-and-answer format.
Issue 1: Low or No Yield of the Desired 1,2,3-Thiadiazole
Question: My Hurd-Mori reaction is resulting in a very low yield or no product at all. What are the common causes and how can I troubleshoot this?
Answer:
Low yields are a frequent challenge in the Hurd-Mori synthesis. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended:
-
Purity of Starting Materials:
-
Hydrazone: Ensure your hydrazone starting material is pure and dry. The presence of impurities can significantly hinder the cyclization reaction. Recrystallization of the hydrazone may be necessary to remove any residual starting ketone or semicarbazide.
-
Thionyl Chloride (SOCl₂): Use a fresh bottle or freshly distilled thionyl chloride. Over time, it can decompose to sulfur dioxide (SO₂) and hydrogen chloride (HCl), which can negatively impact the reaction.
-
-
Reaction Conditions:
-
Temperature: The reaction with thionyl chloride is often exothermic. Careful temperature control is crucial. Many procedures recommend the dropwise addition of SOCl₂ at low temperatures (e.g., 0 °C) before allowing the reaction to warm to room temperature.[1] For some substrates, reflux temperatures may be necessary, but this can also lead to the decomposition of the desired product.[2] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal temperature.
-
Solvent: The choice of an appropriate anhydrous, non-protic solvent is critical. Dichloromethane (DCM), chloroform, and dioxane are commonly used. The solvent must be completely dry, as thionyl chloride reacts violently with water.
-
-
Substrate-Specific Effects:
-
N-Protecting Groups: If your substrate contains a nitrogenous heterocycle, the nature of the N-protecting group is critical. Electron-withdrawing groups (e.g., carbamates) on the precursor nitrogen atom generally give superior yields compared to electron-donating groups (e.g., alkyl groups).[2][3] The basicity of the ring nitrogen can significantly affect the success of the cyclization.[2]
-
Issue 2: Formation of Significant Side Products
Question: My reaction mixture is complex, with multiple spots on the TLC plate, making purification difficult. What are the likely side products and how can I minimize their formation?
Answer:
The formation of side products is a common issue in the Hurd-Mori synthesis. Depending on the substrate and reaction conditions, several side reactions can occur.
-
Common Side Products:
-
Alternative Cyclization Pathway: In the synthesis of 1,2,3-thiadiazole-4-carboxylic acid from 2-[(ethoxycarbonyl)hydrazono]propionic acid, the formation of a 5-methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione has been reported as a side product.[4]
-
Chlorination, Aromatization, and Sulfonylation: These have also been reported as side reactions in the Hurd-Mori synthesis.
-
-
Minimizing Side Product Formation:
-
Modify Reaction Conditions: Adjusting the solvent and temperature can help favor the desired 1,2,3-thiadiazole formation.
-
Purification: Column chromatography on silica gel is often effective in separating the desired product from byproducts.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the key considerations for the starting hydrazone in a Hurd-Mori synthesis?
A1: The hydrazone must possess an active α-methylene group (a CH₂ group adjacent to the C=N bond) for the reaction to proceed. The purity of the hydrazone is also paramount for achieving a good yield.
Q2: Are there safer and more environmentally friendly alternatives to thionyl chloride?
A2: Yes, several milder alternatives have been developed. One effective method involves the reaction of N-tosylhydrazones with elemental sulfur, often catalyzed by reagents like tetrabutylammonium iodide (TBAI).[4] This approach is a metal-free system that can lead to improved yields.[4] Other protocols utilize iodine in DMSO as a catalytic system.[4]
Q3: How can I best purify my 1,2,3-thiadiazole product?
A3: Purification is typically achieved through column chromatography on silica gel or recrystallization.[4] The choice of solvent for recrystallization is dependent on the specific 1,2,3-thiadiazole derivative. It is important to handle these compounds under neutral conditions as they can be sensitive to strong acids and bases.[4]
Q4: My substrate has an electron-donating group on the nitrogen. What kind of yield should I expect?
A4: The presence of electron-donating groups, such as alkyl groups, on a nitrogen atom within the substrate can lead to poor conversion and low yields in the Hurd-Mori reaction.[2] In such cases, yields can be as low as 15-25%.[2]
Data Presentation
Table 1: Effect of N-Protecting Group on the Yield of Pyrrolo[2,3-d][1][4][5]thiadiazole Synthesis via Hurd-Mori Reaction.[2]
| Precursor Hydrazone (N-substituent) | N-Protecting Group Type | Yield (%) |
| N-Benzyl | Electron-donating | 25 |
| N-Methyl | Electron-donating | 15 |
| N-Methoxycarbonyl | Electron-withdrawing | 94 |
Table 2: Comparison of Thionyl Chloride with an Alternative Reagent in 1,2,3-Thiadiazole Synthesis.
| Reagent System | Starting Material | Product | Yield (%) | Reference |
| Thionyl Chloride (SOCl₂) | Semicarbazones of pyrazolyl-phenylethanones | Pyrazolyl-1,2,3-thiadiazoles | Good to Excellent | [6] |
| N-Tosylhydrazones + Elemental Sulfur (S₈) + TBAI | N-Tosylhydrazones of various ketones | 4-Aryl-1,2,3-thiadiazoles | Moderate to Good | [1] |
Experimental Protocols
Protocol 1: General Hurd-Mori Synthesis of a 1,2,3-Thiadiazole Derivative
This protocol is a general guideline and may require optimization for specific substrates.
-
Formation of Semicarbazone:
-
Dissolve the aryl ketone (1.0 eq) and semicarbazide hydrochloride (1.1 eq) in ethanol.
-
Add sodium acetate (1.5 eq) to the mixture.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture and collect the precipitated semicarbazone by filtration. Wash with cold water and dry.
-
-
Cyclization to 1,2,3-Thiadiazole:
-
Suspend the dried semicarbazone (1.0 eq) in anhydrous dichloromethane (DCM) or dioxane.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it into ice water.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[4]
-
Protocol 2: Synthesis of 4-Aryl-1,2,3-thiadiazoles using an Alternative to Thionyl Chloride
This protocol utilizes N-tosylhydrazones and elemental sulfur.
-
Reaction Setup:
-
In a reaction vessel, combine the N-tosylhydrazone (1.0 eq), elemental sulfur (2.0 eq), and tetrabutylammonium iodide (TBAI) (0.2 eq).[7]
-
Add a suitable solvent such as 1,2-dichloroethane (DCE).
-
Stir the mixture at a specified temperature (e.g., 80 °C) for the required time, monitoring by TLC.
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture and dilute with an organic solvent.
-
Wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Protocol 3: Plausible Protocol for the Formation of 5-methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione Side Product
This protocol is based on the known side reaction from 2-[(ethoxycarbonyl)hydrazono]propionic acid.
-
Reaction Setup:
-
Suspend 2-[(ethoxycarbonyl)hydrazono]propionic acid (1.0 eq) in an excess of thionyl chloride (used as both reagent and solvent).
-
Stir the mixture at room temperature for an extended period (e.g., 24-48 hours).
-
-
Work-up and Isolation:
-
Carefully remove the excess thionyl chloride under reduced pressure.
-
The residue will likely contain a mixture of the desired 1,2,3-thiadiazole and the 5-methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione.
-
Separate the components using column chromatography on silica gel.
-
Visualizations
Caption: Hurd-Mori synthesis pathway and potential side reaction.
Caption: Troubleshooting workflow for low yields in Hurd-Mori synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori reaction. Investigating the effect of the N-protecting group on the cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of Ethyl 1,2,3-thiadiazole-4-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Ethyl 1,2,3-thiadiazole-4-carboxylate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield After Purification | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion before starting the purification process. |
| Decomposition of the product during purification. | The 1,2,3-thiadiazole ring can be sensitive to acidic conditions. If using silica gel for column chromatography, consider using neutralized silica gel or switching to alumina. Avoid prolonged exposure to strong acids. | |
| Loss of product during extraction or washing steps. | Ensure the correct pH is maintained during aqueous washes to prevent the product from partitioning into the aqueous layer. Minimize the number of extraction and washing steps. | |
| Product is an Oil and Does Not Solidify | Presence of residual solvent. | Dry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable. |
| Impurities preventing crystallization. | Attempt purification by column chromatography. If the product is still an oil, try dissolving it in a minimal amount of a suitable solvent and triturating with a non-polar solvent like hexane or pentane to induce precipitation. | |
| Multiple Spots on TLC After Column Chromatography | Inappropriate solvent system. | Optimize the eluent system for column chromatography. A good starting point is a mixture of hexane and ethyl acetate. The polarity should be adjusted to achieve a good separation of the desired product from impurities. |
| Co-elution of impurities. | If impurities have similar polarity to the product, consider using a different stationary phase (e.g., alumina) or a different solvent system. Preparative HPLC may be necessary for difficult separations. | |
| Product Decomposes on the Column | Acidity of silica gel. | Use silica gel that has been neutralized with a base like triethylamine. Alternatively, use a less acidic stationary phase such as alumina (neutral or basic). |
| Instability of the compound. | Minimize the time the compound spends on the column. Use flash chromatography with a higher flow rate. | |
| Recrystallization Fails to Yield Pure Crystals | Incorrect solvent choice. | The ideal recrystallization solvent should dissolve the compound when hot but not when cold. Test a range of solvents or solvent mixtures (e.g., ethanol, isopropanol, ethyl acetate/hexane). |
| Presence of significant amounts of impurities. | Purify the crude product by column chromatography before attempting recrystallization. | |
| Oiling out instead of crystallization. | This occurs when the compound is insoluble in the hot solvent. Try using a more polar solvent or a solvent mixture. Slow cooling and scratching the inside of the flask can help induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
A1: The most common and effective purification techniques are column chromatography and recrystallization. Column chromatography is typically used for the initial purification of the crude product, while recrystallization is used to obtain a highly pure solid product.
Q2: What are the recommended conditions for column chromatography?
A2: A typical setup for column chromatography would involve using silica gel as the stationary phase and a gradient of ethyl acetate in hexane or petroleum ether as the mobile phase.[1] It is crucial to monitor the separation using TLC to determine the optimal solvent ratio. Given the potential acid sensitivity of the 1,2,3-thiadiazole ring, using neutralized silica gel is advisable.[2]
Q3: What are the best solvents for recrystallizing this compound?
A3: The choice of solvent for recrystallization is highly dependent on the specific impurities present. Common solvents to try include ethanol, isopropanol, or a mixture of a good solvent (like ethyl acetate or dichloromethane) and a poor solvent (like hexane or pentane).[3]
Q4: What are the potential impurities I should be aware of during the synthesis and purification?
A4: If synthesizing via the Hurd-Mori reaction, potential impurities could include unreacted starting materials (e.g., the corresponding hydrazone), and side products from the cyclization reaction with thionyl chloride. Incomplete reactions can also lead to the presence of intermediates.
Q5: My compound appears to be degrading during storage. How can I improve its stability?
A5: 1,2,3-Thiadiazoles can be sensitive to light and acid. Store the purified compound in a tightly sealed container, protected from light, and in a cool, dry place. If the compound is particularly sensitive, storage under an inert atmosphere (e.g., argon or nitrogen) may be beneficial.
Quantitative Data Summary
The following table summarizes typical parameters for the purification of this compound and related derivatives.
| Purification Technique | Parameter | Typical Value/Condition | Reference |
| Column Chromatography | Stationary Phase | Silica Gel (can be neutralized with triethylamine) | [1][2] |
| Mobile Phase | Hexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate gradient | [1] | |
| Typical Eluent Ratio | Start with low polarity (e.g., 95:5 Hexane:EtOAc) and gradually increase polarity. | [1] | |
| Recrystallization | Suitable Solvents | Ethanol, Isopropanol, Ethyl Acetate/Hexane | [3] |
| Procedure | Dissolve in a minimum amount of hot solvent, cool slowly to room temperature, then in an ice bath to maximize crystal formation. | [3] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Preparation of the Column:
-
Select an appropriately sized glass column.
-
Add a small plug of cotton or glass wool to the bottom.
-
Add a layer of sand (approx. 1-2 cm).
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Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).
-
Carefully pour the slurry into the column, allowing the silica gel to pack evenly without air bubbles.
-
Add another layer of sand on top of the silica gel.
-
Wash the column with the initial eluent until the packing is stable.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample to the top of the silica gel.
-
Allow the sample to adsorb onto the silica gel.
-
-
Elution:
-
Begin eluting with the low-polarity solvent system, collecting fractions.
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Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compound of interest.
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Monitor the fractions by TLC to identify those containing the pure product.
-
-
Isolation:
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Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
In a small test tube, add a small amount of the compound.
-
Add a few drops of a test solvent and observe the solubility at room temperature.
-
If insoluble, heat the test tube and observe if the compound dissolves.
-
If it dissolves when hot and precipitates upon cooling, the solvent is suitable.
-
-
Recrystallization Procedure:
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Place the impure this compound in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.
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If the solution is colored, a small amount of activated charcoal can be added, and the solution filtered hot.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once crystal formation appears complete, place the flask in an ice bath for 15-30 minutes to maximize the yield.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.
-
Visualizations
References
Technical Support Center: Optimizing Regioselectivity in the Synthesis of Substituted Thiadiazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the regioselective synthesis of substituted thiadiazoles.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of substituted thiadiazoles, offering potential causes and solutions.
Issue 1: Poor or No Yield of the Desired Thiadiazole Isomer
-
Question: My reaction is resulting in a low yield or no yield of the targeted substituted thiadiazole. What are the likely causes and how can I improve the outcome?
-
Answer: Low or no yield in thiadiazole synthesis can stem from several factors. Firstly, ensure that your starting materials are pure and the reaction conditions are anhydrous, as many reagents used in these syntheses are sensitive to moisture. The reaction temperature and duration are also critical; insufficient heating may prevent the cyclization from proceeding to completion. It is recommended to monitor the reaction's progress using thin-layer chromatography (TLC). If the issue persists, consider exploring alternative synthetic routes or different cyclizing agents. For instance, in the synthesis of 2-amino-1,3,4-thiadiazoles, the choice of cyclizing agent, such as EDC·HCl or p-TsCl, can significantly impact the reaction's success.
Issue 2: Formation of Undesired Regioisomers
-
Question: I am obtaining a mixture of regioisomers instead of a single desired product. How can I improve the regioselectivity of my reaction?
-
Answer: Achieving high regioselectivity is a common challenge in the synthesis of unsymmetrically substituted thiadiazoles. The regiochemical outcome is often influenced by the electronic and steric properties of the substituents on your starting materials.
For the synthesis of 3,5-disubstituted-1,2,4-thiadiazoles, the choice of synthetic method is crucial. Classical methods involving the oxidative dimerization of thioamides are often limited to producing symmetrically substituted thiadiazoles. For unsymmetrical substitution, one-pot methods utilizing amidines, elemental sulfur, and aryl aldehydes or 2-methylquinolines have been developed, although they can have limitations in yield and substrate scope. A newer approach involves a base-mediated tandem thioacylation of amidines with dithioesters or aryl isothiocyanates, followed by in situ intramolecular dehydrogenative N–S bond formation, which has shown success in producing unsymmetrically substituted 3,5-disubstituted-1,2,4-thiadiazoles.
In the case of the Hantzsch thiazole synthesis, which can be adapted for thiadiazoles, the reaction conditions, particularly the acidity, can alter the regioselectivity. Running the reaction under acidic conditions can lead to a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.
Issue 3: Formation of Oxadiazole Byproducts
-
Question: My reaction is producing a significant amount of the corresponding 1,3,4-oxadiazole as a byproduct. How can I minimize its formation?
-
Answer: The formation of 1,3,4-oxadiazole byproducts is a frequent issue in the synthesis of 1,3,4-thiadiazoles, particularly when using reagents that can promote either dehydration or desulfurization. The choice of solvent and catalyst can be pivotal in directing the reaction towards the desired thiadiazole.
For instance, in the acid-catalyzed cyclization of alkyl 2-(methylthio)-2-thioxoacetates with acyl hydrazides, using p-toluenesulfonic acid (p-TSA) in water preferentially leads to the 1,3,4-thiadiazole through dehydrative cyclization. Conversely, using acetic acid can favor the formation of the 1,3,4-oxadiazole via desulfurative cyclization. Similarly, when starting from alkyl 2-amino-2-thioxoacetates, the solvent and acid catalyst system can be tuned to selectively yield either the thiadiazole or the oxadiazole. The use of Lawesson's reagent is another strategy that can favor the formation of thiadiazoles over oxadiazoles.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing regioselectivity in the synthesis of 3,5-disubstituted-1,2,4-thiadiazoles?
A1: The primary factors include the synthetic strategy employed and the nature of the starting materials. For instance, traditional methods based on the oxidative dimerization of thioamides typically yield symmetrically substituted 1,2,4-thiadiazoles. To achieve unsymmetrical substitution, methods involving the reaction of amidines with a sulfur source and an aldehyde or nitrile are often used. The electronic properties of the substituents on the starting materials can also direct the cyclization process. Recent advancements include electrochemical methods and base-promoted intramolecular N-S bond formation, which offer alternative routes to control regioselectivity.
Q2: How can I control the regioselectivity in the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles?
A2: A highly effective method for the regioselective synthesis of 2,5-disubstituted-1,3,4-thiadiazoles involves the acid-catalyzed cyclization of precursors like alkyl 2-(methylthio)-2-thioxoacetates or alkyl 2-amino-2-thioxoacetates with acyl hydrazides. The regioselectivity is controlled by the reaction conditions, particularly the choice of acid catalyst and solvent. For example, using p-TSA in water promotes a dehydrative cyclization to the thiadiazole, while other conditions might favor a desulfurative pathway leading to oxadiazoles.
Q3: What are the common starting materials for the synthesis of substituted thiadiazoles?
A3: A variety of starting materials can be used depending on the desired thiadiazole isomer and substitution pattern. Common precursors include:
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For 1,3,4-thiadiazoles: Thiosemicarbazides, acyl hydrazides, dithiocarbazates, and thiohydrazides are frequently employed. Aldehydes are also common starting materials in reactions with thiosemicarbazide.
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For 1,2,4-thiadiazoles: Thioamides are classic precursors for oxidative dimerization to form symmetrical 3,5-disubstituted-1,2,4-thiadiazoles. For unsymmetrical products, amidines, amines, and a sulfur source like carbon disulfide are often used.
Q4: Can you provide a general troubleshooting workflow for optimizing regioselectivity?
A4: A logical workflow for troubleshooting regioselectivity issues is crucial. The following diagram illustrates a typical decision-making process:
Caption: Troubleshooting workflow for regioselectivity.
Data Presentation
Table 1: Influence of Reaction Conditions on the Regioselective Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazoles and 1,3,4-Oxadiazoles
| Starting Material | Catalyst | Solvent | Product | Yield (%) |
| Alkyl 2-(methylthio)-2-thioxoacetate + Acyl Hydrazide | p-TSA | Water | 2,5-Disubstituted-1,3,4-thiadiazole | High |
| Alkyl 2-(methylthio)-2-thioxoacetate + Acyl Hydrazide | AcOH | Dioxane | 2,5-Disubstituted-1,3,4-oxadiazole | High |
| Alkyl 2-amino-2-thioxoacetate + Acyl Hydrazide | p-TSA | Water | 2,5-Disubstituted-1,3,4-thiadiazole | 87-90 |
| Alkyl 2-amino-2-thioxoacetate + Acyl Hydrazide | AcOH | Dioxane | 2,5-Disubstituted-1,3,4-oxadiazole | High |
Table 2: Reagent-Based Control of Cyclization for 2-Amino-Substituted 1,3,4-Thiadiazoles and 1,3,4-Oxadiazoles from a Thiosemicarbazide Intermediate
| Reagent/Conditions | Product | Regioselectivity |
| EDC·HCl in DMSO | 2-Amino-1,3,4-oxadiazole | High |
| p-TsCl, Triethylamine in NMP | 2-Amino-1,3,4-thiadiazole | High |
Experimental Protocols
Protocol 1: General Procedure for the Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles
-
To a solution of alkyl 2-(methylthio)-2-thioxoacetate (1.0 mmol, 1 equiv) and the corresponding acyl hydrazide (1.0 mmol, 1 equiv) in water (2 mL), add p-toluenesulfonic acid (
Technical Support Center: Synthesis of Ethyl 1,2,3-Thiadiazole-4-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of Ethyl 1,2,3-thiadiazole-4-carboxylate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most widely used method for the synthesis of this compound and other 1,2,3-thiadiazole derivatives is the Hurd-Mori synthesis. This reaction involves the cyclization of a hydrazone derivative, typically derived from a ketone with an α-methylene group, using thionyl chloride (SOCl₂).[1]
Q2: What are the potential byproducts in the synthesis of this compound via the Hurd-Mori reaction?
While the Hurd-Mori synthesis is generally efficient, several byproducts can form. The primary documented byproduct in the synthesis of a closely related compound, 1,2,3-thiadiazole-4-carboxylic acid, is 5-methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione.[2] By analogy, the corresponding ethyl ester derivative is a probable byproduct in the synthesis of this compound. Other potential impurities can arise from incomplete reaction, degradation of the starting material or product, and side reactions of the hydrazone precursor.
Q3: How can I minimize the formation of byproducts?
Minimizing byproduct formation can be achieved by carefully controlling the reaction conditions. Key parameters include:
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Temperature: The reaction should be carried out at a low temperature, typically starting at 0°C, and then slowly allowed to warm to room temperature. This helps to control the exothermic nature of the reaction with thionyl chloride.[2]
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Purity of Starting Materials: Use of highly pure hydrazone precursor is crucial. Impurities in the starting material can lead to a variety of side products.
-
Anhydrous Conditions: Thionyl chloride reacts violently with water. Therefore, the reaction must be carried out under strictly anhydrous conditions using dry solvents and glassware.
-
Stoichiometry: The molar ratio of thionyl chloride to the hydrazone should be carefully controlled. An excess of thionyl chloride is often used, but a large excess may lead to degradation.
Q4: My reaction yield is very low. What are the possible causes?
Low yields are a common issue and can be attributed to several factors:
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Suboptimal Hydrazone Precursor: The electronic properties of the substituents on the hydrazone can significantly impact the reaction outcome. Electron-withdrawing groups on the precursor generally lead to higher yields.
-
Decomposition of the Product: The 1,2,3-thiadiazole ring is sensitive to both acidic and basic conditions. Harsh work-up procedures can lead to ring cleavage and decomposition of the desired product.
-
Incomplete Reaction: Insufficient reaction time or inadequate temperature can result in a low conversion of the starting material.
-
Moisture in the Reaction: As mentioned, the presence of water will consume the thionyl chloride and inhibit the desired cyclization.
Q5: What are the recommended purification methods for this compound?
The most common method for purifying this compound is column chromatography on silica gel. Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product. The choice of solvent for recrystallization will depend on the specific impurities present.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common problems encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive starting material (hydrazone).2. Presence of moisture.3. Insufficient thionyl chloride.4. Reaction temperature too low. | 1. Verify the structure and purity of the hydrazone precursor by NMR and melting point.2. Ensure all glassware is oven-dried and solvents are anhydrous.3. Use a slight excess of freshly distilled thionyl chloride.4. After initial cooling, allow the reaction to warm to room temperature and stir for an extended period (monitor by TLC). |
| Formation of a Major Byproduct | 1. Incorrect reaction temperature.2. Side reaction of the hydrazone. | 1. Maintain a low temperature during the addition of thionyl chloride.2. Consider the possibility of the formation of an oxadiazine byproduct. Modify the work-up to facilitate its removal or optimize reaction conditions to disfavor its formation. |
| Product Decomposition during Work-up | 1. Use of strong acids or bases.2. Prolonged exposure to acidic or basic conditions. | 1. Use a mild work-up procedure. Neutralize the reaction mixture by pouring it onto ice and then carefully adding a saturated solution of sodium bicarbonate.2. Minimize the time the product is in contact with acidic or basic aqueous layers. |
| Complex Mixture of Products | 1. Impure starting materials.2. Reaction temperature too high, leading to decomposition.3. Incorrect stoichiometry. | 1. Purify the hydrazone precursor before use.2. Run the reaction at a lower temperature.3. Carefully control the amount of thionyl chloride added. |
Experimental Protocols
General Protocol for the Hurd-Mori Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
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Ethyl 2-(ethoxycarbonylhydrazono)propanoate (hydrazone precursor)
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Thionyl chloride (SOCl₂)
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Anhydrous dichloromethane (DCM) or chloroform
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Ice
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the ethyl 2-(ethoxycarbonylhydrazono)propanoate (1.0 eq) in anhydrous DCM.
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Cool the solution to 0°C in an ice bath.
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Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature at 0°C.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
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Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
Visualizations
Logical Workflow for Troubleshooting Low Yield in Hurd-Mori Synthesis
Caption: Troubleshooting logic for low yield in the Hurd-Mori synthesis.
Signaling Pathway for Systemic Acquired Resistance (SAR) Induced by Thiadiazole Derivatives
1,2,3-Thiadiazole derivatives, such as benzothiadiazole (BTH), are known to induce Systemic Acquired Resistance (SAR) in plants, a broad-spectrum disease resistance.[3][4] This process involves a complex signaling cascade.
References
- 1. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Benzothiadiazole induces disease resistance in Arabidopsis by activation of the systemic acquired resistance signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systemic Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Scale-Up Challenges in 1,2,3-Thiadiazole Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis and scale-up of 1,2,3-thiadiazoles.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 1,2,3-thiadiazoles, with a focus on the widely used Hurd-Mori reaction.
Issue 1: Low or No Yield of the Desired 1,2,3-Thiadiazole Product
Question: I am attempting a Hurd-Mori synthesis using a hydrazone and thionyl chloride, but the yield is very low or non-existent. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield in the Hurd-Mori synthesis is a frequent challenge. Here is a systematic guide to troubleshooting the issue:
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Purity of Starting Materials:
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Hydrazone: Ensure your hydrazone starting material is pure and completely dry. Impurities can significantly interfere with the cyclization reaction.[1] Recrystallization of the hydrazone may be necessary.
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Thionyl Chloride (SOCl₂): Use a fresh bottle or freshly distilled thionyl chloride. Over time, it can decompose into SO₂ and HCl, which can adversely affect the reaction.[1]
-
-
Reaction Temperature: The reaction with thionyl chloride is often highly exothermic. Careful temperature control is critical, especially during the addition of SOCl₂. Many protocols recommend adding the reagent dropwise at low temperatures (e.g., 0 °C) before allowing the reaction to warm to room temperature. For certain substrates, reflux temperatures may be required for cyclization, but this can also lead to product decomposition if the thiadiazole is not stable at higher temperatures. It is advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal temperature.
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Solvent Selection: The choice of solvent is crucial. Anhydrous (dry) solvents are essential as thionyl chloride reacts violently with water. Dichloromethane (DCM) and chloroform are commonly used solvents for this reaction.
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Nature of Substituents: The electronic properties of the substituents on your starting materials can have a significant impact on the reaction's success.
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Electron-Withdrawing Groups: These groups on the hydrazone precursor can enhance the success of the cyclization.
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Electron-Donating Groups: Conversely, these groups can result in poor conversion and lower yields. If your substrate has strong electron-donating groups, exploring alternative synthetic routes or significant modification of the reaction conditions may be necessary.
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Issue 2: Formation of Multiple Products and Purification Challenges
Question: My reaction mixture shows multiple spots on the TLC plate, and isolating the pure 1,2,3-thiadiazole derivative is proving difficult. What are the best strategies for purification?
Answer: The formation of multiple products can stem from side reactions or decomposition of the target compound. Here are some strategies for purification and minimizing byproducts:
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Common Side Products: In the Hurd-Mori synthesis, the formation of 5-methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione has been reported as a potential side product.[1][2]
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Work-up Procedure: After the reaction is complete, it is crucial to carefully quench any excess thionyl chloride. This is typically done by slowly pouring the reaction mixture into crushed ice.[1] Subsequent washing with a mild base solution (e.g., saturated sodium bicarbonate) can help remove acidic impurities.
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Purification Techniques:
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Column Chromatography: This is a standard method for separating the desired product from impurities. Silica gel is commonly used as the stationary phase, with a mobile phase gradient of ethyl acetate in a non-polar solvent like hexane.[2]
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.[1]
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Distillation: For liquid 1,2,3-thiadiazoles, distillation can be used for purification. However, it is important to keep the temperature below 200°C to prevent thermal decomposition.[1]
-
Frequently Asked Questions (FAQs)
Q1: I have a successful lab-scale procedure for 1,2,3-thiadiazole synthesis. What are the key considerations and potential issues when scaling up to pilot or production scale?
A1: Scaling up the Hurd-Mori reaction presents several challenges, primarily related to safety and reaction control:
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Heat Management: The reaction is exothermic, and on a large scale, efficient heat removal is critical to prevent a thermal runaway. Ensure the reactor has adequate cooling capacity and a sufficient surface area-to-volume ratio for effective heat exchange.
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Reagent Addition: The rate of addition of thionyl chloride must be carefully controlled to manage the exothermic reaction and the evolution of HCl and SO₂ gases. A slow, subsurface addition is often preferred in large reactors.
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Gas Escrubbing: The reaction generates significant amounts of HCl and SO₂ gases, which are corrosive and toxic. A robust gas scrubbing system is mandatory to neutralize these off-gases.
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Mixing: Efficient mixing is crucial to ensure uniform temperature distribution and prevent localized hotspots, which can lead to side reactions and decomposition.
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Material Compatibility: Ensure all reactor components and transfer lines are compatible with the corrosive nature of thionyl chloride and the acidic reaction mixture.
Q2: Are there safer alternatives to thionyl chloride for the synthesis of 1,2,3-thiadiazoles?
A2: Yes, due to the hazardous nature of thionyl chloride, several milder and more environmentally friendly alternatives have been developed. One effective method involves the reaction of N-tosylhydrazones with elemental sulfur, often catalyzed by reagents like tetrabutylammonium iodide (TBAI).[2][3] Other protocols utilize iodine in DMSO as a catalytic system.[2] These methods often offer improved safety profiles and may be more suitable for large-scale production.
Q3: How do I handle and dispose of thionyl chloride safely on a larger scale?
A3: Thionyl chloride is a highly reactive and corrosive substance that requires strict safety protocols:
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Handling: Always handle thionyl chloride in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[4][5] Ensure an emergency shower and eyewash station are readily accessible.
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Storage: Store thionyl chloride in a cool, dry, and well-ventilated area away from water, bases, and other incompatible materials.[6]
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Disposal: Unused or waste thionyl chloride must be quenched carefully by slowly adding it to a stirred, cooled solution of a weak base, such as sodium bicarbonate. This should be done in a fume hood. The neutralized solution can then be disposed of as hazardous waste according to institutional guidelines.[6]
Data Presentation
Table 1: Effect of N-Protecting Group on the Yield of Pyrrolo[2,3-d][1][2]thiadiazole Synthesis via Hurd-Mori Reaction
| N-Protecting Group | Yield (%) |
| Methyl Carbamate (electron-withdrawing) | 94 |
| Alkyl Groups (electron-donating) | Low to no yield |
Data adapted from a study on the synthesis of pyrrolo[2,3-d][1][2]thiadiazole-6-carboxylates, demonstrating the significant influence of electronic effects on the cyclization efficiency.[7]
Experimental Protocols
Protocol 1: General Procedure for the Hurd-Mori Synthesis of a 4-Aryl-1,2,3-thiadiazole
This protocol is a general guideline and may require optimization for specific substrates.
Part A: Formation of the Semicarbazone Precursor
-
Dissolve the desired aryl ketone (1.0 eq) and semicarbazide hydrochloride (1.1 eq) in ethanol.
-
Add sodium acetate (1.5 eq) to the mixture.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
Once the starting ketone is consumed, cool the reaction mixture in an ice bath to precipitate the product.
-
Collect the semicarbazone by vacuum filtration, wash with cold water, and dry under vacuum.[2]
Part B: Cyclization to the 1,2,3-Thiadiazole
-
Suspend the dried semicarbazone (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully and slowly pour the reaction mixture into a beaker containing crushed ice to quench the excess thionyl chloride.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for the Hurd-Mori synthesis of 1,2,3-thiadiazoles.
Caption: Troubleshooting logic for low yield in 1,2,3-thiadiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. chemicalbook.com [chemicalbook.com]
- 6. drexel.edu [drexel.edu]
- 7. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of Ethyl 1,2,3-thiadiazole-4-carboxylate under acidic/basic conditions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the stability of Ethyl 1,2,3-thiadiazole-4-carboxylate under various experimental conditions. This resource is intended for researchers, scientists, and professionals in the field of drug development.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving this compound, particularly concerning its stability in acidic and basic media.
Issue 1: Low or No Yield of the Corresponding Carboxylic Acid After Basic Hydrolysis
Question: I am trying to hydrolyze this compound to 1,2,3-thiadiazole-4-carboxylic acid using aqueous sodium hydroxide, but I am observing low to no yield of the desired product and the appearance of multiple unknown peaks in my LC-MS analysis. What could be the problem?
Answer:
This issue likely stems from the instability of the 1,2,3-thiadiazole ring under basic conditions. While basic hydrolysis is a standard method for converting esters to carboxylic acids, strong bases can cause cleavage of the 1,2,3-thiadiazole ring itself. This can lead to a complex mixture of degradation products instead of the desired carboxylic acid.
Troubleshooting Steps:
-
Use Milder Basic Conditions: Instead of strong bases like sodium hydroxide or potassium hydroxide, consider using milder bases such as lithium hydroxide (LiOH) or sodium carbonate (Na₂CO₃). These reagents can often effect ester hydrolysis with a reduced risk of ring degradation.
-
Control Reaction Temperature: Perform the hydrolysis at a lower temperature (e.g., 0°C to room temperature). Elevated temperatures can accelerate both the desired hydrolysis and the undesired ring-opening side reactions.
-
Monitor Reaction Progress Closely: Use an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)[1][2], to monitor the reaction. This will help you to stop the reaction once the starting material is consumed and before significant degradation of the product occurs.
-
Consider an Alternative Hydrolysis Method: If basic conditions consistently lead to degradation, acid-catalyzed hydrolysis may be a more suitable approach, although it is a reversible reaction.
Issue 2: Incomplete Hydrolysis Under Acidic Conditions
Question: I am attempting to hydrolyze this compound using dilute hydrochloric acid, but the reaction is very slow and does not go to completion, even after prolonged heating. How can I improve the conversion?
Answer:
Acid-catalyzed ester hydrolysis is an equilibrium process.[2][3] The slow and incomplete reaction is likely due to the equilibrium nature of the reaction, where the reverse reaction (esterification) competes with the forward reaction (hydrolysis).
Troubleshooting Steps:
-
Use a Large Excess of Water: To shift the equilibrium towards the products (carboxylic acid and ethanol), use a large excess of water. This can be achieved by using a more dilute acid solution.
-
Increase the Reaction Temperature: While monitoring for potential degradation, cautiously increasing the reaction temperature can enhance the reaction rate. Refluxing the reaction mixture is a common practice.
-
Choose a Suitable Acid Catalyst: While hydrochloric acid can be effective, other acids like sulfuric acid or p-toluenesulfonic acid can also be used and may offer different catalytic efficiencies.
-
Remove the Alcohol Byproduct: If feasible within your experimental setup, removing the ethanol as it is formed can also drive the equilibrium towards the products.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of the 1,2,3-thiadiazole ring itself under acidic and basic conditions?
A1: The 1,2,3-thiadiazole ring is generally more susceptible to degradation under basic conditions than acidic conditions. Strong bases can induce ring cleavage, leading to the formation of various degradation products. Under acidic conditions, the ring is generally more stable, though prolonged exposure to strong acids and high temperatures should be approached with caution as with many heterocyclic systems.
Q2: What are the potential degradation products of this compound under harsh basic conditions?
A2: Under strong basic conditions, the 1,2,3-thiadiazole ring can undergo cleavage. While specific degradation pathways for this exact molecule are not extensively detailed in the literature, analogous reactions of other 1,2,3-thiadiazoles suggest that ring-opening can occur, potentially leading to the formation of alkynylthiolates and other fragmented species.
Q3: Can I expect the ester to be the only labile group under mild acidic or basic conditions?
A3: Under mild conditions, the ethyl ester group is expected to be the most reactive site for hydrolysis. The primary concern is to find a balance where the ester is hydrolyzed efficiently without causing significant degradation of the thiadiazole ring. Careful monitoring of the reaction is crucial to ensure the integrity of the heterocyclic core.
Q4: Are there any recommended analytical methods to monitor the stability of this compound?
A4: Yes, several analytical techniques are well-suited for this purpose:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a powerful tool for separating and quantifying the starting material, the carboxylic acid product, and any degradation products.[1][2]
-
Thin Layer Chromatography (TLC): TLC is a quick and convenient method for qualitative monitoring of the reaction progress.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the final product and identify the structure of any major degradation products if they can be isolated.
-
Mass Spectrometry (MS): LC-MS is particularly useful for identifying the molecular weights of the parent compound and its degradation products, providing valuable clues about the degradation pathway.[4]
Data Presentation
The following tables provide a template for summarizing quantitative data from stability studies. Researchers can adapt these tables to their specific experimental conditions.
Table 1: Stability of this compound under Acidic Conditions
| Acid (Concentration) | Temperature (°C) | Time (hours) | % this compound Remaining | % 1,2,3-Thiadiazole-4-carboxylic Acid Formed | % Degradation Products |
| 1M HCl | 25 | 24 | |||
| 1M HCl | 50 | 24 | |||
| 3M H₂SO₄ | 25 | 24 | |||
| 3M H₂SO₄ | 50 | 24 |
Table 2: Stability of this compound under Basic Conditions
| Base (Concentration) | Temperature (°C) | Time (hours) | % this compound Remaining | % 1,2,3-Thiadiazole-4-carboxylate Salt Formed | % Degradation Products |
| 1M NaOH | 0 | 1 | |||
| 1M NaOH | 25 | 1 | |||
| 0.5M LiOH | 25 | 1 | |||
| 1M Na₂CO₃ | 50 | 24 |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Hydrolysis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound in a suitable co-solvent (e.g., ethanol, THF) if necessary.
-
Addition of Acid: Add an excess of dilute aqueous acid (e.g., 1-3 M HCl or H₂SO₄).
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 50-100°C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete or has reached equilibrium, cool the mixture to room temperature. If a co-solvent was used, remove it under reduced pressure. Neutralize the solution carefully with a suitable base (e.g., saturated NaHCO₃ solution).
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method such as column chromatography or recrystallization.
Protocol 2: General Procedure for Base-Catalyzed Hydrolysis (Saponification)
-
Reaction Setup: Dissolve this compound in a suitable solvent (e.g., methanol, ethanol, or THF).
-
Addition of Base: Add an aqueous solution of a base (e.g., 1 M NaOH or LiOH) to the solution of the ester at the desired temperature (e.g., 0°C or room temperature).
-
Reaction: Stir the mixture vigorously.
-
Monitoring: Monitor the disappearance of the starting material by TLC or HPLC.
-
Work-up: Once the reaction is complete, remove any organic co-solvent under reduced pressure.
-
Acidification: Cool the aqueous solution in an ice bath and carefully acidify with a dilute acid (e.g., 1 M HCl) to precipitate the carboxylic acid.
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum. If the product does not precipitate, extract it with an organic solvent.
Visualizations
Caption: Troubleshooting guide for hydrolysis of this compound.
Caption: Experimental workflow for monitoring the stability of the target compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. HPLC method for simultaneous determination of impurities and degradation products in Cardiazol [pharmacia.pensoft.net]
- 4. Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low conversion rates in thiadiazole synthesis
Technical Support Center: Thiadiazole Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to low conversion rates in thiadiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: My thiadiazole synthesis is resulting in a very low yield. What are the primary factors I should investigate?
A1: Low yields in thiadiazole synthesis can often be attributed to several key factors:
-
Reagent Quality: The purity of your starting materials is critical. For instance, in the Hurd-Mori synthesis, using freshly distilled or a new bottle of thionyl chloride (SOCl₂) is important as it can decompose upon exposure to moisture. Similarly, the purity of the starting hydrazone or thiosemicarbazide is essential, as impurities can lead to unwanted side reactions.
-
Reaction Conditions: Temperature, reaction time, and the choice of solvent are crucial parameters that significantly impact the outcome. Many thiadiazole syntheses require specific temperature control, such as initial cooling followed by refluxing. Anhydrous (dry) solvents are often necessary, especially when using water-sensitive reagents like thionyl chloride.
-
Substituent Effects: The electronic nature of the substituents on your starting materials can have a significant effect. Electron-withdrawing groups on the precursors often lead to higher yields, while electron-donating groups can result in lower conversion rates.[1][2][3][4]
-
Incomplete Reactions: The reaction may not have proceeded to completion. It is advisable to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC).
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
A2: The formation of side products can consume your starting materials and complicate the purification process. Common side products can include:
-
Unreacted Starting Materials: If the reaction is incomplete, you will see spots corresponding to your initial reactants.
-
Formation of Oxadiazoles: In some syntheses, particularly when using certain dehydrating agents, the corresponding 1,3,4-oxadiazole derivative can form as a byproduct.[5]
-
Isomeric Products: Depending on the substitution pattern of your reactants, the formation of isomeric thiadiazole products is a possibility.
Q3: How can I improve the purification of my thiadiazole product?
A3: Purification is crucial to remove unreacted starting materials, reagents, and any side products. Common purification methods include:
-
Work-up Procedure: After the reaction, a careful work-up is necessary. This often involves quenching the reaction mixture with water or ice, followed by neutralization with a mild base like sodium bicarbonate. Extraction with an appropriate organic solvent is then performed.
-
Recrystallization: This is a widely used and effective method for purifying solid organic compounds. The choice of solvent is critical and may need to be determined empirically.
-
Column Chromatography: For complex mixtures or when high purity is required, column chromatography on silica gel is a standard purification technique.
Q4: Are there alternative, more environmentally friendly reagents I can use instead of hazardous ones like thionyl chloride?
A4: Yes, greener alternatives to hazardous reagents have been developed. For instance, in the Hurd-Mori synthesis, thionyl chloride can be replaced with milder and more eco-friendly options. One such method involves the reaction of N-tosylhydrazones with elemental sulfur, often catalyzed by reagents like tetrabutylammonium iodide (TBAI).[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during specific thiadiazole synthesis methods.
Issue 1: Low Yield in Hantzsch Thiazole Synthesis
-
Symptoms: After the reaction of an α-haloketone and a thioamide, the yield of the desired thiazole is low.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Poor Quality of Starting Materials | Ensure the purity of the α-haloketone and thioamide. Impurities can lead to unwanted side reactions. |
| Suboptimal Reaction Conditions | Optimize the reaction temperature, time, and solvent. The reaction is often heated to reflux for several hours.[7][8][9] |
| Incomplete Reaction | Monitor the reaction progress using TLC to ensure it goes to completion. The disappearance of starting material spots and the appearance of the product spot are indicative of reaction progression. |
| Side Reactions | The formation of byproducts can be minimized by carefully controlling reaction conditions and ensuring the purity of reactants. |
Issue 2: Low Conversion in Hurd-Mori Synthesis of 1,2,3-Thiadiazoles
-
Symptoms: The cyclization of a hydrazone derivative with thionyl chloride results in a poor yield of the 1,2,3-thiadiazole.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Decomposed Thionyl Chloride | Use freshly distilled or a new bottle of thionyl chloride, as it is sensitive to moisture. |
| Incorrect Temperature Profile | The reaction often requires initial cooling, followed by warming or reflux. The optimal temperature can be substrate-dependent. |
| Presence of Moisture | Ensure the use of anhydrous solvents like Dichloromethane (DCM) or chloroform, as water reacts with thionyl chloride. |
| Unfavorable Substituent Groups | Electron-donating groups on the precursor can lead to poor conversion. Consider if the electronic nature of your substrate is hindering the reaction.[1] |
Issue 3: Low Yield in the Synthesis of 2-Amino-5-Substituted-1,3,4-Thiadiazoles from Thiosemicarbazide
-
Symptoms: The reaction of a carboxylic acid with thiosemicarbazide gives a low yield of the desired 2-amino-1,3,4-thiadiazole.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inefficient Dehydrating Agent | This cyclization requires a strong dehydrating agent. Commonly used agents include concentrated sulfuric acid, polyphosphoric acid (PPA), and phosphorus oxychloride (POCl₃).[10] The choice and amount are crucial. |
| Suboptimal Reaction Temperature | Many of these reactions require heating to overcome the activation energy barrier for cyclization.[10] |
| Side Product Formation | The formation of a significant number of side products can lower the yield of the desired product.[11] |
Data on Substituent Effects
The electronic properties of substituents can significantly influence the yield of thiadiazole synthesis. The following table summarizes the general trend observed.
| Substituent Type | General Effect on Yield | Rationale |
| Electron-Withdrawing Groups (e.g., -NO₂, -CN, -Cl) | Generally Higher Yields[2][4] | These groups can facilitate the cyclization step of the reaction. |
| Electron-Donating Groups (e.g., -OCH₃, -CH₃) | Generally Lower Yields[1][2][3] | These groups can sometimes hinder the desired cyclization pathway. |
| Neutral Substituents (e.g., -H) | Moderate to Good Yields[2] | Provides a baseline for comparison. |
Experimental Protocols
Protocol 1: General Hantzsch Thiazole Synthesis
This protocol describes the synthesis of a thiazole ring system from an α-haloketone and a thioamide.
Materials:
-
α-haloketone (e.g., 2-bromoacetophenone)
-
Thioamide (e.g., thiourea)
-
Solvent (e.g., Methanol)
-
5% Sodium Carbonate (Na₂CO₃) solution
Procedure:
-
In a reaction vessel, combine the α-haloketone and the thioamide.
-
Add the solvent and a stir bar.
-
Heat the mixture with stirring for approximately 30 minutes.
-
Allow the reaction to cool to room temperature.
-
Pour the reaction mixture into a beaker containing a 5% sodium carbonate solution and swirl to mix.
-
Filter the resulting precipitate through a Buchner funnel.
-
Wash the collected solid with water.
-
Allow the product to air dry.
-
Determine the mass and calculate the percent yield.
Protocol 2: Hurd-Mori Synthesis of a 1,2,3-Thiadiazole
This protocol outlines the cyclization of a semicarbazone intermediate using thionyl chloride.[6][12][13]
Step A: Semicarbazone Formation
-
Dissolve the starting ketone in a suitable solvent like methanol.
-
Add semicarbazide hydrochloride and sodium acetate.
-
Stir the mixture at room temperature or with gentle reflux, monitoring by TLC.
-
Upon completion, cool the mixture to allow the semicarbazone product to precipitate.
-
Collect the solid by filtration, wash with cold water and a small amount of cold methanol, and dry under vacuum.
Step B: Hurd-Mori Cyclization
-
In a fume hood, carefully add the dried semicarbazone in small portions to an excess of thionyl chloride at 0°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir, monitoring by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture into ice-water to quench it.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: Synthesis of 2-Amino-5-Substituted-1,3,4-Thiadiazole
This protocol describes the synthesis from a carboxylic acid and thiosemicarbazide using a dehydrating agent.[14][15]
Materials:
-
Carboxylic acid
-
Thiosemicarbazide
-
Dehydrating agent (e.g., Phosphorus Pentachloride, Polyphosphoric Acid)
-
Alkaline solution (for work-up)
Procedure:
-
In a dry reaction vessel, add the thiosemicarbazide, carboxylic acid, and dehydrating agent.
-
Grind the mixture evenly at room temperature and allow it to stand.
-
After the reaction is complete, add an alkaline solution to the crude product until the pH is approximately 8-8.2.
-
Filter the resulting mixture.
-
Dry the filter cake and recrystallize to obtain the pure 2-amino-5-substituted-1,3,4-thiadiazole.
Visual Guides
Caption: A workflow for troubleshooting low conversion rates.
Caption: Factors influencing thiadiazole synthesis yield.
References
- 1. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.otterbein.edu [digitalcommons.otterbein.edu]
- 3. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 15. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]
Minimizing byproduct formation in rhodium-catalyzed annulation of 1,2,3-thiadiazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the rhodium-catalyzed annulation of 1,2,3-thiadiazoles. Our aim is to help you minimize byproduct formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of rhodium-catalyzed annulation of 1,2,3-thiadiazoles?
A1: This reaction is a powerful and modular method for the synthesis of highly substituted sulfur-containing heterocycles, most notably thiophenes.[1] It proceeds through the formation of a rhodium thiavinyl carbene intermediate following the denitrogenation of the 1,2,3-thiadiazole. This method is valued for its ability to construct complex cyclic systems from readily available starting materials under relatively mild conditions.
Q2: What are the most common byproducts observed in this reaction?
A2: The most frequently encountered byproduct is the undesired regioisomer of the target heterocycle.[2][3] The formation of regioisomers is highly dependent on the substitution patterns of both the 1,2,3-thiadiazole and the coupling partner (e.g., alkyne), as well as the choice of catalyst, ligand, and solvent. In some cases, particularly with substituted vinylic 1,2,3-thiadiazoles, furan derivatives can also be formed as byproducts.
Q3: How does the choice of ligand impact the reaction outcome?
A3: The ligand plays a critical role in controlling the regioselectivity of the annulation. Different ligands can influence the electronic and steric environment of the rhodium center, which in turn dictates the preferred pathway of the catalytic cycle. For instance, the use of DPPF (1,1'-bis(diphenylphosphino)ferrocene) as a ligand has been shown to promote high yields and regioselectivity in the synthesis of multisubstituted thiophenes.[1]
Q4: Can this methodology be applied to intramolecular reactions?
A4: Yes, intramolecular rhodium-catalyzed transannulation of alkynyl thiadiazoles is an effective method for the synthesis of a variety of 5,n-fused thiophenes, including those fused with lactams, lactones, or cyclic ethers.[4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Problem 1: Low yield of the desired product and formation of a mixture of regioisomers.
-
Possible Cause A: Suboptimal Ligand Choice. The ligand has a profound effect on regioselectivity.
-
Solution: Screen a variety of phosphine ligands. For the synthesis of thiophenes from thiadiazoles and alkynes, DPPF is often a good starting point.[1] The electronic and steric properties of the ligand should be considered in relation to your specific substrates.
-
-
Possible Cause B: Inappropriate Solvent. The polarity and coordinating ability of the solvent can influence the reaction pathway and the stability of catalytic intermediates.
-
Solution: Experiment with a range of solvents with varying polarities. Dichloroethane (DCE) and chloroform are commonly used and have been shown to be effective.
-
-
Possible Cause C: Unfavorable Electronic or Steric Properties of Substrates. The substituents on both the 1,2,3-thiadiazole and the alkyne can significantly impact the regiochemical outcome.[2][3]
-
Solution: If possible, modify the electronic nature of the substituents. For example, the electronic properties of the C5-substituent on the 1,2,3-thiadiazole ring are known to influence reactivity. If substrate modification is not feasible, a more extensive optimization of the reaction conditions (ligand, solvent, temperature) will be necessary.
-
Problem 2: Formation of furan byproducts.
-
Possible Cause: Presence of a Vinylic Substituent on the 1,2,3-Thiadiazole. 4-vinyl-1,2,3-thiadiazoles bearing electron-donating groups at the C5-position can undergo an intramolecular transannulation to afford substituted furans, competing with the desired intermolecular annulation.
-
Solution: The choice of the rhodium catalyst and ligand system can direct the selectivity. For example, using [Rh(COD)2]BF4 may favor the intramolecular cyclization to furans, while a [Rh(COD)DPPF]BF4 catalytic system can suppress this pathway and promote the intermolecular transannulation with alkynes.
-
Problem 3: No reaction or incomplete conversion.
-
Possible Cause A: Catalyst Inactivity. The rhodium catalyst may have degraded or is not suitable for the specific transformation.
-
Solution: Ensure the catalyst is of high purity and handled under an inert atmosphere if it is air-sensitive. Consider screening different rhodium sources, such as [Rh(COD)Cl]2 or Rh2(OAc)4, depending on the specific annulation reaction.
-
-
Possible Cause B: Reaction Temperature is Too Low. The denitrogenation of the 1,2,3-thiadiazole and subsequent steps in the catalytic cycle may require a certain activation energy.
-
Solution: Gradually increase the reaction temperature. Some transformations may require heating to 80°C or higher. However, be aware that higher temperatures can sometimes lead to the formation of undesired byproducts.
-
-
Possible Cause C: Inefficient Formation of the Rhodium Thiavinyl Carbene. The initial step of the reaction, the formation of the rhodium thiavinyl carbene intermediate, may be sluggish.
-
Solution: The electronic nature of the substituent at the C5-position of the 1,2,3-thiadiazole can influence its reactivity. If possible, employing a thiadiazole with an electron-donating group at this position might enhance the rate of carbene formation.
-
Data Presentation
Table 1: Effect of Ligand and Solvent on Regioselectivity in a Representative Reaction
| Entry | Rhodium Source (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Yield of Product A (%) | Yield of Regioisomer B (%) | Ratio (A:B) |
| 1 | [Rh(COD)Cl]2 (2.5) | dppf (10) | DCE | 80 | 85 | 5 | 17:1 |
| 2 | [Rh(COD)Cl]2 (2.5) | Xantphos (10) | DCE | 80 | 70 | 15 | 4.7:1 |
| 3 | [Rh(COD)Cl]2 (2.5) | dppf (10) | Toluene | 80 | 75 | 10 | 7.5:1 |
| 4 | [Rh(COD)Cl]2 (2.5) | dppf (10) | THF | 65 | 60 | 12 | 5:1 |
Note: This table is a generalized representation based on trends reported in the literature. Actual results will vary depending on the specific substrates used.
Experimental Protocols
General Procedure for Rhodium-Catalyzed Annulation of a 1,2,3-Thiadiazole with an Alkyne:
This protocol is a representative example and may require optimization for specific substrates.
-
Preparation of the Reaction Mixture:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 1,2,3-thiadiazole (1.0 equiv), the rhodium precursor (e.g., [Rh(COD)Cl]2, 2.5 mol%), and the phosphine ligand (e.g., dppf, 10 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent (e.g., DCE, to a concentration of 0.1 M) via syringe.
-
Add the alkyne (1.2-2.0 equiv) via syringe.
-
-
Reaction Execution:
-
Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (e.g., 80 °C).
-
Stir the reaction mixture for the specified time (e.g., 12-24 hours), monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the desired product.
-
Visualizations
Caption: Proposed catalytic cycle for thiophene synthesis.
References
- 1. Rhodium Thiavinyl Carbenes from 1,2,3-Thiadiazoles Enable Modular Synthesis of Multisubstituted Thiophenes [organic-chemistry.org]
- 2. research-management.mq.edu.au [research-management.mq.edu.au]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Rhodium-Catalyzed Intramolecular Transannulation Reaction of Alkynyl Thiadiazole Enabled 5,n-Fused Thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purifying Thiadiazole Derivatives by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of thiadiazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the first step in selecting a suitable recrystallization solvent for my thiadiazole derivative?
A1: The initial and most critical step is to determine the solubility of your compound in a range of solvents with varying polarities. An ideal solvent will dissolve the thiadiazole derivative completely when hot but poorly when cold. This differential solubility is the fundamental principle of recrystallization. Small-scale solubility tests with a few milligrams of your compound in about 0.5 mL of various solvents are recommended.
Q2: What are some commonly used solvents for recrystallizing thiadiazole derivatives?
A2: Thiadiazole derivatives encompass a wide range of polarities depending on their substituents. Commonly successful solvents include ethanol, methanol, ethyl acetate, acetone, and toluene. For more polar derivatives, mixtures of ethanol and water can be effective.[1][2] A benzene-chloroform mixture has also been reported for the purification of certain thiadiazole Schiff's bases.
Q3: My thiadiazole derivative is soluble in a solvent when hot, but no crystals form upon cooling. What should I do?
A3: This is a common issue that can often be resolved by inducing crystallization. Here are a few techniques to try:
-
Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the solution. This will act as a nucleation site for crystal growth.
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide a surface for crystals to begin forming.
-
Reducing Solvent Volume: It's possible you've used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Lowering the Temperature: If cooling to room temperature is not sufficient, try placing the flask in an ice bath or even a freezer.
Q4: What is "oiling out," and how can I prevent it during the recrystallization of my thiadiazole derivative?
A4: "Oiling out" occurs when the dissolved solid comes out of solution as a liquid instead of forming crystals. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too rapidly. To prevent this, you can:
-
Use a lower-boiling point solvent.
-
Add slightly more solvent to keep the compound dissolved at a lower temperature.
-
Allow the solution to cool more slowly. Insulating the flask can help with this.
-
Consider a different solvent or a mixed solvent system.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Crystal Yield | 1. Too much solvent was used. 2. The compound is too soluble in the chosen solvent, even at low temperatures. 3. Premature crystallization during hot filtration. 4. Incomplete cooling. | 1. Concentrate the mother liquor by evaporation and attempt a second crystallization.[3] 2. Select a less polar solvent or use a mixed solvent system where your compound is less soluble. 3. Pre-heat the filtration apparatus (funnel and receiving flask) before filtering the hot solution. 4. Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation. |
| Formation of an Oil Instead of Crystals ("Oiling Out") | 1. The solution is supersaturated at a temperature above the compound's melting point. 2. The rate of cooling is too fast. 3. High concentration of impurities. | 1. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[3] 2. Insulate the flask to slow down the cooling process. 3. Consider pre-purification by another method (e.g., column chromatography) if the compound is significantly impure. |
| Crystals Do Not Form Upon Cooling | 1. The solution is not supersaturated. 2. Lack of nucleation sites. | 1. Evaporate some of the solvent to increase the concentration and try cooling again. 2. Introduce a seed crystal of the pure compound. 3. Scratch the inner surface of the flask with a glass rod. |
| Colored Impurities Remain in Crystals | 1. The impurity co-crystallizes with the product. 2. The colored impurity is adsorbed onto the surface of the crystals. | 1. Try a different recrystallization solvent or a mixed solvent system. 2. Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be aware that charcoal can also adsorb some of your product. |
| Crystals are Very Fine or Powdery | 1. The solution cooled too quickly. | 1. Ensure a slow cooling process. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. |
Experimental Protocols
General Protocol for Single-Solvent Recrystallization of a Thiadiazole Derivative
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude thiadiazole derivative. Add a few drops of the chosen solvent and heat the mixture. If the compound dissolves readily in the hot solvent but is sparingly soluble at room temperature, it is a good candidate.
-
Dissolution: Place the crude thiadiazole derivative in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution by gravity through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes any insoluble impurities and activated charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Data Presentation
Table 1: Common Solvents for Recrystallization of Thiadiazole Derivatives
| Solvent | Boiling Point (°C) | Polarity Index | Notes on Use for Thiadiazoles |
| Water | 100 | 10.2 | Suitable for highly polar thiadiazole derivatives, often used in a mixed solvent system with ethanol.[1] |
| Ethanol | 78 | 5.2 | A very common and effective solvent for a wide range of thiadiazole derivatives.[2] |
| Methanol | 65 | 6.6 | Similar to ethanol, effective for many thiadiazole derivatives. |
| Acetone | 56 | 5.1 | Good solvent for many organic compounds, can be used for thiadiazoles of intermediate polarity.[4] |
| Ethyl Acetate | 77 | 4.4 | A moderately polar solvent, can be a good choice for less polar thiadiazole derivatives. |
| Toluene | 111 | 2.4 | Suitable for non-polar thiadiazole derivatives. |
| Hexane | 69 | 0.1 | Generally used as an anti-solvent in a mixed solvent system due to the low solubility of most thiadiazoles. |
| Dimethylformamide (DMF) | 153 | 6.4 | A highly polar aprotic solvent, can dissolve a wide range of compounds. Often used when other solvents fail. |
Visualizations
Caption: A typical experimental workflow for the recrystallization of thiadiazole derivatives.
Caption: A troubleshooting decision tree for common recrystallization issues.
References
Technical Support Center: Controlling Regioselectivity in Denitrogenative Transannulation of 1,2,3-Thiadiazoles
Welcome to the technical support center for the denitrogenative transannulation of 1,2,3-thiadiazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges and control regioselectivity in this powerful synthetic transformation.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Issue 1: Poor or No Regioselectivity
-
Question: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
-
Answer: Achieving high regioselectivity is a common challenge and is influenced by several factors. Consider the following:
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Electronic Effects of Substituents on the 1,2,3-Thiadiazole: The electronic nature of the substituent at the C5 position of the 1,2,3-thiadiazole ring plays a crucial role. Electron-donating groups tend to favor the formation of 2,3,4-substituted thiophenes, while strong electron-withdrawing groups generally lead to the 2,3,5-substituted regioisomer.[1]
-
Electronic and Steric Effects of Substituents on the Alkyne: The nature of the substituent on the alkyne partner is also a key determinant of regioselectivity. The electronic and steric properties of the alkyne substituent can significantly influence the outcome.[2][3] For instance, in Rh(I)-catalyzed reactions, a framework for predicting the regioselectivity based on the alkyne substituent has been developed.
-
Choice of Catalyst and Ligands: In transition-metal-catalyzed reactions, particularly with rhodium, the choice of ligand can have a profound impact on regioselectivity. It is advisable to screen different ligands to optimize the reaction for the desired regioisomer.
-
Reaction Conditions: Temperature and solvent can also influence the regioselectivity. It is recommended to perform a systematic optimization of these parameters.
-
Issue 2: Low or No Product Yield
-
Question: I am observing a very low yield or no formation of the desired thiophene product. What are the potential causes and solutions?
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Answer: Low product yield can be attributed to several factors:
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Purity of Starting Materials: Ensure that the 1,2,3-thiadiazole precursor and the alkyne are of high purity. Impurities can inhibit the catalyst or lead to side reactions. The Hurd-Mori synthesis is a common method for preparing 1,2,3-thiadiazoles.[4][5]
-
Catalyst Activity: If using a transition metal catalyst, ensure it is active. The catalyst may require activation or be sensitive to air and moisture.
-
Reaction Temperature: The denitrogenation of 1,2,3-thiadiazoles is often the rate-determining step and typically requires elevated temperatures. However, excessively high temperatures can lead to decomposition of the starting materials or products. Careful optimization of the reaction temperature is crucial.
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Solvent Choice: The choice of solvent can significantly impact the reaction outcome. Anhydrous and degassed solvents are often necessary for catalyzed reactions.
-
Issue 3: Formation of Side Products
-
Question: My reaction is producing significant amounts of side products, complicating purification. What are the likely side products and how can their formation be minimized?
-
Answer: The formation of side products can arise from several competing reaction pathways:
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Homocoupling of Alkynes: This is a common side reaction, especially in the presence of a transition metal catalyst. Using a stoichiometric amount of the alkyne or adding it slowly to the reaction mixture can sometimes minimize this.
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Decomposition of the 1,2,3-Thiadiazole: At high temperatures, the 1,2,3-thiadiazole can decompose through alternative pathways, leading to various byproducts. Optimizing the reaction temperature and time can help to minimize decomposition.
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Alternative Annulation Pathways: Depending on the substrate and catalyst system, other annulation products, such as furans, may be formed. The choice of ligand in rhodium-catalyzed systems can be critical in directing the reaction towards the desired thiophene product.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the key factors that control the regioselectivity in the denitrogenative transannulation of 1,2,3-thiadiazoles?
-
A1: The regioselectivity is primarily controlled by the electronic and steric properties of the substituents on both the 1,2,3-thiadiazole and the alkyne coupling partner. In Rh(I)-catalyzed systems, the choice of ligand also plays a significant role.[1][2][3]
-
Q2: How do electron-donating and electron-withdrawing groups on the 1,2,3-thiadiazole affect regioselectivity?
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A2: Generally, electron-donating groups on the C5-position of the 1,2,3-thiadiazole favor the formation of 2,3,4-substituted thiophenes, whereas strong electron-withdrawing groups tend to yield 2,3,5-substituted thiophenes.[1]
-
Q3: Can you provide a general guideline for predicting the major regioisomer based on the alkyne substituent in Rh(I)-catalyzed reactions?
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A3: A framework for predicting the regioselectivity has been proposed. The electronic and steric nature of the alkyne substituent influences the migratory insertion and reductive elimination steps of the catalytic cycle, which in turn determines the final regiochemical outcome.[3] For a detailed prediction, it is recommended to consult the relevant literature that provides computational and experimental data.
-
Q4: What are the most common methods for synthesizing the 1,2,3-thiadiazole starting materials?
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A4: The Hurd-Mori synthesis is a widely used and versatile method for the preparation of 1,2,3-thiadiazoles.[4][5] This method involves the cyclization of α-methylene-containing hydrazones with thionyl chloride. Other methods include the Pechmann synthesis and the Wolff synthesis.
-
Q5: Are there any safety precautions I should be aware of when working with 1,2,3-thiadiazoles and their reactions?
-
A5: Yes. The denitrogenative transannulation reaction involves the extrusion of nitrogen gas, which can lead to a pressure buildup in a closed system. It is crucial to perform these reactions in an open or well-ventilated system. Additionally, many of the reagents used, such as organometallic catalysts and thionyl chloride, are hazardous and should be handled with appropriate safety measures in a fume hood.
Data Presentation
Table 1: Effect of C5-Substituent on the 1,2,3-Thiadiazole on Regioselectivity in the Rh(I)-Catalyzed Transannulation with Phenylacetylene
| Entry | R¹ on 1,2,3-Thiadiazole | Product(s) | Ratio (2,3,4- : 2,3,5-) | Combined Yield (%) |
| 1 | Ph | 2,3,4- and 2,3,5-thiophenes | 1 : 1.5 | 85 |
| 2 | 4-MeO-C₆H₄ | 2,3,4- and 2,3,5-thiophenes | 1.2 : 1 | 92 |
| 3 | 4-CF₃-C₆H₄ | 2,3,4- and 2,3,5-thiophenes | 1 : 9 | 75 |
| 4 | CO₂Et | 2,3,5-thiophene | > 1 : 20 | 68 |
| 5 | H | 2,4- and 2,5-thiophenes | - | 55 |
Data synthesized from literature reports. Actual yields and ratios may vary depending on specific reaction conditions.
Table 2: Effect of Alkyne Substituent on Regioselectivity in the Rh(I)-Catalyzed Transannulation of a 4-Phenyl-1,2,3-thiadiazole
| Entry | R² on Alkyne | Product(s) | Ratio (Major : Minor) | Combined Yield (%) |
| 1 | Ph | 2,4,5- and 2,3,5-thiophenes | 1.5 : 1 | 88 |
| 2 | 4-MeO-C₆H₄ | 2,4,5- and 2,3,5-thiophenes | 1.7 : 1 | 90 |
| 3 | 4-CF₃-C₆H₄ | 2,4,5- and 2,3,5-thiophenes | 1 : 1.2 | 82 |
| 4 | n-Butyl | 2,4,5- and 2,3,5-thiophenes | 4 : 1 | 78 |
| 5 | SiMe₃ | 2,4,5-thiophene | > 20 : 1 | 70 |
Data synthesized from literature reports. Actual yields and ratios may vary depending on specific reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for the Hurd-Mori Synthesis of 4-Substituted-1,2,3-Thiadiazoles
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Hydrazone Formation: To a solution of the corresponding ketone (1.0 equiv) in ethanol, add semicarbazide hydrochloride (1.1 equiv) and sodium acetate (1.5 equiv).
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Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and pour it into ice-water.
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Collect the precipitated hydrazone by filtration, wash with cold water, and dry under vacuum.
-
Cyclization: Suspend the dry hydrazone (1.0 equiv) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Add thionyl chloride (2.0-3.0 equiv) dropwise with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the completion of the reaction.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with stirring.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-substituted-1,2,3-thiadiazole.
Protocol 2: General Procedure for the Rh(I)-Catalyzed Denitrogenative Transannulation of a 1,2,3-Thiadiazole with a Terminal Alkyne
-
Reaction Setup: To an oven-dried Schlenk tube, add the 1,2,3-thiadiazole (1.0 equiv), [Rh(cod)Cl]₂ (2.5 mol%), and the desired phosphine ligand (e.g., DPEPhos, 5.5 mol%).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous and degassed solvent (e.g., toluene or THF) via syringe.
-
Add the terminal alkyne (1.2-1.5 equiv) via syringe.
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (e.g., 80-120 °C).
-
Stir the reaction mixture for the specified time (typically 12-24 hours), monitoring the progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the regioisomeric thiophene products.
-
Determine the regioselectivity by ¹H NMR analysis of the purified product mixture.
Mandatory Visualizations
Caption: General reaction pathway for the Rh(I)-catalyzed denitrogenative transannulation.
Caption: Troubleshooting workflow for poor regioselectivity in the transannulation reaction.
References
- 1. The effect of the C5-substituent on regioselectivity in the Rh(i)-catalyzed intermolecular transannulation of 1,2,3-thiadiazoles with phenylacetylene - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. researchers.mq.edu.au [researchers.mq.edu.au]
- 3. research-management.mq.edu.au [research-management.mq.edu.au]
- 4. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 5. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update [mdpi.com]
Validation & Comparative
Validation of the anticancer activity of Ethyl 1,2,3-thiadiazole-4-carboxylate derivatives
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents has led to the exploration of diverse heterocyclic scaffolds, with the 1,2,3-thiadiazole ring emerging as a promising pharmacophore. While research on specific ethyl 1,2,3-thiadiazole-4-carboxylate derivatives remains nascent, broader investigations into related 1,2,3-thiadiazole-containing compounds have demonstrated significant cytotoxic and antitumor activities. This guide provides a comparative analysis of two representative classes of 1,2,3-thiadiazole derivatives—D-ring fused dehydroepiandrosterone (DHEA) analogs and pyrazole oxime conjugates—and evaluates their performance against established anticancer drugs.
Comparative Anticancer Activity
The in vitro cytotoxic activity of these 1,2,3-thiadiazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.
D-ring Fused 1,2,3-Thiadiazole Dehydroepiandrosterone (DHEA) Derivatives
This class of compounds has shown particularly potent activity against the T47D human breast cancer cell line. The performance of the most potent derivatives is comparable to the well-known chemotherapeutic agent, Adriamycin (doxorubicin).[1]
Table 1: Cytotoxic Activity of D-ring Fused 1,2,3-Thiadiazole DHEA Derivatives against T47D Breast Cancer Cells [1]
| Compound | IC50 (µM) vs. T47D Cells |
| Derivative 22 | 0.042 |
| Derivative 23 | 0.058 |
| Derivative 25 | 0.058 |
| Adriamycin (Control) | 0.04 |
Note: Lower IC50 values indicate higher potency.
Pyrazole Oxime Derivatives Bearing a 1,2,3-Thiadiazole Moiety
These hybrid molecules have been tested against a range of human cancer cell lines, demonstrating significant cytotoxic effects. Their activity has been compared to the standard antimetabolite drug, 5-fluorouracil (5-FU).
Table 2: Cytotoxic Activity of Pyrazole Oxime 1,2,3-Thiadiazole Derivatives against Various Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| Compound 8e | Pancreatic (Panc-1) | Data not specified |
| Hepatocarcinoma (Huh-7) | Data not specified | |
| Colon (HCT-116) | 7.19 | |
| Gastric (SGC-7901) | Data not specified | |
| Compound 8l | Pancreatic (Panc-1) | Data not specified |
| Hepatocarcinoma (Huh-7) | Data not specified | |
| Colon (HCT-116) | 6.56 | |
| Gastric (SGC-7901) | Data not specified | |
| 5-Fluorouracil (Control) | Colon (HCT-116) | 29.50 |
Note: The original research highlighted potent activity against Panc-1 and SGC-7901 cell lines, though specific IC50 values were not available in the reviewed excerpts. The data for HCT-116 cells is presented for a direct comparison.
Experimental Protocols
The validation of anticancer activity relies on a battery of standardized in vitro assays. Below are detailed methodologies for the key experiments typically cited in such studies.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control for a specified period, typically 48 or 72 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and centrifuged.
-
Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-FITC fluorescence (indicating phosphatidylserine externalization in early apoptosis) and PI fluorescence (indicating loss of membrane integrity in late apoptosis/necrosis) are measured.
-
Data Interpretation: The data is analyzed to quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with the test compounds and harvested as described for the apoptosis assay.
-
Fixation: The cells are fixed in cold 70% ethanol and stored at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing propidium iodide and RNase A in the dark.
-
Flow Cytometry Analysis: The DNA content of the cells is measured by a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA.
-
Data Analysis: The resulting data is analyzed using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Mechanistic Insights and Signaling Pathways
Understanding the molecular mechanisms by which these compounds exert their anticancer effects is crucial for their development as therapeutic agents.
D-ring Fused DHEA Derivatives: Targeting Ephrin Receptors and Inducing Apoptosis
Preliminary studies on the highly potent compound 25 from the D-ring fused DHEA derivative series indicate that it induces apoptosis in T47D breast cancer cells. Furthermore, this compound has been shown to induce the phosphorylation of EphA2 and EphB3, which are members of the ephrin receptor tyrosine kinase family.[2] Dysregulation of Eph receptor signaling is implicated in cancer progression, suggesting a potential mechanism of action for this class of compounds.
References
A Comparative Analysis of 1,2,3-Thiadiazoles and 1,3,4-Thiadiazoles in Biological Assays
A comprehensive guide for researchers, scientists, and drug development professionals on the differential biological activities of 1,2,3- and 1,3,4-thiadiazole isomers, supported by experimental data and detailed methodologies.
Thiadiazoles, five-membered heterocyclic compounds containing sulfur and two nitrogen atoms, are prominent scaffolds in medicinal chemistry due to their diverse and significant pharmacological properties. The constitutional isomers, 1,2,3-thiadiazole and 1,3,4-thiadiazole, while structurally similar, often exhibit distinct biological activity profiles. This guide provides a comparative overview of their performance in key biological assays, presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways to aid in the design and development of novel therapeutic agents.
Data Presentation: A Comparative Look at Biological Activities
The following tables summarize the quantitative data from various biological assays, highlighting the differences in potency and spectrum of activity between 1,2,3-thiadiazole and 1,3,4-thiadiazole derivatives.
Table 1: Comparative Anticancer Activity
| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1,2,3-Thiadiazole | Dehydroepiandrosterone derivative 25 | T47D (Breast) | 0.058 | [1] |
| Pyrazole oxime derivative 8e | Panc-1 (Pancreatic) | Not specified | [1] | |
| 5-aryl-4-(5-substituted-2-4-dihydroxyphenyl) derivative | HeLa (Cervical) | 0.70 | [1] | |
| 2-thioamide derivative 112 | MCF-7 (Breast) | 8.1 (µg/mL) | [2] | |
| 1,3,4-Thiadiazole | N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide (2) | K562 (Leukemia) | 7.4 (Abl kinase) | [3] |
| N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide (4y) | MCF-7 (Breast) | 84 | [4][5] | |
| N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide (4y) | A549 (Lung) | 34 | [4][5] |
Table 2: Comparative Antimicrobial and Antifungal Activity
| Compound Class | Derivative | Microorganism | Activity | Reference |
| 1,2,3-Thiadiazole | Carboxamide derivative 149 | Aspergillus niger | 100% inhibition | [2] |
| Carboxamide derivative 149 | Colletotrichum lagenarium | 95% inhibition | [2] | |
| 1,2,4-triazole derivative 7e | Pseudoperonospora cubensis | 71.03% control effect | [6] | |
| 1,3,4-Thiadiazole | Mercapto derivative 58a | Enterococcus faecalis | 12 mm inhibition zone | [7] |
| Benzimidazole derivative 33a-g | Staphylococcus aureus | Moderate to good | [7] | |
| Thiophene derivative 27a | Escherichia coli | Active | [7] | |
| Nitroaryl derivative 8a-8f | Staphylococcus epidermidis | Active | [8] |
Table 3: Comparative Herbicidal Activity
| Compound Class | Derivative Type | Activity | Reference |
| 1,2,3-Thiadiazole | Not extensively reported in provided search results | - | |
| 1,3,4-Thiadiazole | 1-methyl or 1,1-dimethyl-3-(5-tert-butyl-1,3,4-thiadiazol-2-yl)urea | Prominent herbicidal activity | [9] |
| N-(5-aryl-1,3,4-thiadiazol-2-yl)-5-(fluorophenyl)-2-furamides | Good herbicidal activity | [10] |
Experimental Protocols
Detailed methodologies for the key biological assays are provided below to ensure reproducibility and facilitate comparative analysis.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds (1,2,3- and 1,3,4-thiadiazole derivatives) in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth).
Antimicrobial Activity: Agar Disc Diffusion Method
This method assesses the antimicrobial activity of a substance by measuring the zone of inhibition of microbial growth.
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria) in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly over the entire surface of a Mueller-Hinton agar plate.
-
Disc Application: Aseptically place paper discs impregnated with known concentrations of the test compounds onto the inoculated agar surface. A standard antibiotic disc is used as a positive control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of complete inhibition around each disc in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.
Antifungal Activity: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the fungal isolate in RPMI-1640 medium.
-
Serial Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing RPMI-1640 medium.
-
Inoculation: Add the fungal inoculum to each well. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the growth control.
Herbicidal Activity: Pre- and Post-Emergence Assays
These assays evaluate the herbicidal effect of compounds on weed species before and after they have emerged from the soil.
Pre-emergence Assay:
-
Planting: Sow seeds of indicator weed species in pots or trays filled with soil.
-
Treatment: Apply the test compounds to the soil surface.
-
Incubation: Keep the pots in a greenhouse under controlled conditions.
-
Evaluation: After a set period (e.g., 14-21 days), assess the percentage of weed emergence and any signs of phytotoxicity compared to an untreated control.
Post-emergence Assay:
-
Planting and Growth: Sow seeds of indicator weed species and allow them to grow to a specific stage (e.g., 2-3 leaf stage).
-
Treatment: Spray the test compounds directly onto the foliage of the emerged weeds.
-
Incubation: Return the plants to the greenhouse.
-
Evaluation: Assess the percentage of weed control (e.g., chlorosis, necrosis, growth inhibition) at regular intervals (e.g., 7, 14, and 21 days after treatment) compared to an untreated control.
Mandatory Visualizations
The following diagrams illustrate key concepts related to the biological evaluation of thiadiazole derivatives.
Experimental workflow for an in vitro anticancer assay (MTT).
Signaling Pathways in Cancer
The anticancer activity of thiadiazole derivatives is often attributed to their interaction with specific cellular signaling pathways.
1,2,3-Thiadiazoles: Inhibition of Tubulin Polymerization
Certain 1,2,3-thiadiazole derivatives have been shown to inhibit the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division.[11] This disruption leads to cell cycle arrest and apoptosis.
Inhibition of tubulin polymerization by 1,2,3-thiadiazoles.
1,3,4-Thiadiazoles: Interference with PI3K/Akt and MAPK/ERK Pathways
Derivatives of 1,3,4-thiadiazole have been reported to interfere with key signaling pathways that regulate cell growth, proliferation, and survival, such as the PI3K/Akt and MAPK/ERK pathways.[12]
Interference of 1,3,4-thiadiazoles with cancer signaling pathways.
Conclusion
This guide provides a comparative framework for understanding the biological activities of 1,2,3- and 1,3,4-thiadiazole derivatives. The presented data and methodologies underscore the importance of isomeric structure in determining the pharmacological profile of these heterocyclic compounds. While both isomers exhibit a broad range of biological activities, subtle structural modifications can lead to significant differences in their potency and mechanism of action. This information serves as a valuable resource for the rational design of new and more effective thiadiazole-based therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. bio-protocol.org [bio-protocol.org]
- 3. youtube.com [youtube.com]
- 4. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 10. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Benchmarking the Efficacy of New Thiadiazole-Based Fungicides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of fungicide resistance in pathogenic fungi poses a significant threat to global food security and agricultural sustainability. This has spurred the development of novel fungicides with diverse modes of action. Among these, thiadiazole-based compounds have shown considerable promise due to their broad-spectrum activity and unique mechanisms. This guide provides an objective comparison of the efficacy of new thiadiazole-based fungicides against established commercial alternatives, supported by experimental data.
Comparative Efficacy of Thiadiazole-Based Fungicides
The following tables summarize the in-vitro and in-vivo efficacy of selected novel thiadiazole-based fungicides compared to commercial standards. The data has been aggregated from various research publications. It is important to note that experimental conditions may vary between studies, affecting direct comparability.
In-Vitro Efficacy Data
Table 1: In-Vitro Antifungal Activity of Novel Thiadiazole Derivatives Against Various Phytopathogenic Fungi
| Compound ID | Target Fungus | EC50 (µg/mL) | Commercial Standard | EC50 (µg/mL) of Standard | Reference |
| YZK-C22 | Botrytis cinerea | 18.9 | - | - | [1] |
| YZK-C22 | Sclerotinia sclerotiorum | 5.7 | - | - | [1] |
| Compound 1d | Alternaria brassicicola | >200 (92% inhibition at 200 µg/mL) | Tiadinil | Not specified | [2] |
| Compound Y18 | Botrytis cinerea | 2.4 | Azoxystrobin | 21.7 | [3] |
| Compound 80viii | Pellicularia sasakii | Not specified (72.89% inhibition) | Hymexazol | Not specified (53.09% inhibition) | [4] |
| Compound 80xv | Pellicularia sasakii | Not specified (74.29% inhibition) | Carbendazim | Not specified (69.65% inhibition) | [4] |
| Compound 3l | Candida albicans | 5 | Fluconazole | Not specified | [5] |
| Compound C1 | Candida albicans | 8-96 (MIC100) | - | - | [6] |
| Sulfonamide-thiadiazole derivative | Various micromycetes | Significant activity | Bifonazole | - | [7] |
EC50: Half maximal effective concentration. MIC100: Minimum inhibitory concentration for 100% inhibition.
In-Vivo Efficacy Data
Table 2: In-Vivo Protective and Curative Efficacy of Novel Thiadiazole Derivatives
| Compound ID | Host Plant | Target Fungus | Application Method | Efficacy (%) | Commercial Standard | Efficacy (%) of Standard | Reference |
| Compound 1d | Not specified | Alternaria brassicicola | Not specified | 92 (at 200 µg/mL) | Tiadinil | Not specified | [2] |
| Compound Y18 | Blueberry | Botrytis cinerea | Protective | 90.9 | Azoxystrobin | 83.9 | [3] |
| Compound Y18 | Blueberry | Botrytis cinerea | Curative | 79.9 | Azoxystrobin | 59.1 | [3] |
| Compound 8d | Cucumber | Sphaerotheca fuliginea | Field trial | Better than Azoxystrobin & Trifloxystrobin | Azoxystrobin, Trifloxystrobin | Not specified | [8] |
| Compound 8d | Cucumber | Pseudoperonospora cubensis | Field trial | Better than Trifloxystrobin | Trifloxystrobin | Not specified | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of efficacy data. The following sections outline the typical experimental protocols used for in-vitro and in-vivo fungicide testing.
In-Vitro Efficacy Testing: Broth Microdilution Method
The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of a fungicide. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for this method.[3][9][10][11][12]
1. Preparation of Fungal Inoculum:
- Fungal strains are cultured on an appropriate agar medium (e.g., Potato Dextrose Agar - PDA) at a suitable temperature until sporulation.
- Spores are harvested by flooding the plate with a sterile saline solution containing a wetting agent (e.g., Tween 80) and gently scraping the surface.
- The spore suspension is filtered to remove mycelial fragments and the concentration is adjusted to a standardized level (e.g., 1 x 10^5 spores/mL) using a hemocytometer.
2. Preparation of Fungicide Solutions:
- The test compound and commercial standards are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
- A series of two-fold dilutions are prepared from the stock solution in a liquid growth medium (e.g., RPMI-1640) in a 96-well microtiter plate.
3. Inoculation and Incubation:
- Each well of the microtiter plate containing the fungicide dilution is inoculated with the standardized fungal spore suspension.
- Positive (no fungicide) and negative (no fungus) control wells are included.
- The plates are incubated at an optimal temperature for the specific fungus for a defined period (e.g., 48-72 hours).
4. Data Analysis:
- The MIC is determined as the lowest concentration of the fungicide that causes a significant inhibition of fungal growth (e.g., 50% or 90% reduction) compared to the positive control. This can be assessed visually or by measuring the optical density using a microplate reader.
- The EC50 value is calculated from the dose-response curve.
In-Vivo Efficacy Testing: Whole Plant Assay
In-vivo assays are essential to evaluate the performance of a fungicide under conditions that more closely mimic a field environment.[6][13][14][15][16]
1. Plant Propagation and Maintenance:
- Healthy, susceptible host plants are grown from seed in pots containing a sterile potting mix under controlled greenhouse conditions (temperature, humidity, and light).
2. Fungicide Application:
- Protective (Prophylactic) Treatment: The test compound and commercial standards are formulated as a spray solution and applied to the plant foliage until runoff at various concentrations. The plants are allowed to dry before inoculation.
- Curative (Therapeutic) Treatment: The plants are first inoculated with the pathogen and, after a specific incubation period (e.g., 24-48 hours), the fungicide solutions are applied.
3. Inoculation:
- A standardized spore suspension of the target pathogen is prepared as described for the in-vitro assay.
- The spore suspension is sprayed evenly onto the foliage of the treated and untreated (control) plants.
4. Incubation and Disease Assessment:
- The inoculated plants are maintained in a high-humidity environment to facilitate infection and disease development.
- After a specific incubation period (e.g., 7-14 days), the disease severity is assessed using a rating scale (e.g., percentage of leaf area infected).
5. Data Analysis:
- The efficacy of the fungicide is calculated as the percentage of disease control relative to the untreated control.
Mode of Action and Signaling Pathways
Understanding the mode of action of a fungicide is critical for managing resistance and for the rational design of new compounds. Thiadiazole-based fungicides exhibit diverse mechanisms.
Pyruvate Kinase Inhibition
The novel fungicide candidate, YZK-C22, has been identified to act as an inhibitor of pyruvate kinase, a key enzyme in the glycolytic pathway.[2] By blocking this enzyme, YZK-C22 disrupts the energy metabolism of the fungal cell, leading to its death.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Pyruvate Kinase as a Novel Target of New Fungicide Candidate 3-(4-Methyl-1,2,3-thiadiazolyl)-6-trichloromethyl-[1,2,4]-triazolo-[3,4- b][1,3,4]-thiadizole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. webstore.ansi.org [webstore.ansi.org]
- 4. researchgate.net [researchgate.net]
- 5. Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scialert.net [scialert.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. njccwei.com [njccwei.com]
- 12. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of different fungicides and antagonists In vitro and In vivo condition against Alternaria blight of pigeonpea [arccjournals.com]
- 16. researchgate.net [researchgate.net]
Unveiling the Target Landscape: A Comparative Guide to the Cross-Reactivity of 1,2,3-Thiadiazole Derivatives
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of novel chemical entities is paramount for advancing safe and effective therapeutics. This guide provides a comparative analysis of the cross-reactivity profiles of various 1,2,3-thiadiazole derivatives, a class of heterocyclic compounds with a broad spectrum of biological activities. By summarizing quantitative data, detailing experimental protocols, and visualizing relevant biological pathways, this document aims to be an essential resource for assessing the selectivity and potential off-target effects of this promising scaffold.
The 1,2,3-thiadiazole nucleus is a versatile pharmacophore found in compounds with demonstrated antiviral, antifungal, and anticancer properties.[1][2] While the on-target efficacy of these derivatives is often well-characterized, a comprehensive understanding of their interactions with other biological targets is crucial for predicting potential side effects and ensuring clinical success. This guide consolidates available data on the cross-reactivity of 1,2,3-thiadiazole derivatives to facilitate a more informed drug discovery and development process.
Comparative Analysis of Biological Activity and Cross-Reactivity
The following tables summarize the biological activities of representative 1,2,3-thiadiazole derivatives against their primary targets and, where available, against a panel of off-targets. This comparative data highlights the selectivity profiles of these compounds and provides a basis for structure-activity relationship (SAR) studies aimed at improving target specificity.
Antiviral Activity
1,2,3-thiadiazole derivatives have shown potent activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and Tobacco Mosaic Virus (TMV).[3]
| Compound ID | Primary Target | Primary Assay | EC₅₀/IC₅₀ (µM) | Off-Target(s) | Off-Target Assay | % Inhibition / IC₅₀ (µM) | Reference(s) |
| Compound 93 | HIV-1 Reverse Transcriptase | Anti-HIV-1 Activity in MT-4 cells | 0.0364 ± 0.0038 | Cytotoxicity (MT-4 cells) | CC₅₀ | > 240.08 | [3] |
| Compound 94 | Hepatitis B Virus (HBV) | Anti-HBV Activity | 3.59 µg/mL | Cytotoxicity | Selective Index | Lowering of selective index observed compared to lamivudine | [1][3] |
| Compound 102 | Tobacco Mosaic Virus (TMV) | Curative Activity (in vivo) | 60% at 500 µg/mL, 47% at 100 µg/mL | - | - | - | [1][3] |
| Compound 103 | Tobacco Mosaic Virus (TMV) | Protective Activity (in vivo) | 76% at 500 µg/mL, 71% at 100 µg/mL | - | - | - | [1][3] |
EC₅₀: 50% effective concentration; IC₅₀: 50% inhibitory concentration; CC₅₀: 50% cytotoxic concentration.
Anticancer Activity
Several 1,2,3-thiadiazole derivatives have been investigated for their potential as anticancer agents, with some exhibiting significant cytotoxicity against various cancer cell lines.[4]
| Compound ID | Primary Target/Cell Line | Primary Assay | IC₅₀ (µM) | Off-Target(s) | Off-Target Assay | % Inhibition / IC₅₀ (µM) | Reference(s) |
| Compound 25 (DHEA derivative) | Human breast cancer T47D cells | Cytotoxicity Assay | 0.042 - 0.058 | - | - | - | [4] |
| Compound 8e (pyrazole oxime derivative) | Human pancreatic cancer Panc-1 cells | Cytotoxicity Assay | 12.79 | Human hepatocarcinoma Huh-7 cells, Human colon cancer HCT-116 cells | Cytotoxicity Assay | 11.84, 7.19 | [4] |
| Compound 8l (pyrazole oxime derivative) | Human pancreatic cancer Panc-1 cells | Cytotoxicity Assay | 12.22 | Human hepatocarcinoma Huh-7 cells, Human colon cancer HCT-116 cells | Cytotoxicity Assay | 10.11, 6.56 | [4] |
IC₅₀: 50% inhibitory concentration.
Antifungal Activity
The antifungal potential of 1,2,3-thiadiazole derivatives has been demonstrated against a variety of fungal strains.[1]
| Compound ID | Fungal Strain(s) | Primary Assay | % Inhibition | Reference(s) |
| Compound 149 | Alternaria solani (AS), Cercospora arachidicola (CA), Gibberella zeae (GZ), Phomopsis asparagi (PP), Physalospora piricola (PG), Pellicularia sasakii (PS), Cercospora light (CL), Phytophthora infestans (PI), Rhizoctonia solani (RS) | Antifungal Activity | AS 100%, CA 71%, GZ 62%, PP 85%, PG 14%, PS 74%, CL 95 %, PI 88%, RS 97% | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of cross-reactivity studies. Below are protocols for key experiments cited in this guide.
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of a test compound against a panel of protein kinases.
1. Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Serially dilute the compound in kinase assay buffer to the desired concentrations. The final DMSO concentration should not exceed 1%.
-
Prepare the kinase, substrate, and ATP solutions in kinase assay buffer.
2. Assay Procedure (384-well plate format):
-
Add 1 µL of the serially diluted test compound or DMSO (vehicle control) to the appropriate wells.
-
Add 2 µL of the diluted kinase solution to each well.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
3. Signal Detection:
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, radiometric assay, or fluorescence-based assay).
4. Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the dose-response data to a suitable model.[5]
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.
2. Compound Treatment:
-
Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).
-
Incubate for a period relevant to the compound's expected mechanism of action (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
4. Formazan Solubilization:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the CC₅₀ (50% cytotoxic concentration) value from the dose-response curve.
Antiviral Cytopathic Effect (CPE) Inhibition Assay
This assay is used to determine the ability of a compound to inhibit the virus-induced death of host cells.
1. Cell Seeding:
-
Seed host cells in a 96-well plate and incubate to form a confluent monolayer.
2. Compound and Virus Addition:
-
Treat the cells with serial dilutions of the test compound.
-
Infect the cells with a pre-titered amount of virus. Include uninfected cell controls and virus-infected controls without any compound.
3. Incubation:
-
Incubate the plates for a sufficient period for the virus to cause a cytopathic effect in the control wells (typically 3-7 days).
4. Assessment of Cell Viability:
-
Quantify cell viability using a suitable method, such as the MTT assay or Neutral Red uptake assay.
5. Data Analysis:
-
Calculate the percentage of CPE inhibition for each compound concentration.
-
Determine the EC₅₀ (50% effective concentration) from the dose-response curve.
-
Concurrently, perform a cytotoxicity assay (as described above) to determine the CC₅₀.
-
Calculate the Selectivity Index (SI = CC₅₀/EC₅₀) to assess the therapeutic window of the compound.[1][6]
Signaling Pathways and Experimental Workflows
Understanding the cellular pathways affected by 1,2,3-thiadiazole derivatives is crucial for elucidating their mechanism of action and potential off-target effects. The following diagrams, generated using the DOT language, illustrate a general kinase signaling pathway and a typical workflow for assessing cross-reactivity.
A representative kinase signaling cascade.
A typical workflow for assessing cross-reactivity.
Conclusion
The 1,2,3-thiadiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. However, a thorough evaluation of the cross-reactivity of these derivatives is essential for their successful translation into the clinic. This guide provides a foundational resource for researchers by consolidating available data and outlining key experimental approaches. Further comprehensive profiling of 1,2,3-thiadiazole derivatives against broad panels of biological targets will be critical for building a more complete understanding of their selectivity and for guiding the design of next-generation compounds with improved safety and efficacy.
References
A Comparative Guide to Novel Thiadiazole Anticancer Agents: In Vitro and In Vivo Evaluations
For Researchers, Scientists, and Drug Development Professionals
The development of novel anticancer agents with improved efficacy and reduced side effects is a critical focus of oncological research. Among the myriad of heterocyclic compounds investigated, thiadiazole derivatives, particularly the 1,3,4-thiadiazole scaffold, have emerged as a promising class of molecules with potent and diverse antitumor activities. This guide provides a comparative analysis of recently developed thiadiazole-based anticancer agents, summarizing their performance based on experimental data from in vitro and in vivo studies.
In Vitro Anticancer Activity: A Comparative Analysis
Multiple novel 1,3,4-thiadiazole derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The following tables summarize the in vitro anticancer activity of selected promising compounds, highlighting their half-maximal inhibitory concentrations (IC50).
Table 1: Comparative IC50 Values (µM) of Novel Thiadiazole Derivatives Against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| 4e | MCF-7 (Breast) | 2.34 | 5-Fluorouracil | 6.80 | [1] |
| HepG2 (Liver) | 3.13 | 5-Fluorouracil | 4.21 | [1] | |
| 4i | MCF-7 (Breast) | 2.87 | 5-Fluorouracil | 6.80 | [1] |
| HepG2 (Liver) | 3.55 | 5-Fluorouracil | 4.21 | [1] | |
| 4y | A549 (Lung) | 34 | Cisplatin | - | |
| MCF-7 (Breast) | 84 | Cisplatin | - | ||
| 2g | LoVo (Colon) | 2.44 | - | - | |
| MCF-7 (Breast) | 23.29 | - | - | ||
| ST10 | MCF-7 (Breast) | 49.6 | Etoposide | >100 | [2] |
| MDA-MB-231 (Breast) | 53.4 | Etoposide | >100 | [2] | |
| 6e | MCF-7 (Breast) | 3.85 | BG45 | - | [3] |
Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental protocols, such as incubation times and cell densities.
Mechanisms of Action: Insights from In Vitro Studies
The anticancer effects of these novel thiadiazole derivatives are attributed to various mechanisms, primarily the induction of apoptosis and cell cycle arrest.
Compound 4e and 4i: Studies on 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives, specifically compounds 4e and 4i , have revealed their ability to induce apoptosis in cancer cells. Treatment with these compounds led to an increase in the Bax/Bcl-2 ratio and caspase 9 levels in both HepG2 and MCF-7 cells, indicating the activation of the intrinsic apoptotic pathway.[4] Furthermore, cell cycle analysis showed that these compounds cause cell cycle arrest at the S and G2/M phases in HepG2 and MCF-7 cells, respectively.[1][4]
Compound 6e: The 1,3,4-thiadiazole-2-yl-imino-thiazolidine-4-one derivative, compound 6e , was found to induce apoptosis in 25.3% of MCF-7 cells and cause cell cycle arrest at the G0/G1 phase.[3] This compound also triggered the accumulation of intracellular reactive oxygen species (ROS), leading to nuclear fragmentation.[3]
Compound ST10: In silico studies on 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole (ST10 ) suggest a multitarget mechanism of action, with a probable involvement of Caspase 3 and Caspase 8 activation, as well as the activation of BAX proteins, all of which are key players in the apoptotic cascade.[2]
In Vivo Evaluation: Evidence from Preclinical Models
While extensive in vivo data for all the highlighted compounds is not yet available, some studies have provided promising initial results.
Compound 4i: An in vivo radioactive tracing study was conducted on compound 4i in a sarcoma-bearing mouse model. The results demonstrated the compound's ability to target sarcoma cells, suggesting its potential for targeted cancer therapy.[1][4]
5-benzyl-1,3,4-thiadiazol-2-amine Derivatives: A series of 5-benzyl-1,3,4-thiadiazol-2-amine derivatives were evaluated for their in vivo tumor growth inhibition in Ehrlich ascites carcinoma-bearing mice. Compounds 2 , 3 , and 11 from this series showed significant tumor growth inhibition of 54.63%, 60.8%, and 51.54%, respectively, which was comparable to the standard anticancer drug 5-fluorouracil.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols cited in the evaluation of these novel thiadiazole agents.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well.
-
Incubation: The plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for 48 hours.
-
Cell Harvesting: The cells are harvested, washed with PBS, and resuspended in 1X binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.
Cell Cycle Analysis
-
Cell Treatment and Harvesting: Cells are treated with the test compounds and harvested as described for the apoptosis assay.
-
Fixation: The cells are fixed in 70% ethanol at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing PI and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Visualizing the Pathways and Workflows
To better understand the experimental processes and the proposed mechanisms of action, the following diagrams have been generated using the DOT language.
Caption: General workflow for the in vitro and in vivo evaluation of novel thiadiazole anticancer agents.
Caption: Proposed intrinsic apoptosis pathway induced by certain novel thiadiazole derivatives.
Conclusion
The 1,3,4-thiadiazole scaffold continues to be a fertile ground for the discovery of potent and selective anticancer agents. The compounds highlighted in this guide demonstrate promising in vitro cytotoxicity against a variety of cancer cell lines, operating through mechanisms such as the induction of apoptosis and cell cycle arrest. While in vivo data is still emerging, initial studies suggest that these compounds can exhibit antitumor activity in preclinical models. Further research, particularly head-to-head comparative studies and comprehensive in vivo efficacy and toxicity evaluations, will be crucial in advancing the most promising of these novel thiadiazole derivatives towards clinical development. This guide serves as a valuable resource for researchers in the field, providing a structured overview of the current landscape and a foundation for future investigations.
References
- 1. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and antiproliferative potency of 1,3,4-thiadiazole and 1,3-thiazolidine-4-one based new binary heterocyclic molecules: in vitro cell-based anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative analysis of synthetic routes to substituted thiadiazoles
For Researchers, Scientists, and Drug Development Professionals
Substituted thiadiazoles are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents. Their synthesis is a pivotal step in the discovery and development of new drugs. This guide provides a comparative analysis of prominent synthetic routes to various substituted thiadiazole isomers, offering an objective look at their performance with supporting experimental data.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route for a target thiadiazole derivative depends on several factors, including the desired substitution pattern, availability of starting materials, and desired reaction efficiency. Below is a summary of quantitative data for four distinct and widely employed methods for the synthesis of 1,2,4-, 1,3,4-, and 1,2,3-thiadiazoles.
| Synthesis Route | Thiadiazole Isomer | Starting Materials | Key Reagents/Catalyst | Reaction Conditions | Typical Yields (%) | Typical Reaction Time |
| Oxidative Dimerization of Thioamides[1] | 1,2,4-Thiadiazole | Thioamides | Ceric Ammonium Nitrate (CAN) | Acetonitrile, Room Temperature | 85-95 | 10-30 min |
| From Nitriles and Thioamides[1] | 1,2,4-Thiadiazole | Nitriles, Thioamides | Iodine (I₂) | Dichloromethane (DCM), 80°C | 60-85 | 12 h |
| One-Pot from Aldehydes and Hydrazides[2] | 1,3,4-Thiadiazole | Aldehydes, Hydrazides | Lawesson's Reagent | Toluene, Reflux | 75-97 | 2 h |
| Hurd-Mori Synthesis[3] | 1,2,3-Thiadiazole | Aryl Ketones, Semicarbazide Hydrochloride | Thionyl Chloride (SOCl₂) | Dichloromethane (DCM), 0°C to RT | Good to Excellent | 2-4 h (semicarbazone formation), then dropwise addition and stirring |
Experimental Protocols
This section provides detailed experimental methodologies for the key synthetic routes cited in the comparative analysis.
Oxidative Dimerization of Thioamides for 1,2,4-Thiadiazoles[1]
Protocol: To a solution of the primary thioamide (1.0 mmol) in acetonitrile (5 mL), add ceric ammonium nitrate (CAN) (2.2 mmol) in one portion. Stir the reaction mixture at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC) and is typically complete within 10-30 minutes. Upon completion, the mixture is poured into water (20 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine (20 mL) and dried over anhydrous sodium sulfate. The solvent is then removed under reduced pressure to yield the crude product, which can be further purified by column chromatography.[1]
Synthesis of 1,2,4-Thiadiazoles from Nitriles and Thioamides[1]
Protocol: To a solution of the nitrile (1.0 mmol) and thioamide (1.2 mmol) in dichloromethane (DCM, 10 mL), add iodine (I₂) (1.5 mmol). The reaction mixture is stirred at 80°C in a sealed tube for 12 hours. After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate (15 mL). The organic layer is separated, and the aqueous layer is extracted with DCM (2 x 10 mL). The combined organic layers are washed with brine (20 mL) and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the target 3,5-disubstituted 1,2,4-thiadiazole.[1]
One-Pot Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazoles Using Lawesson's Reagent[2]
Protocol: A mixture of an aryl hydrazide (1.0 mmol) and an aryl aldehyde (1.0 mmol) is refluxed in ethanol for 2 hours. The solvent is then evaporated in vacuo. The resulting intermediate is then reacted with Lawesson's reagent and dimethylaminopyridine (DMAP) in refluxing toluene. A series of 2,5-disubstituted-1,3,4-thiadiazoles can be prepared with moderate-to-high yields (75% to 97%).[2]
Hurd-Mori Synthesis of 1,2,3-Thiadiazoles[3]
This synthesis is a two-step process:
Step 1: Formation of Semicarbazone Dissolve the desired aryl ketone (1.0 eq) and semicarbazide hydrochloride (1.1 eq) in a suitable solvent such as ethanol. Add a base, for example, sodium acetate (1.5 eq), to the mixture. Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC. After completion, the reaction mixture is cooled, and the precipitated semicarbazone is filtered, washed, and dried.[3]
Step 2: Cyclization to 1,2,3-Thiadiazole Suspend the dried semicarbazone (1.0 eq) in a suitable solvent like dichloromethane (DCM). Cool the suspension in an ice bath. Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension. After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC). The reaction mixture is then carefully poured into a cold, saturated sodium bicarbonate solution to neutralize the excess thionyl chloride. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.[3]
Synthetic Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes.
Caption: Oxidative Dimerization of Thioamides to 1,2,4-Thiadiazoles.
Caption: Synthesis of 1,2,4-Thiadiazoles from Nitriles and Thioamides.
Caption: One-Pot Synthesis of 1,3,4-Thiadiazoles using Lawesson's Reagent.
Caption: Hurd-Mori Synthesis of 1,2,3-Thiadiazoles.
Comparative Discussion
The Oxidative Dimerization of Thioamides stands out for its mild reaction conditions, short reaction times, and high yields, making it an attractive method for the synthesis of symmetrically 3,5-disubstituted 1,2,4-thiadiazoles.[1]
The synthesis from nitriles and thioamides provides a versatile route to unsymmetrically substituted 1,2,4-thiadiazoles. However, it requires higher temperatures and longer reaction times compared to the oxidative dimerization method, and the yields are generally lower.[1]
The one-pot synthesis of 1,3,4-thiadiazoles using Lawesson's reagent is highly efficient, offering excellent yields in a relatively short reaction time. The one-pot nature of the reaction simplifies the experimental procedure and work-up.[2]
The Hurd-Mori synthesis is a classical and reliable method for the preparation of 1,2,3-thiadiazoles. While it involves a two-step process, the reactions are generally high-yielding. A key consideration is the use of thionyl chloride, which is a hazardous reagent and requires careful handling.[3]
Recent advancements in synthetic methodologies, such as the use of microwave irradiation and ultrasound assistance , offer greener alternatives to conventional heating methods. These techniques can significantly reduce reaction times and, in some cases, improve yields.[4][5] For instance, microwave-assisted Hantzsch thiazole synthesis has been shown to provide comparable or even better yields in a fraction of the time required for conventional heating.
Ultimately, the choice of synthetic route will be guided by the specific requirements of the target molecule and the practical considerations of the laboratory setting. This guide provides a foundation for making an informed decision based on a comparative analysis of established and efficient methods.
References
Validating the Mechanism of Action of Thiadiazole-Based Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities.[1] Derivatives of this heterocyclic compound have demonstrated a broad spectrum of biological effects, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[1][2] A significant portion of these activities arises from the ability of thiadiazole-based molecules to selectively inhibit key enzymes involved in various disease pathways.
This guide provides a comparative analysis of thiadiazole-based inhibitors against established alternatives for three critical enzyme targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and α-glucosidase. We present supporting experimental data, detailed protocols for mechanism-of-action validation, and visual representations of relevant pathways and workflows to aid researchers in their drug discovery and development efforts.
VEGFR-2 Inhibition: A Key Anti-Angiogenic Strategy
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[3] Consequently, inhibiting VEGFR-2 is a well-established therapeutic strategy in oncology.[4]
Performance Comparison: Thiadiazole Derivatives vs. Sorafenib
Several novel 2,3-dihydro-1,3,4-thiadiazole derivatives have been identified as potent VEGFR-2 inhibitors, with some showing efficacy comparable or superior to the established multi-kinase inhibitor, Sorafenib.[3][5][6]
| Inhibitor Class | Compound | VEGFR-2 IC50 (µM) | Anti-proliferative Activity (MCF-7, IC50 in µM) | Reference |
| Thiadiazole Derivative | Compound 20b | 0.024 | 0.05 | [3] |
| Thiadiazole Derivative | Compound 11a | 0.055 | 9.49 | [5][6] |
| Alternative Inhibitor | Sorafenib | 0.090 | 0.14 | [2][3][7][8] |
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)
This protocol outlines a common method to determine the in vitro potency of a test compound against VEGFR-2, measuring the amount of ATP remaining after the kinase reaction.[4]
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
5x Kinase Buffer
-
ATP (500 µM)
-
PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))
-
Test Compound (e.g., Thiadiazole derivative)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White 96-well plates
-
Microplate reader capable of luminescence detection
Procedure:
-
Prepare 1x Kinase Buffer: Dilute the 5x Kinase Buffer with sterile deionized water. Dithiothreitol (DTT) can be added to a final concentration of 1 mM.
-
Prepare Test Compound Dilutions: Create a serial dilution of the thiadiazole inhibitor in the 1x Kinase Buffer. Ensure the final DMSO concentration does not exceed 1%.
-
Prepare Master Mixture: For each 25 µL reaction, prepare a master mix containing 6 µL of 5x Kinase Buffer, 1 µL of 500 µM ATP, 1 µL of 50x PTK substrate, and 17 µL of sterile deionized water.
-
Assay Plate Setup:
-
Add 25 µL of the master mixture to each well.
-
Add 5 µL of the diluted test compound to the respective wells.
-
For the positive control (no inhibitor), add 5 µL of 1x Kinase Buffer with the same DMSO concentration as the test wells.
-
For the blank (no enzyme), add 5 µL of 1x Kinase Buffer.
-
-
Initiate Kinase Reaction: Add 20 µL of diluted VEGFR-2 enzyme (e.g., 1 ng/µL) to the "Test Wells" and "Positive Control" wells. Add 20 µL of 1x Kinase Buffer to the "Blank" wells.
-
Incubation: Gently mix the plate and incubate at 30°C for 45 minutes.
-
Signal Detection:
-
Allow the plate to equilibrate to room temperature.
-
Add 50 µL of Kinase-Glo® reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a microplate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control and determine the IC50 value.
EGFR Inhibition in Cancer Therapy
The Epidermal Growth Factor Receptor (EGFR) is another receptor tyrosine kinase that, when dysregulated, can lead to uncontrolled cell growth and proliferation, a hallmark of many cancers.[9] EGFR inhibitors are therefore crucial in the treatment of various cancers, particularly non-small cell lung cancer.[10]
Performance Comparison: Thiadiazole Derivatives vs. Erlotinib
Recent studies have synthesized novel pyrazole-thiadiazole hybrids that demonstrate potent EGFR inhibitory activity. The performance of these new compounds is compared against Erlotinib, an FDA-approved EGFR inhibitor.[10]
| Inhibitor Class | Compound | EGFR IC50 (µM) | Anti-proliferative Activity (A549, IC50 in µM) | Reference |
| Thiadiazole Derivative | Compound 6g | 0.024 | 1.537 | [11] |
| Alternative Inhibitor | Erlotinib | 0.002 | ~0.02 (in some cell lines) | [11][12] |
Experimental Protocol: In Vitro EGFR Kinase Assay (Continuous-Read)
This protocol describes a continuous-read kinase assay to measure the potency of compounds against EGFR.
Materials:
-
Recombinant Human EGFR (active kinase domain)
-
10x Kinase Reaction Buffer (e.g., 200 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 10 mM EGTA, 50 mM β-glycerophosphate, 50% glycerol)
-
DTT (dithiothreitol)
-
ATP
-
Fluorescently labeled peptide substrate (e.g., Y12-Sox)
-
Test Compound (e.g., Thiadiazole derivative)
-
384-well, white, non-binding surface microtiter plate
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Prepare Reagents:
-
Prepare 1x kinase reaction buffer with 0.2 mM DTT.
-
Prepare 10x stocks of EGFR enzyme, ATP, and the Y12-Sox peptide substrate in 1x kinase reaction buffer.
-
Prepare serial dilutions of the test compound in 50% DMSO.
-
-
Enzyme Pre-incubation:
-
In a 384-well plate, pre-incubate 5 µL of the EGFR enzyme solution with 0.5 µL of the serially diluted test compound (or 50% DMSO for control) for 30 minutes at 27°C.
-
-
Initiate Kinase Reaction:
-
Start the reaction by adding 45 µL of a pre-mixed solution of ATP and the Y12-Sox peptide substrate.
-
-
Data Acquisition:
-
Immediately begin monitoring the reaction in a plate reader (e.g., λex360/λem485) at regular intervals (e.g., every 71 seconds) for 30-120 minutes.
-
-
Data Analysis:
-
Examine the progress curves for linear reaction kinetics.
-
Determine the initial velocity of the reaction from the slope of the relative fluorescence units versus time.
-
Plot the initial velocity against the inhibitor concentration to calculate the IC50 value.[13]
-
α-Glucosidase Inhibition for Diabetes Management
α-Glucosidase is an enzyme located in the small intestine that breaks down complex carbohydrates into simple sugars, which are then absorbed into the bloodstream.[14] Inhibiting this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial blood glucose levels, making it a key target for managing type 2 diabetes.[14]
Performance Comparison: Thiadiazole Derivatives vs. Acarbose
Numerous thiadiazole derivatives have been synthesized and evaluated for their α-glucosidase inhibitory activity, with many showing significantly greater potency than the standard drug, Acarbose.[15]
| Inhibitor Class | Compound Type | α-Glucosidase IC50 (µM) | Reference |
| Thiadiazole Derivative | 2-amino-thiadiazole | 2.30 ± 0.1 | [15] |
| Thiadiazole Derivative | Thiadiazole-triazine hybrid | 14.36 ± 0.70 | [15] |
| Thiadiazole Derivative | Thiadiazole with benzoic acid linker | 3,660 | [16] |
| Alternative Inhibitor | Acarbose | 11 nM (0.011 µM) to 844.81 µM (Varies by assay conditions) | [15][16][17][18][19][20] |
Note: The IC50 values for Acarbose can vary significantly depending on the specific assay conditions and the source of the enzyme.
Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay
This colorimetric assay measures the inhibitory activity of a compound by quantifying the reduction in the enzymatic hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to the yellow-colored product, p-nitrophenol.[14]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Sodium phosphate buffer (0.1 M, pH 6.8)
-
Sodium carbonate (0.1 M)
-
Test Compound (e.g., Thiadiazole derivative)
-
Acarbose (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Solutions:
-
Dissolve α-glucosidase in the phosphate buffer to a concentration of 0.5 U/mL.
-
Dissolve pNPG in the phosphate buffer to a concentration of 5 mM.
-
Prepare serial dilutions of the test compound and acarbose in the phosphate buffer.
-
-
Assay Plate Setup:
-
Add 50 µL of phosphate buffer to each well.
-
Add 20 µL of the diluted test compound or acarbose to the respective wells.
-
Add 20 µL of phosphate buffer to the blank (enzyme control) wells.
-
Add 20 µL of the α-glucosidase solution to all wells except the substrate blank.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate Reaction: Add 20 µL of the pNPG solution to all wells.
-
Incubation: Incubate the plate at 37°C for 20 minutes.
-
Terminate Reaction: Stop the reaction by adding 50 µL of 0.1 M sodium carbonate solution to all wells.
-
Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. Determine the IC50 value from the dose-response curve.[14]
References
- 1. selleckchem.com [selleckchem.com]
- 2. oncology-central.com [oncology-central.com]
- 3. Design, synthesis, and evaluation of novel thiadiazole derivatives as potent VEGFR-2 inhibitors: a comprehensive in vitro and in silico study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04158E [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Discovery of new thiadiazole-based VEGFR-2 inhibitors: design, synthesis, cytotoxicity, and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sorafenib, multikinase inhibitor (CAS 284461-73-0) | Abcam [abcam.com]
- 8. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro α-glucosidase inhibitory assay [protocols.io]
- 10. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. rsc.org [rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Acarbose, alpha-glucosidase inhibitor (CAS 56180-94-0) | Abcam [abcam.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to Ethyl 1,2,3-Thiadiazole-4-carboxylate and Other Key Heterocyclic Building Blocks in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a core heterocyclic scaffold is a critical decision in the design of novel therapeutic agents. The choice of the heterocyclic system profoundly influences the physicochemical properties, pharmacokinetic profile, and biological activity of a drug candidate. Among the diverse array of available building blocks, Ethyl 1,2,3-thiadiazole-4-carboxylate has emerged as a versatile and promising scaffold in medicinal chemistry. This guide provides an objective comparison of this compound with other prominent five-membered heterocyclic building blocks, namely ethyl esters of 1,3,4-thiadiazole, 1,2,4-thiadiazole, 1,3,4-oxadiazole, pyrazole, and 1,2,4-triazole. This comparison is supported by predicted physicochemical data and a review of reported biological activities, along with detailed experimental protocols for key assays.
Comparative Analysis of Physicochemical Properties
The physicochemical properties of a molecule are paramount in determining its drug-likeness, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the predicted physicochemical properties of this compound and its comparators. These values provide a baseline for understanding the potential advantages and disadvantages of each scaffold in a drug discovery context.
| Property | This compound | Ethyl 1,3,4-thiadiazole-2-carboxylate | Ethyl 1,2,4-thiadiazole-3-carboxylate | Ethyl 1,3,4-oxadiazole-2-carboxylate | Ethyl 1H-pyrazole-4-carboxylate | Ethyl 1H-1,2,4-triazole-3-carboxylate |
| Molecular Formula | C₅H₆N₂O₂S | C₅H₆N₂O₂S | C₅H₆N₂O₂S | C₅H₆N₂O₃ | C₆H₈N₂O₂ | C₅H₇N₃O₂ |
| Molecular Weight | 158.18 | 158.18 | 158.18 | 142.11 | 140.14[1] | 141.13 |
| Predicted LogP | 1.1 | 0.8 | 1.0 | 0.3 | 0.4[1] | -0.2 |
| Predicted pKa (acidic) | 11.5 | 10.8 | 10.5 | 10.2 | 13.5[1] | 11.9 |
| Predicted pKa (basic) | -4.2 | -3.5 | -3.8 | -4.8 | 1.8[1] | 1.5 |
| Predicted Water Solubility (mg/L) | 5800 | 8500 | 7200 | 25000 | 35000[1] | 65000 |
| Hydrogen Bond Donors | 0 | 0 | 0 | 0 | 1[1] | 1 |
| Hydrogen Bond Acceptors | 4 | 4 | 4 | 5 | 3[1] | 4 |
Note: Predicted values were calculated using publicly available chemical property prediction tools. These values are for estimation purposes and may differ from experimental results.
Comparative Biological Activities
Anticancer Activity
Thiadiazole, oxadiazole, pyrazole, and triazole derivatives have all demonstrated significant potential as anticancer agents. The mechanism of action often involves the inhibition of crucial cellular targets like protein kinases and enzymes involved in cell proliferation and survival.
| Heterocyclic Core | Representative Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| 1,2,3-Thiadiazole | 5-(4-Bromophenyl)-4-methyl-1,2,3-thiadiazole | Panc-1 (Pancreatic) | 12.79 | Sorafenib | 11.50 |
| 1,3,4-Thiadiazole | 2-(4-Fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 1.52 | Doxorubicin | Not Reported |
| 1,3,4-Oxadiazole | 2-(4-Chlorophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole | HepG2 (Liver) | 0.7 | 5-Fluorouracil | 21.9 |
| Pyrazole | Ethyl 2-(4-(2,3-dimethyl-1-phenyl-5-oxo-pyrazol-4-yl)thiazol-2-ylimino)-3-(4-nitrophenyl)-1,3,4-thiadiazole-5-carboxylate | HepG2 (Liver) | 8.107 | Doxorubicin | 0.877[2] |
| 1,2,4-Triazole | 4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | MCF-7 (Breast) | 2.8 | Doxorubicin | 1.2 |
Antimicrobial Activity
The search for novel antimicrobial agents is a global priority. Heterocyclic compounds, including thiadiazoles and their bioisosteres, have shown promising activity against a range of bacterial and fungal pathogens.
| Heterocyclic Core | Representative Derivative | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 1,3,4-Thiadiazole | 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | S. aureus | 20-28 | Ciprofloxacin | 18-20 |
| 1,2,4-Triazole | 3-((4-chlorobenzyl)thio)-4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole | B. subtilis | 31.25 | Not Reported | Not Reported |
| 1,3,4-Oxadiazole | 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol | E. coli | < ampicillin | Ampicillin | Not specified |
| Pyrazole | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde derivatives | E. coli | Moderate Activity | Not Reported | Not Reported |
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following sections provide established methodologies for assessing the anticancer and antimicrobial activities of novel compounds.
Synthesis of this compound
A common method for the synthesis of 1,2,3-thiadiazoles is the Hurd-Mori synthesis.[3][4] This involves the reaction of a hydrazone with thionyl chloride. For this compound, a plausible synthetic route starts from ethyl propiolate.
Reaction Scheme:
-
Formation of Hydrazone: Ethyl propiolate is reacted with hydrazine to form the corresponding hydrazone.
-
Cyclization with Thionyl Chloride: The resulting hydrazone is then treated with thionyl chloride to yield this compound.
Detailed Protocol (Illustrative):
-
Step 1: Hydrazone Formation. To a solution of ethyl propiolate (1 equivalent) in a suitable solvent such as ethanol, hydrazine hydrate (1.1 equivalents) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for a specified time until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure to yield the crude hydrazone, which can be used in the next step without further purification.
-
Step 2: Cyclization. The crude hydrazone is dissolved in a chlorinated solvent like dichloromethane. The solution is cooled to 0 °C, and thionyl chloride (2-3 equivalents) is added dropwise. The reaction mixture is stirred at room temperature for several hours. Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure this compound.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Test compound stock solution (in DMSO)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Mueller-Hinton Broth (MHB) or other appropriate broth
-
Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)
-
Test compound stock solution (in a suitable solvent)
-
96-well microtiter plates
-
Positive control antibiotic
-
Incubator
Procedure:
-
Preparation of Compound Dilutions: Prepare serial twofold dilutions of the test compound in the broth directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 10 µL of the prepared microbial inoculum to each well, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and no compound), and a sterility control (broth only).
-
Incubation: Cover the plate and incubate at 35-37 °C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Mandatory Visualizations
To further aid in the conceptualization of the drug discovery process and the relationships between these heterocyclic building blocks, the following diagrams are provided.
Caption: A generalized workflow for drug discovery utilizing heterocyclic building blocks.
Caption: Relationship between different five-membered heterocyclic building blocks.
References
Structure-Activity Relationship of 1,2,3-Thiadiazole Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-thiadiazole scaffold has garnered significant attention in medicinal and agricultural chemistry due to its diverse biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,2,3-thiadiazole analogs, focusing on their anticancer, antimicrobial, and insecticidal properties. The information is presented to facilitate the rational design of more potent and selective agents.
Anticancer Activity
1,2,3-Thiadiazole derivatives have demonstrated promising cytotoxic effects against a range of cancer cell lines. The SAR studies reveal that the nature and position of substituents on the thiadiazole ring and its appended moieties play a crucial role in determining their anticancer potency.
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative 1,2,3-thiadiazole analogs against various cancer cell lines.
| Compound ID | Substituent R1 | Substituent R2 | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1: D-ring fused DHEA derivatives | |||||
| 22 | - | - | T47D (Breast) | 0.058 | [1] |
| 23 | - | - | T47D (Breast) | 0.042 | [1] |
| 25 | - | - | T47D (Breast) | 0.049 | [1] |
| Adriamycin (Control) | - | - | T47D (Breast) | 0.04 | [1] |
| Series 2: Pyrazole oxime derivatives | |||||
| 8e | 4-bromo-phenyl | 4-methyl | Panc-1 (Pancreatic) | 12.79 | [1] |
| 8l | 2,3-difluoro-phenyl | 4-methyl | Panc-1 (Pancreatic) | 12.22 | [1] |
| Sorafenib (Control) | - | - | Panc-1 (Pancreatic) | 11.50 | [1] |
| 8e | 4-bromo-phenyl | 4-methyl | Huh-7 (Hepatocellular) | 11.84 | [1] |
| 8l | 2,3-difluoro-phenyl | 4-methyl | Huh-7 (Hepatocellular) | 10.11 | [1] |
| Cisplatin (Control) | - | - | Huh-7 (Hepatocellular) | 12.70 | [1] |
| Series 3: Hsp90 Inhibitors | |||||
| Compound A | 5-aryl-4-(5-substituted-2,4-dihydroxyphenyl) | - | HCT-116 (Colon) | 3.2 - 4.6 | [1] |
| Compound B | 4-(2,4-dihydroxyphenyl) | 5-aryl | A549 (Lung) | 0.35 | [2] |
| Compound C | 4-(2,4-dihydroxyphenyl) | 5-aryl | IGR39 (Melanoma) | 0.35 | [2] |
| Compound D | 4-(2,4-dihydroxyphenyl) | 5-aryl | U87 (Glioblastoma) | 0.35 | [2] |
Key SAR Insights:
-
D-ring fused dehydroepiandrosterone (DHEA) derivatives of 1,2,3-thiadiazole show potent activity against breast cancer cells, with IC50 values comparable to the standard drug adriamycin.[1]
-
For pyrazole oxime derivatives , the presence of a methyl group at position 4 of the thiadiazole ring and halogen substitutions on the phenyl ring (e.g., 4-bromo or 2,3-difluoro) are favorable for activity against pancreatic and hepatocellular carcinoma cell lines.[1]
-
Hsp90 inhibitors based on the 4-(2,4-dihydroxyphenyl)-1,2,3-thiadiazole scaffold exhibit nanomolar binding affinity to Hsp90 and potent antiproliferative effects in the sub-micromolar range against various cancer cell lines.[2]
Mechanisms of Anticancer Action & Signaling Pathways
Two prominent mechanisms of action for the anticancer effects of 1,2,3-thiadiazole analogs are the inhibition of tubulin polymerization and the inhibition of Heat Shock Protein 90 (Hsp90).
1. Tubulin Polymerization Inhibition:
Certain 1,2,3-thiadiazole derivatives act as microtubule-destabilizing agents by binding to the colchicine binding site of tubulin, thereby inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Caption: Tubulin polymerization inhibition pathway.
2. Hsp90 Inhibition:
Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins involved in tumor growth and survival. 1,2,3-Thiadiazole-based inhibitors bind to the ATP-binding site in the N-terminal domain of Hsp90, leading to the proteasomal degradation of its client proteins. This disrupts multiple oncogenic signaling pathways, ultimately causing cancer cell death.[2][3]
Caption: Hsp90 inhibition signaling pathway.
Antimicrobial Activity
1,2,3-Thiadiazole derivatives have shown considerable potential as antimicrobial agents against a variety of bacterial and fungal strains. The substituents on the thiadiazole ring significantly influence their antimicrobial spectrum and potency.
Quantitative Comparison of Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 1,2,3-thiadiazole analogs against pathogenic microorganisms.
| Compound ID | Substituent R1 | Substituent R2 | Microorganism | MIC (µg/mL) | Reference |
| Series 4 | |||||
| 4c | 4-chlorophenyl | 3-Acetyl-1-phenyl-1H-pyrazole-4-carbonyl | Bacillus subtilis | 0.12 | [4] |
| 9a | 4-methoxyphenyl | - | Bacillus subtilis | 0.12 | [4] |
| 9b | 4-methylphenyl | - | Aspergillus fumigatus | 0.9 | [4] |
| 9b | 4-methylphenyl | - | Geotrichum candidum | 0.08 | [4] |
| 9b | 4-methylphenyl | - | Staphylococcus aureus | 1.95 | [4] |
| Series 5 | |||||
| 148 | Benzo[d]thiazol-7-carboxylate | triethyltin | Physalospora piricola | 0.12 | [5] |
| 148 | Benzo[d]thiazol-7-carboxylate | triethyltin | Gibberella zeae | 0.16 | [5] |
Key SAR Insights:
-
The presence of a pyrazole moiety linked to the thiadiazole ring, as seen in compound 4c , can confer potent antibacterial activity.[4]
-
For some derivatives, the nature of the substituent on the phenyl ring attached to the thiadiazole nitrogen is critical, with electron-withdrawing or donating groups influencing the activity spectrum.[4]
-
Organotin-based 1,2,3-thiadiazole carboxylate analogues, such as 148 , exhibit strong and broad-spectrum antifungal activity.[5]
Insecticidal Activity
Several 1,2,3-thiadiazole analogs have been investigated as potential insecticides, showing promising activity against various agricultural pests.
Quantitative Comparison of Insecticidal Activity
The following table summarizes the insecticidal activity (LC50 or mortality rate) of representative 1,2,3-thiadiazole derivatives.
| Compound ID | Substituent R1 | Substituent R2 | Target Pest | Activity | Reference |
| Series 6: Carboxamide derivatives | |||||
| 120 | 4-fluoro-phenyl | - | Myzus persicae (Aphid) | LC50: 33.4 µg/mL | [5] |
| 121 | 2,4-difluoro-phenyl | - | Myzus persicae (Aphid) | LC50: 50.2 µg/mL | [5] |
| 122 | 4-methyl-phenyl | - | Myzus persicae (Aphid) | LC50: 61.8 µg/mL | [5] |
| Pymetrozine (Control) | - | - | Myzus persicae (Aphid) | LC50: 7.1 µg/mL | [5] |
| Series 7: Diacylhydrazine derivatives | |||||
| 118 | N-tert-butyl-N,N'-diacylhydrazine | - | Plutella xylostella | 79% mortality @ 200 µg/mL | [5] |
| 119 | N-tert-butyl-N,N'-diacylhydrazine | - | Plutella xylostella | 68% mortality @ 200 µg/mL | [5] |
| Tebufenozide (Control) | - | - | Plutella xylostella | 40% mortality @ 200 µg/mL | [5] |
Key SAR Insights:
-
For 1,2,3-thiadiazole carboxamides , the presence of fluoro or difluoro groups on the phenyl moiety enhances aphicidal activity, while methyl substitution leads to lower activity.[5]
-
N-tert-butyl-N,N'-diacylhydrazine derivatives of 1,2,3-thiadiazole show significant insecticidal potential against Plutella xylostella, outperforming the reference agent tebufenozide.[5]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are outlines of common experimental protocols used in the evaluation of 1,2,3-thiadiazole analogs.
General Experimental Workflow
Caption: A generalized experimental workflow.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Cancer cells (e.g., HCT-116, T47D) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Stock solutions of the 1,2,3-thiadiazole derivatives are prepared in DMSO and serially diluted with culture medium to achieve the desired final concentrations. The cells are then treated with these solutions and incubated for a specified period (e.g., 48 or 72 hours).[6]
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[6]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[6]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.[6]
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.[6]
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Compound Dilution: Two-fold serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing the appropriate broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Insecticidal Activity: Leaf-Dip Bioassay
This method is commonly used to assess the toxicity of compounds to phytophagous insects like aphids.
-
Preparation of Test Solutions: A series of concentrations of the test compounds are prepared in a suitable solvent, often with a surfactant to ensure even coating.
-
Leaf Treatment: Fresh leaves of a host plant are dipped into the test solutions for a short period (e.g., 10-30 seconds) and then allowed to air dry.
-
Insect Exposure: The treated leaves are placed in a petri dish with a moist filter paper, and a known number of insects are introduced onto the leaves.
-
Mortality Assessment: Mortality is assessed after 24, 48, and 72 hours. Insects that are unable to move when prodded are considered dead.
-
LC50 Determination: The median lethal concentration (LC50) is calculated by testing a range of concentrations and performing a probit analysis.[7]
References
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving the Hsp90 Inhibitors Containing 4-(2,4-Dihydroxyphenyl)-1,2,3-thiadiazole Scaffold: Synthesis, Affinity and Effect on Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Co-Crystalization and In Vitro Biological Characterization of 5-Aryl-4-(5-Substituted-2-4-Dihydroxyphenyl)-1,2,3-Thiadiazole Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Unlocking Potential: A Comparative Guide to the Docking of Thiadiazole Derivatives Against Therapeutic Targets
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding affinities of various thiadiazole derivatives with key protein targets implicated in cancer and microbial infections. The data, compiled from recent studies, highlights the potential of the thiadiazole scaffold in designing potent and selective inhibitors.
The versatile 1,3,4-thiadiazole ring is a prominent scaffold in medicinal chemistry, known for its ability to interact with a wide range of biological targets.[1] Its mesoionic character allows for effective cell membrane penetration, enhancing its bioavailability.[1] This guide synthesizes findings from multiple molecular docking studies to offer a comparative analysis of the performance of thiadiazole derivatives against various protein targets.
Comparative Docking Performance
Molecular docking simulations are crucial in predicting the binding affinity and interaction patterns of a ligand within the active site of a target protein. A lower binding energy or a higher docking score generally indicates a more favorable and stable interaction. The following tables summarize the docking performance of various thiadiazole derivatives against different protein targets as reported in recent literature.
Anticancer Targets
Thiadiazole derivatives have shown significant promise as anticancer agents by targeting key proteins in cancer cell signaling pathways.[1][2] Docking studies have been instrumental in elucidating their mechanism of action at a molecular level.
| Derivative Class | Target Protein | PDB ID | Docking Score/Binding Affinity (kcal/mol) | Key Interactions & Remarks |
| Pyridine-Thiadiazole Hybrids | EGFR Tyrosine Kinase | Not Specified | -7.1 to -10.8 | Compound 4h showed the best binding affinity (-10.8 kcal/mol), surpassing the reference drug Harmine (-7.1 kcal/mol).[3] |
| 1,3,4-Thiadiazole Acetamides | Akt/Protein Kinase B | 3OW4 | Not explicitly quantified in kcal/mol, but showed high affinity. | Compounds 3 and 8 demonstrated strong interactions through π-π stacking, hydrogen bonds, and salt bridges, leading to significant Akt inhibition.[2] |
| Thiazole-Thiadiazole Hybrids | Quinone Oxidoreductase 2 (NQO2) | 4ZVM | High affinities reported. | Compounds 16b and 21 showed promising anticancer activity, which was supported by their high binding affinities in docking studies.[4] |
| Imidazo[2,1-b]thiazole-Thiadiazole Conjugates | Glypican-3 (GPC-3) | Not Specified | -6.90 to -10.30 | Derivative 12 exhibited the highest binding affinity (-10.30 kcal/mol) against this hepatocellular carcinoma target.[5] |
Antimicrobial Targets
The thiadiazole scaffold has also been extensively explored for developing novel antimicrobial agents to combat drug-resistant pathogens.[6][7]
| Derivative Class | Target Protein | PDB ID | Docking Score/Binding Affinity (kcal/mol) | Key Interactions & Remarks |
| Triazolo-Thiadiazoles | E. coli MurB | Not Specified | Favorable binding predicted. | Docking studies suggested MurB as a probable target for the observed antibacterial activity.[6] |
| Triazolo-Thiadiazoles | CYP51 (Lanosterol 14α-demethylase) | Not Specified | Favorable binding predicted. | The antifungal activity was likely mediated through the inhibition of this key fungal enzyme.[6] |
| 1,3,4-Thiadiazole-Sulfa Hybrids | Dihydropteroate Synthase (S. aureus) | 6CLV | Stable complex formation observed. | Compound 3k showed strong interactions via hydrogen bonding and hydrophobic interactions.[8] |
| 1,3,4-Thiadiazole-Sulfa Hybrids | Dihydropteroate Synthase (E. coli) | 5U14 | Stable complex formation observed. | Compound 3k also demonstrated effective binding with the E. coli enzyme.[8] |
| Imidazo[2,1-b][1][3][6]-Thiadiazoles | Pantothenate Synthetase (M. tuberculosis) | Not Specified | -9.7 | Compounds 6a1 and 6d1 showed the highest affinity for this anti-TB target. |
Experimental Protocols
The reliability of molecular docking results is intrinsically linked to the rigor of the experimental protocol. While specific parameters may vary, a representative methodology for docking thiadiazole derivatives against a target protein is outlined below.[9][10]
1. Protein Preparation:
-
The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).
-
Water molecules, co-ligands, and ions are typically removed from the protein structure.
-
Hydrogen atoms are added to the protein, and charges are assigned.
-
The protein structure is then energy-minimized using a suitable force field (e.g., OPLS, AMBER) to relieve any steric clashes and attain a stable conformation.
2. Ligand Preparation:
-
The 2D structures of the thiadiazole derivatives are drawn using chemical drawing software (e.g., ChemDraw).
-
These 2D structures are converted into 3D structures.
-
The ligands are subsequently energy-minimized to obtain their most stable, low-energy conformation.
3. Active Site Definition and Docking:
-
The binding site (active site) on the protein is defined, often based on the location of a co-crystallized ligand or through cavity detection algorithms.
-
A docking algorithm (e.g., AutoDock, GLIDE, MOE-Dock) is used to systematically sample various conformations and orientations of the ligand within the defined active site.[3][11]
-
The software calculates the binding energy or a docking score for each pose, predicting the strength of the interaction.
4. Analysis of Results:
-
The resulting docked poses are ranked based on their scores.
-
The pose with the most favorable score is analyzed to identify key binding interactions, such as hydrogen bonds, hydrophobic interactions, π-π stacking, and salt bridges, with the amino acid residues of the protein's active site.[2][12]
Visualizing Mechanisms and Workflows
To better understand the context and process of these docking studies, the following diagrams illustrate a relevant signaling pathway and the general experimental workflow.
Caption: EGFR-Akt signaling pathway often targeted by anticancer thiadiazole derivatives.
Caption: A typical workflow for a molecular docking experiment.
References
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis, Molecular Docking Screening and Anti-Proliferative Potency Evaluation of Some New Imidazo[2,1-b]Thiazole Linked Thiadiazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Molecular docking studies of 1,3,4 -thiadiazoles as myeloperoxidase inhibitors - ProQuest [proquest.com]
- 12. scispace.com [scispace.com]
Safety Operating Guide
Navigating the Safe Disposal of Ethyl 1,2,3-Thiadiazole-4-Carboxylate: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Ethyl 1,2,3-thiadiazole-4-carboxylate, ensuring the safety of laboratory personnel and adherence to regulatory standards.
Immediate Safety and Hazard Summary
Before handling this compound for disposal, it is crucial to be aware of its potential hazards. While specific toxicity data may be limited, similar compounds can cause skin and eye irritation.[1] Always consult the material's specific Safety Data Sheet (SDS) before proceeding.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2][3][4]
-
Ventilation: Handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.[1][2][4]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[2][3][4]
-
Ignition Sources: Keep away from ignition sources, as combustible packaging materials may be present.[2][5]
Required Personal Protective Equipment (PPE)
A summary of the necessary PPE for handling this compound waste is provided in the table below.
| PPE Category | Specific Requirements |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use.[4] |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles.[1] |
| Skin and Body Protection | Laboratory coat. For larger spills, a chemical-resistant apron or suit may be necessary.[4] |
| Respiratory Protection | Not typically required for small quantities handled in a fume hood. Use a NIOSH-approved respirator if dust or aerosols are generated.[4] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste disposal service.[1][3] Adherence to all national and local regulations is mandatory.
Experimental Protocol: Waste Segregation and Packaging
-
Waste Identification: Clearly identify all waste streams containing this compound.
-
Container Selection:
-
Solid Waste: Collect unused or contaminated solid this compound in a designated, compatible, and sealable hazardous waste container.[2][3][4]
-
Liquid Waste: If this compound is in a solution, collect it in a separate, labeled hazardous waste container for liquids. Do not mix with other incompatible waste streams.
-
Contaminated Materials: Any materials used for cleaning spills or handling the compound (e.g., paper towels, gloves) should be collected as solid hazardous waste.
-
-
Labeling:
-
Label all waste containers clearly with "Hazardous Waste," the full chemical name ("this compound"), and any associated hazard symbols.
-
Indicate the approximate concentration if it is in a solution.
-
-
Storage:
-
Disposal:
-
Arrange for pickup and disposal by a licensed hazardous waste management company.
-
Provide the disposal company with a copy of the Safety Data Sheet.
-
Emergency Procedures for Spills
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate non-essential personnel from the immediate area.[2]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable, labeled container for disposal.[3][4]
-
Decontamination: Clean the spill area with an appropriate solvent and then wash with soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to the appropriate laboratory safety personnel.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
